molecular formula C69H116N26O15S2 B13442282 A 71915 CAS No. 1175277-92-5

A 71915

Cat. No.: B13442282
CAS No.: 1175277-92-5
M. Wt: 1614.0 g/mol
InChI Key: TZQXLCWSYQJGKV-YGLLJKSHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

an atrial natricuretic factor receptor antagonist

Properties

CAS No.

1175277-92-5

Molecular Formula

C69H116N26O15S2

Molecular Weight

1614.0 g/mol

IUPAC Name

2-[(3S,6S,9S,12S,15R,24S,27R,31R,32R,38R)-27-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3,12-bis[(2S)-butan-2-yl]-32-carbamoyl-24-(cyclohexylmethyl)-6,15,31-tris[3-(diaminomethylideneamino)propyl]-2,5,8,11,14,17,20,23,26,34,37-undecaoxo-29,30-dithia-1,4,7,10,13,16,19,22,25,33,36-undecazatricyclo[36.8.0.040,45]hexatetraconta-40,42,44-trien-9-yl]acetic acid

InChI

InChI=1S/C69H116N26O15S2/c1-5-36(3)53-64(109)90-45(30-52(99)100)61(106)88-43(22-14-26-82-68(76)77)60(105)94-54(37(4)6-2)65(110)95-34-40-19-11-10-18-39(40)29-47(95)63(108)86-33-51(98)92-55(56(71)101)48(23-15-27-83-69(78)79)112-111-35-46(91-57(102)41(70)20-12-24-80-66(72)73)62(107)89-44(28-38-16-8-7-9-17-38)58(103)85-31-49(96)84-32-50(97)87-42(59(104)93-53)21-13-25-81-67(74)75/h10-11,18-19,36-38,41-48,53-55H,5-9,12-17,20-35,70H2,1-4H3,(H2,71,101)(H,84,96)(H,85,103)(H,86,108)(H,87,97)(H,88,106)(H,89,107)(H,90,109)(H,91,102)(H,92,98)(H,93,104)(H,94,105)(H,99,100)(H4,72,73,80)(H4,74,75,81)(H4,76,77,82)(H4,78,79,83)/t36-,37-,41-,42+,43-,44-,45-,46-,47+,48+,53-,54-,55-/m0/s1

InChI Key

TZQXLCWSYQJGKV-YGLLJKSHSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CC3=CC=CC=C3C[C@@H]2C(=O)NCC(=O)N[C@@H]([C@H](SSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@@H](C(=O)N1)CCCN=C(N)N)CC4CCCCC4)NC(=O)[C@H](CCCN=C(N)N)N)CCCN=C(N)N)C(=O)N)[C@@H](C)CC)CCCN=C(N)N)CC(=O)O

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NCC(=O)NC(C(SSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)N1)CCCN=C(N)N)CC4CCCCC4)NC(=O)C(CCCN=C(N)N)N)CCCN=C(N)N)C(=O)N)C(C)CC)CCCN=C(N)N)CC(=O)O

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Action of A-71915: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-71915 is a potent and selective competitive antagonist of the natriuretic peptide receptor-A (NPR-A), also known as guanylate cyclase-A (GC-A). It is a synthetic peptide analog of atrial natriuretic peptide (ANP). By competitively binding to NPR-A, A-71915 effectively blocks the downstream signaling cascade initiated by the endogenous ligands, ANP and B-type natriuretic peptide (BNP). This antagonistic action makes A-71915 a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the natriuretic peptide system. This guide provides a comprehensive overview of the mechanism of action of A-71915, including its binding affinity, functional effects, and the experimental protocols used for its characterization.

Data Presentation: Quantitative Analysis of A-71915 Activity

The antagonist potency of A-71915 has been quantified in various in vitro systems. The following tables summarize the key quantitative data from seminal studies.

ParameterValueCell Line/SystemReference
pKi 9.18Human neuroblastoma NB-OK-1 cells[1]
Ki 0.65 nMHuman neuroblastoma NB-OK-1 cells[1]
pA2 9.48ANP-stimulated cGMP production in NB-OK-1 cells[1]
pA2 7.51ANP-induced lipolysis in human fat cells[2]

Table 1: Binding Affinity and Antagonist Potency of A-71915. pKi is the negative logarithm of the inhibitory constant (Ki), and pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Signaling Pathways

A-71915 exerts its effect by interrupting the canonical natriuretic peptide signaling pathway. The following diagram illustrates this mechanism.

ANP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ANP ANP / BNP NPRA NPR-A Receptor (Guanylate Cyclase-A) ANP->NPRA Binds and Activates A71915 A-71915 A71915->NPRA Competitively Binds and Inhibits cGMP cGMP NPRA->cGMP Converts GTP GTP GTP->NPRA PKG Protein Kinase G (PKG) cGMP->PKG Activates Downstream Downstream Cellular Effects (e.g., Lipolysis, Vasodilation) PKG->Downstream Phosphorylates Targets

Figure 1: A-71915 Mechanism of Action.

Experimental Protocols

The characterization of A-71915 has been established through several key experimental procedures. The following sections detail the methodologies cited in the literature.

Radioligand Binding Assay

This assay is used to determine the binding affinity of A-71915 to the NPR-A receptor.

Objective: To quantify the inhibitory constant (Ki) of A-71915 for the NPR-A receptor.

General Protocol:

  • Cell Culture: Human neuroblastoma NB-OK-1 cells, which endogenously express NPR-A, are cultured to confluence.

  • Membrane Preparation: Cells are harvested and homogenized. The cell lysate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in a binding buffer.

  • Competitive Binding: A fixed concentration of a radiolabeled ANP analog (e.g., [125I]ANP) is incubated with the cell membrane preparation in the presence of increasing concentrations of unlabeled A-71915.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity retained on the filter is measured using a gamma counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of A-71915 that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start: NB-OK-1 Cells Culture Cell Culture Start->Culture Harvest Harvest and Homogenize Culture->Harvest Centrifuge Centrifugation to Isolate Membranes Harvest->Centrifuge Prepare Prepare Membrane Suspension Centrifuge->Prepare Incubate Incubate with [125I]ANP and varying [A-71915] Prepare->Incubate Filter Rapid Filtration Incubate->Filter Count Gamma Counting Filter->Count Analyze Data Analysis (IC50, Ki) Count->Analyze End End: Determine Binding Affinity Analyze->End

Figure 2: Radioligand Binding Assay Workflow.
ANP-Stimulated cGMP Assay

This functional assay measures the ability of A-71915 to antagonize the ANP-induced production of the second messenger, cyclic guanosine monophosphate (cGMP).

Objective: To determine the functional antagonist potency (pA2) of A-71915.

General Protocol:

  • Cell Culture: NB-OK-1 cells are seeded in multi-well plates and grown to confluence.

  • Pre-incubation with Antagonist: Cells are pre-incubated with varying concentrations of A-71915 for a defined period.

  • Stimulation with Agonist: Increasing concentrations of ANP are added to the wells to stimulate cGMP production.

  • Termination of Reaction: The reaction is stopped, and the cells are lysed to release intracellular cGMP.

  • cGMP Quantification: The concentration of cGMP in the cell lysates is measured using a competitive immunoassay (e.g., ELISA or RIA).

  • Data Analysis: Dose-response curves for ANP in the presence of different concentrations of A-71915 are plotted. The shift in the EC50 of ANP is used to calculate the pA2 value, which is a measure of the antagonist's potency.

cGMP_Assay_Workflow Start Start: NB-OK-1 Cells in Plates Preincubate Pre-incubate with varying [A-71915] Start->Preincubate Stimulate Stimulate with varying [ANP] Preincubate->Stimulate Lyse Cell Lysis Stimulate->Lyse Quantify cGMP Quantification (ELISA/RIA) Lyse->Quantify Analyze Data Analysis (pA2) Quantify->Analyze End End: Determine Functional Potency Analyze->End

Figure 3: cGMP Functional Assay Workflow.
Lipolysis Assay in Human Adipocytes

This assay assesses the effect of A-71915 on the ANP-induced breakdown of triglycerides (lipolysis) in primary human fat cells.

Objective: To evaluate the functional antagonism of A-71915 in a physiologically relevant system.

General Protocol:

  • Adipocyte Isolation: Human adipose tissue is obtained, and mature adipocytes are isolated by collagenase digestion.

  • Incubation: Isolated adipocytes are incubated in a buffer containing various concentrations of A-71915, followed by the addition of ANP to stimulate lipolysis.

  • Measurement of Lipolysis: Lipolysis is quantified by measuring the amount of glycerol released into the incubation medium. Glycerol is a byproduct of triglyceride breakdown.

  • Data Analysis: The inhibitory effect of A-71915 on ANP-stimulated glycerol release is determined, and the pA2 value is calculated.

Conclusion

A-71915 is a well-characterized, potent, and competitive antagonist of the NPR-A receptor. Its mechanism of action involves the direct blockade of ANP and BNP binding, thereby inhibiting the intracellular production of cGMP and subsequent downstream signaling events. The quantitative data from binding and functional assays consistently demonstrate its high affinity and potency. The detailed experimental protocols outlined provide a framework for the continued use of A-71915 as a critical tool in elucidating the complex roles of the natriuretic peptide system in health and disease.

References

A Technical Guide to A-71915: A Potent Antagonist of the Natriuretic Peptide Receptor-A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of A-71915, a synthetic peptide analog that acts as a potent and competitive antagonist of the Natriuretic Peptide Receptor-A (NPR-A). It details the compound's mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and provides visual diagrams of critical pathways and workflows.

Introduction to the Natriuretic Peptide System

The natriuretic peptide (NP) system is a crucial endocrine and paracrine pathway involved in cardiovascular and renal homeostasis. The primary ligands of this system are Atrial Natriuretic Peptide (ANP) and B-type Natriuretic Peptide (BNP), which are cardiac hormones released in response to myocardial stretch.[1][2] These peptides exert their effects by binding to specific cell surface receptors.

There are three main types of natriuretic peptide receptors:

  • Natriuretic Peptide Receptor-A (NPR-A or GC-A): Binds ANP and BNP with high affinity.[3][4] Its activation stimulates an intracellular guanylyl cyclase domain, leading to the production of the second messenger, cyclic guanosine monophosphate (cGMP).[5][6][7]

  • Natriuretic Peptide Receptor-B (NPR-B or GC-B): Preferentially binds C-type Natriuretic Peptide (CNP) and also possesses guanylyl cyclase activity.[3][4]

  • Natriuretic Peptide Receptor-C (NPR-C): Binds all natriuretic peptides and primarily functions as a clearance receptor, removing them from circulation through internalization and degradation.[2][3][8]

The activation of NPR-A by ANP and BNP, and the subsequent rise in intracellular cGMP, triggers a cascade of physiological responses, including vasodilation, natriuresis (sodium excretion), and diuresis, which collectively reduce blood pressure and cardiac load.[1][9][10][11] Given its central role in these processes, the NPR-A receptor is a significant target for pharmacological intervention. A-71915 is a valuable tool for studying the physiological roles of the ANP/BNP pathway and for investigating the therapeutic potential of its blockade.

Mechanism of Action of A-71915

A-71915 is a structural analog of ANP designed to act as a selective antagonist for the NPR-A receptor.[12] It functions as a competitive antagonist , meaning it binds to the same site on the NPR-A receptor as the endogenous ligands ANP and BNP. By occupying this binding site, A-71915 prevents ANP and BNP from activating the receptor. This blockade inhibits the receptor's intrinsic guanylyl cyclase activity, thereby preventing the conversion of GTP to cGMP. The resulting decrease in intracellular cGMP levels abolishes the downstream signaling cascade responsible for the physiological effects of ANP and BNP.[1][12]

The competitive nature of this antagonism has been demonstrated in functional assays where A-71915 causes a rightward shift in the dose-response curve of ANP-induced cGMP production without affecting the maximal response.[13][14]

cluster_0 Natriuretic Peptide Signaling cluster_1 Antagonism by A-71915 ANP ANP / BNP NPR_A NPR-A Receptor ANP->NPR_A Binds cGMP cGMP NPR_A->cGMP Activates Guanylyl Cyclase GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Effects Physiological Effects (Vasodilation, Natriuresis) PKG->Effects A71915 A-71915 A71915->NPR_A Competitively Binds & Blocks

Caption: Mechanism of A-71915 as a competitive antagonist at the NPR-A receptor.

Quantitative Data

The potency and selectivity of A-71915 have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Receptor Binding Affinity of A-71915 This table presents the binding affinity of A-71915 for the NPR-A receptor, as determined by competitive radioligand displacement assays.

CompoundReceptorCell Line/TissueRadioligandKi (nM)pKiReference
A-71915NPR-ANB-OK-1 Cells[125I]ANP0.659.18[13][15]

Table 2: Functional Antagonism of A-71915 This table details the functional potency of A-71915 in inhibiting ANP-stimulated cGMP production and other functional responses. The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's dose-response curve.

AssayAgonistCell Line/TissuepA2 ValueAntagonism TypeReference
cGMP Productionrat ANPNB-OK-1 Cells9.48Competitive[13][15]
LipolysisANPHuman Fat Cells7.51Competitive[16]
cGMP ProductionANPIsolated Rat Glomeruli-Inhibitory[12]

Experimental Protocols

The characterization of A-71915 involves standard pharmacological assays. Detailed methodologies for key experiments are provided below.

This protocol describes a competitive binding assay to determine the affinity of A-71915 for the NPR-A receptor.

  • Membrane Preparation:

    • Culture cells known to express NPR-A (e.g., human neuroblastoma NB-OK-1 cells).[13]

    • Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl) with protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Competitive Binding Assay:

    • In a multi-well plate, add a fixed concentration of radiolabeled ANP (e.g., [125I]ANP).

    • Add increasing concentrations of unlabeled A-71915 (the competitor).

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter, washing with cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the competitor (A-71915) concentration.

    • Determine the IC50 (the concentration of A-71915 that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol outlines the measurement of A-71915's ability to antagonize ANP-stimulated cGMP production.

  • Cell Culture and Treatment:

    • Plate cells expressing NPR-A (e.g., NB-OK-1 cells or isolated rat glomeruli) in culture plates.[12][13]

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation.[17]

    • Add increasing concentrations of A-71915 to the cells and incubate for a defined period (e.g., 15-30 minutes).

    • Stimulate the cells with various concentrations of ANP for a short period (e.g., 2-10 minutes).[17]

  • cGMP Extraction and Quantification:

    • Terminate the stimulation by removing the media and lysing the cells with an acid (e.g., perchloric acid or 0.1 M HCl).

    • Centrifuge the lysate to remove cell debris.

    • Measure the cGMP concentration in the supernatant using a commercially available cGMP Radioimmunoassay (RIA) or Enzyme Immunoassay (EIA) kit, following the manufacturer's instructions.

  • Data Analysis (Schild Analysis):

    • Construct dose-response curves for ANP in the absence and presence of different fixed concentrations of A-71915.

    • Determine the dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in its absence) for each concentration of A-71915.

    • Create a Schild plot by plotting log(dose ratio - 1) against the log concentration of A-71915.

    • The x-intercept of the linear regression line of the Schild plot gives the pA2 value. A slope not significantly different from 1 is indicative of competitive antagonism.

cluster_0 In Vitro Characterization Workflow cluster_binding Binding Assay cluster_functional Functional Assay start Start: Select NPR-A Expressing Cells culture Cell Culture & Expansion start->culture harvest Harvest Cells culture->harvest mem_prep Membrane Preparation harvest->mem_prep cell_treat Cell Treatment (A-71915 then ANP) harvest->cell_treat comp_bind Competitive Binding ([125I]ANP vs A-71915) mem_prep->comp_bind gamma Gamma Counting comp_bind->gamma ki_calc Calculate Ki gamma->ki_calc cgmp_extract cGMP Extraction cell_treat->cgmp_extract eia cGMP Quantification (EIA/RIA) cgmp_extract->eia pa2_calc Schild Analysis (Calculate pA2) eia->pa2_calc

Caption: Experimental workflow for the in vitro characterization of A-71915.

This protocol describes a general approach to evaluate the efficacy of A-71915 in a whole-animal model.

  • Animal Preparation:

    • Use an appropriate animal model, such as Sprague-Dawley rats.[12]

    • Anesthetize the animal and catheterize the femoral artery (for blood pressure monitoring and blood sampling) and vein (for drug administration).

    • Catheterize the bladder for urine collection.

    • Allow the animal to stabilize after surgery.

  • Experimental Protocol:

    • Begin a baseline infusion of saline and collect urine and blood samples to measure basal parameters (Mean Arterial Pressure (MAP), heart rate, urine flow, urinary sodium excretion).

    • Administer a bolus or continuous infusion of A-71915.[8]

    • After a stabilization period with the antagonist, administer an infusion of ANP.

    • Continuously monitor MAP and heart rate.

    • Collect urine at timed intervals to measure urine volume and sodium concentration.

  • Data Analysis:

    • Calculate the change in MAP, heart rate, urine flow, and natriuresis from baseline in response to the ANP infusion.

    • Compare the ANP-induced responses in animals pre-treated with A-71915 to a control group that received only the vehicle before the ANP infusion.

    • A significant attenuation or complete blockade of the ANP-induced effects (e.g., hypotension, natriuresis) in the A-71915 group demonstrates its in vivo antagonist activity.[1]

cluster_0 Logical Framework of Competitive Antagonism cluster_1 Low Antagonist Concentration cluster_2 High Antagonist Concentration receptor NPR-A Receptor Population binding1 Agonist Binding Dominates binding2 Antagonist Binding Dominates agonist Agonist (ANP) agonist->receptor Binds & Activates antagonist Antagonist (A-71915) antagonist->receptor Binds & Blocks effect1 Strong Response (High cGMP) binding1->effect1 effect2 Blocked Response (Low cGMP) binding2->effect2

Caption: Logical relationship of competitive antagonism by A-71915.

Conclusion

A-71915 is a well-characterized, potent, and competitive antagonist of the NPR-A receptor. With a high binding affinity (Ki = 0.65 nM) and functional antagonism (pA2 up to 9.48), it serves as an indispensable pharmacological tool.[13][15] The detailed protocols provided herein offer a robust framework for its evaluation. For researchers in cardiovascular physiology, renal science, and drug development, A-71915 is critical for elucidating the nuanced roles of the ANP/BNP signaling axis in health and disease.

References

The Role of A-71915 in Blocking ANP-Stimulated cGMP Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atrial Natriuretic Peptide (ANP) is a crucial hormone in the regulation of cardiovascular and renal homeostasis. Its effects are primarily mediated through the activation of the Natriuretic Peptide Receptor-A (NPR-A), a transmembrane guanylyl cyclase receptor. The binding of ANP to NPR-A stimulates the intracellular production of the second messenger, cyclic guanosine monophosphate (cGMP), which in turn orchestrates a cascade of downstream signaling events leading to vasodilation, natriuresis, and diuresis.[1][2][3] Understanding the modulation of this pathway is of significant interest in the development of therapeutics for cardiovascular disorders. A-71915 has emerged as a potent and selective competitive antagonist of the NPR-A receptor, effectively blocking the physiological actions of ANP. This technical guide provides an in-depth overview of the role of A-71915 in inhibiting ANP-stimulated cGMP production, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Mechanism of Action of A-71915

A-71915 is a synthetic peptide analog of ANP.[4][5] It acts as a highly potent and competitive antagonist at the NPR-A receptor.[3] By binding to the receptor, A-71915 prevents the binding of the endogenous ligand, ANP. This competitive inhibition blocks the ANP-induced conformational change in the NPR-A receptor that is necessary for the activation of its intracellular guanylyl cyclase domain. Consequently, the conversion of guanosine triphosphate (GTP) to cGMP is inhibited, leading to a reduction in intracellular cGMP levels and the attenuation of the downstream physiological effects of ANP.[3]

Quantitative Data: A-71915 Antagonism

The potency of A-71915 in antagonizing the ANP/NPR-A signaling pathway has been quantified through various in vitro studies. The following tables summarize the key binding affinity and functional antagonism data.

ParameterValueCell Line/SystemReference
Ki 0.65 nMHuman Neuroblastoma NB-OK-1 cells[3]
pKi 9.18Human Neuroblastoma NB-OK-1 cells[3]

Table 1: Binding Affinity of A-71915 for the NPR-A Receptor.

ParameterValueCell Line/SystemReference
pA2 9.48Rat ANP-induced cGMP production in NB-OK-1 cells[3]

Table 2: Functional Antagonism of A-71915 against ANP-Stimulated cGMP Production.

Signaling Pathways and Experimental Workflow

To visually represent the molecular interactions and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

ANP_Signaling_Pathway ANP ANP NPRA NPR-A Receptor ANP->NPRA Binds and Activates A71915 A-71915 A71915->NPRA Competitively Binds and Blocks GC Guanylyl Cyclase Domain NPRA->GC GTP GTP cGMP cGMP GTP->cGMP Conversion PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (Vasodilation, Natriuresis) PKG->Physiological_Effects Leads to

ANP Signaling Pathway and A-71915 Inhibition.

Experimental_Workflow cluster_binding_assay Radioligand Binding Assay (Ki Determination) cluster_functional_assay Functional Assay (pA2 Determination) B1 Culture NB-OK-1 cells B2 Prepare cell membranes B1->B2 B3 Incubate membranes with [125I]ANP and varying concentrations of A-71915 B2->B3 B4 Separate bound and free radioligand (e.g., filtration) B3->B4 B5 Quantify bound radioactivity B4->B5 B6 Calculate Ki from competition binding curves B5->B6 F1 Culture NB-OK-1 cells F2 Pre-incubate cells with varying concentrations of A-71915 F1->F2 F3 Stimulate cells with varying concentrations of ANP F2->F3 F4 Lyse cells and stop cGMP degradation (e.g., with IBMX) F3->F4 F5 Measure intracellular cGMP (Radioimmunoassay or ELISA) F4->F5 F6 Construct dose-response curves and perform Schild analysis to determine pA2 F5->F6

Experimental Workflow for A-71915 Characterization.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of A-71915.

Radioligand Binding Assay for Ki Determination

Objective: To determine the binding affinity (Ki) of A-71915 for the NPR-A receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • Human neuroblastoma NB-OK-1 cells (expressing NPR-A)

  • Cell culture medium and supplements

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA)

  • [125I]ANP (radioligand)

  • A-71915 (unlabeled competitor)

  • Non-specific binding control (e.g., a high concentration of unlabeled ANP)

  • Glass fiber filters

  • Filtration apparatus

  • Gamma counter

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture NB-OK-1 cells to near confluency under standard conditions.

    • Harvest the cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in binding buffer and determine the protein concentration.

  • Competitive Binding Assay:

    • In a series of tubes, add a fixed amount of cell membrane preparation.

    • Add a constant, low concentration of [125I]ANP (typically near its Kd value).

    • Add increasing concentrations of A-71915.

    • For total binding, add only [125I]ANP and membranes.

    • For non-specific binding, add [125I]ANP, membranes, and a saturating concentration of unlabeled ANP.

    • Incubate the mixture at a controlled temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific [125I]ANP binding as a function of the logarithm of the A-71915 concentration.

    • Determine the IC50 value (the concentration of A-71915 that inhibits 50% of the specific [125I]ANP binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay for pA2 Determination (cGMP Measurement)

Objective: To determine the functional antagonist potency (pA2) of A-71915 by measuring its ability to inhibit ANP-stimulated cGMP production.

Materials:

  • Human neuroblastoma NB-OK-1 cells

  • Cell culture medium and supplements

  • Stimulation buffer (e.g., serum-free medium containing a phosphodiesterase inhibitor like 0.5 mM 3-isobutyl-1-methylxanthine (IBMX))

  • ANP (agonist)

  • A-71915 (antagonist)

  • Lysis buffer (e.g., 0.1 M HCl)

  • cGMP Radioimmunoassay (RIA) or ELISA kit

Procedure:

  • Cell Culture and Treatment:

    • Seed NB-OK-1 cells in multi-well plates and grow to near confluency.

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with varying concentrations of A-71915 in stimulation buffer for a defined period (e.g., 15-30 minutes).

    • Add increasing concentrations of ANP to the wells and incubate for a short period (e.g., 10-15 minutes) to stimulate cGMP production.

  • Cell Lysis and Sample Preparation:

    • Terminate the stimulation by aspirating the medium and adding ice-cold lysis buffer to the cells.

    • Incubate on ice to ensure complete cell lysis and inactivation of phosphodiesterases.

    • Collect the cell lysates and centrifuge to pellet cellular debris.

    • Collect the supernatant containing the intracellular cGMP.

  • cGMP Quantification:

    • Measure the cGMP concentration in the cell lysates using a commercially available cGMP RIA or ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Construct dose-response curves for ANP in the absence and presence of different concentrations of A-71915.

    • Perform a Schild analysis by plotting the log(dose ratio - 1) against the log of the antagonist (A-71915) concentration. The dose ratio is the ratio of the EC50 of ANP in the presence of the antagonist to the EC50 in the absence of the antagonist.

    • The x-intercept of the Schild plot provides the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. A slope of 1 in the Schild plot is indicative of competitive antagonism.[6][7][8][9]

Conclusion

A-71915 is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the ANP/NPR-A/cGMP signaling pathway. Its high potency and competitive nature, as demonstrated by the quantitative data and experimental protocols outlined in this guide, make it an effective inhibitor of ANP-stimulated cGMP production. The methodologies described provide a framework for researchers to further explore the therapeutic potential of modulating this critical signaling cascade in cardiovascular and renal diseases.

References

An In-depth Technical Guide to A-71915: A Potent Antagonist of the Natriuretic Peptide Receptor-A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-71915 is a potent and selective competitive antagonist of the Natriuretic Peptide Receptor-A (NPR-A). As a structural analog of Atrial Natriuretic Peptide (ANP), it has been instrumental in elucidating the physiological roles of the ANP signaling pathway. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of A-71915. It includes detailed experimental protocols for key assays, quantitative data on its binding affinity and antagonist potency, and a thorough description of the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction

Atrial Natriuretic Peptide (ANP) is a cardiac hormone that plays a crucial role in regulating blood pressure, sodium homeostasis, and fluid volume. Its effects are mediated through the Natriuretic Peptide Receptor-A (NPR-A), a transmembrane guanylyl cyclase receptor. The activation of NPR-A by ANP leads to the production of the second messenger, cyclic guanosine monophosphate (cGMP), which in turn mediates a variety of downstream physiological effects, including vasodilation, natriuresis, and inhibition of the renin-angiotensin-aldosterone system.

To investigate the precise functions of the ANP-NPR-A signaling pathway, specific and potent antagonists are required. A-71915 was developed as such a tool. It is a synthetic peptide analog of ANP, designed to competitively block the binding of ANP to NPR-A, thereby inhibiting the production of cGMP and the subsequent physiological responses. This guide details the scientific journey of A-71915, from its conceptualization to its application as a key pharmacological probe.

Discovery and Development

The development of A-71915 stemmed from structure-activity relationship (SAR) studies of ANP. The goal was to create a molecule that retained high-affinity binding to the NPR-A receptor but lacked the ability to activate its guanylyl cyclase domain.

A-71915 is a modified peptide with the amino acid sequence RCXGGRIDRIXRC, where X at position 3 is Cyclohexylalanine (Cha) and X at position 11 is D-Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid). A disulfide bridge is formed between the two cysteine residues, and the C-terminus is an amide. Its molecular formula is C69H116N26O15S2.[1][2]

The synthesis of A-71915 is achieved through solid-phase peptide synthesis (SPPS), a standard method for creating custom peptides. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Quantitative Pharmacological Data

The pharmacological profile of A-71915 has been characterized through various in vitro assays, primarily using the human neuroblastoma cell line NB-OK-1, which endogenously expresses NPR-A.

ParameterValueCell LineAssay TypeReference
pKi 9.18NB-OK-1Radioligand Binding ([125I]ANP)[3]
Ki 0.65 nMNB-OK-1Radioligand Binding ([125I]ANP)[3]
pA2 9.48NB-OK-1cGMP Production Inhibition[3]
pA2 7.51Human AdipocytesLipolysis Inhibition[4]

Table 1: Pharmacological Data for A-71915

Signaling Pathways

A-71915 exerts its effects by competitively antagonizing the ANP signaling pathway at the NPR-A receptor.

ANP_Signaling_Pathway ANP ANP NPRA NPR-A Receptor ANP->NPRA Binds and Activates A71915 A-71915 A71915->NPRA Competitively Binds and Inhibits GC Guanylyl Cyclase Domain GTP GTP cGMP cGMP GTP->cGMP Converts PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., Vasodilation, Natriuresis) PKG->Physiological_Effects Phosphorylates Target Proteins

Figure 1: ANP Signaling Pathway and the inhibitory action of A-71915.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is based on the methods described by Delporte et al. (1992) for determining the binding affinity of A-71915 to NPR-A in NB-OK-1 cell membranes.

Radioligand_Binding_Workflow start Start prep_membranes Prepare NB-OK-1 Cell Membranes start->prep_membranes incubation Incubate Membranes with [125I]ANP and varying concentrations of A-71915 prep_membranes->incubation filtration Separate Bound and Free Radioligand by Filtration incubation->filtration counting Quantify Radioactivity of Bound Ligand filtration->counting analysis Data Analysis (IC50, Ki) counting->analysis end End analysis->end

Figure 2: Experimental workflow for the competitive radioligand binding assay.

Materials:

  • NB-OK-1 cell membranes

  • [125I]ANP (radioligand)

  • A-71915 (competitor)

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and a protease inhibitor cocktail.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize NB-OK-1 cells in lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in binding buffer.

  • Incubation: In a 96-well plate, add NB-OK-1 cell membranes, a fixed concentration of [125I]ANP, and varying concentrations of A-71915.

  • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters three times with ice-cold wash buffer.

  • Counting: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding of [125I]ANP against the logarithm of the A-71915 concentration. Determine the IC50 value (the concentration of A-71915 that inhibits 50% of the specific binding of [125I]ANP). Calculate the Ki value using the Cheng-Prusoff equation.

cGMP Production Assay

This protocol is based on the methods used to assess the antagonistic effect of A-71915 on ANP-stimulated cGMP production in NB-OK-1 cells.

cGMP_Assay_Workflow start Start cell_culture Culture NB-OK-1 Cells start->cell_culture pre_incubation Pre-incubate cells with varying concentrations of A-71915 cell_culture->pre_incubation stimulation Stimulate cells with ANP pre_incubation->stimulation cell_lysis Lyse cells and collect supernatant stimulation->cell_lysis immunoassay Measure cGMP levels using ELISA or RIA cell_lysis->immunoassay analysis Data Analysis (pA2) immunoassay->analysis end End analysis->end

Figure 3: Experimental workflow for the cGMP production assay.

Materials:

  • NB-OK-1 cells

  • A-71915

  • ANP

  • Cell culture medium

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • Cell lysis buffer

  • cGMP enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit

Procedure:

  • Cell Culture: Plate NB-OK-1 cells in a 24-well plate and grow to confluence.

  • Pre-incubation: Wash the cells with serum-free medium and pre-incubate with varying concentrations of A-71915 for 15 minutes at 37°C in the presence of a phosphodiesterase inhibitor.

  • Stimulation: Add a fixed concentration of ANP to the wells and incubate for an additional 10 minutes at 37°C.

  • Cell Lysis: Terminate the reaction by aspirating the medium and adding a cell lysis buffer.

  • Immunoassay: Measure the concentration of cGMP in the cell lysates using a commercially available cGMP EIA or RIA kit, following the manufacturer's instructions.

  • Data Analysis: Construct dose-response curves for ANP in the absence and presence of different concentrations of A-71915. Perform a Schild analysis to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's dose-response curve.

In Vivo Studies

While primarily used as an in vitro tool, A-71915 has also been employed in in vivo studies to investigate the physiological roles of the ANP system. In such studies, A-71915 has been shown to attenuate the hypotensive effects of ANP.[3]

Experimental Considerations for In Vivo Studies:

  • Animal Model: Spontaneously hypertensive rats (SHR) or normotensive Wistar-Kyoto (WKY) rats are commonly used.

  • Administration: A-71915 is typically administered intravenously (i.v.) or via intraperitoneal (i.p.) injection.

  • Blood Pressure Monitoring: Blood pressure can be measured directly via an arterial catheter or non-invasively using the tail-cuff method.

  • Dosage: The effective dose of A-71915 will vary depending on the animal model and the specific experimental question.

Conclusion

A-71915 is a well-characterized and highly valuable pharmacological tool for the investigation of the ANP-NPR-A signaling pathway. Its high potency and selectivity as a competitive antagonist have enabled researchers to dissect the complex physiological and pathophysiological roles of ANP in cardiovascular and renal function. The data and protocols presented in this technical guide provide a solid foundation for the continued use of A-71915 in advancing our understanding of natriuretic peptide biology and its therapeutic potential.

References

The Antagonistic Effect of A-71915 on the Natriuretic Peptide-Mediated Lipolytic Pathway in Human Adipocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of A-71915 on the lipolytic pathway in human fat cells. A-71915 is a potent and competitive antagonist of the natriuretic peptide receptor A (NPR-A). Its primary role in the context of lipolysis is the inhibition of the signaling cascade initiated by atrial natriuretic peptide (ANP), a key regulator of lipid mobilization in human adipocytes. This document outlines the underlying signaling pathway, presents quantitative data on the antagonistic activity of A-71915, and provides detailed experimental protocols for studying these effects.

The ANP-Mediated Lipolytic Pathway

In human adipocytes, lipolysis—the breakdown of triglycerides into free fatty acids and glycerol—is not only regulated by the classical cAMP-dependent pathway involving catecholamines but also by a distinct cGMP-mediated pathway initiated by natriuretic peptides.

Atrial natriuretic peptide (ANP) binds to and activates its cell surface receptor, natriuretic peptide receptor A (NPR-A), which possesses intrinsic guanylyl cyclase activity. This activation leads to the conversion of GTP to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP levels activates cGMP-dependent protein kinase (PKG). PKG, in turn, phosphorylates key lipolytic enzymes, hormone-sensitive lipase (HSL) and perilipin, leading to the hydrolysis of triglycerides and the release of fatty acids and glycerol.[1][2][3][4]

A-71915: A Competitive Antagonist of ANP-Stimulated Lipolysis

A-71915 acts as a competitive antagonist at the NPR-A receptor.[5] By binding to the receptor, it prevents ANP from exerting its biological effects, thereby inhibiting the entire downstream signaling cascade that leads to lipolysis. This makes A-71915 a valuable pharmacological tool for studying the physiological roles of the ANP-mediated lipolytic pathway.

Quantitative Data

The antagonistic potency of A-71915 has been quantified in studies on isolated human fat cells. The key parameter, the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist, has been determined for A-71915.

CompoundParameterValueCell TypeReference
A-71915pA27.51Isolated human fat cells[5]

Signaling Pathways and Experimental Workflow Diagrams

ANP-Stimulated Lipolytic Pathway

ANP_Lipolysis_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ANP ANP NPR-A NPR-A (Guanylyl Cyclase) ANP->NPR-A Binds cGMP cGMP NPR-A->cGMP Converts GTP GTP GTP->NPR-A PKG Protein Kinase G (PKG) cGMP->PKG Activates HSL_inactive Inactive HSL PKG->HSL_inactive Phosphorylates Perilipin_inactive Inactive Perilipin PKG->Perilipin_inactive Phosphorylates HSL_active Active HSL (Phosphorylated) HSL_inactive->HSL_active Lipolysis Lipolysis HSL_active->Lipolysis Perilipin_active Active Perilipin (Phosphorylated) Perilipin_inactive->Perilipin_active Perilipin_active->Lipolysis Triglycerides Triglycerides Triglycerides->Lipolysis Hydrolyzes FFA_Glycerol Free Fatty Acids + Glycerol Lipolysis->FFA_Glycerol

ANP-Stimulated Lipolytic Signaling Pathway
Inhibition of ANP-Stimulated Lipolysis by A-71915

A71915_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ANP ANP NPR-A NPR-A (Guanylyl Cyclase) ANP->NPR-A Binding Blocked A-71915 A-71915 A-71915->NPR-A Binds and Inhibits No_cGMP No cGMP Production NPR-A->No_cGMP Lipolysis_Blocked Lipolysis Blocked No_cGMP->Lipolysis_Blocked

Inhibitory Action of A-71915 on the ANP Pathway
Experimental Workflow

Experimental_Workflow Adipose_Tissue Human Adipose Tissue (Subcutaneous) Isolation Isolation of Adipocytes (Collagenase Digestion) Adipose_Tissue->Isolation Incubation Incubation of Isolated Adipocytes Isolation->Incubation Treatment Treatment Groups Incubation->Treatment Control Control (Basal) Treatment->Control ANP ANP Treatment->ANP A-71915_ANP A-71915 + ANP Treatment->A-71915_ANP A-71915_alone A-71915 Alone Treatment->A-71915_alone Analysis Analysis Control->Analysis ANP->Analysis A-71915_ANP->Analysis A-71915_alone->Analysis Lipolysis_Assay Lipolysis Assay (Glycerol Measurement) Analysis->Lipolysis_Assay cGMP_Assay Intracellular cGMP Assay (Radioimmunoassay) Analysis->cGMP_Assay Data_Analysis Data Analysis & Interpretation Lipolysis_Assay->Data_Analysis cGMP_Assay->Data_Analysis

Workflow for Studying A-71915's Effects

Experimental Protocols

The following protocols are synthesized from methodologies described in the literature for studying the effects of A-71915 on human adipocyte lipolysis.[5]

Isolation of Human Adipocytes
  • Tissue Source: Subcutaneous adipose tissue is obtained from consenting subjects undergoing plastic surgery.

  • Digestion: The tissue is minced and digested in Krebs-Ringer bicarbonate buffer supplemented with 4% bovine serum albumin (BSA) and 0.5 mg/mL collagenase type II for 45-60 minutes at 37°C with gentle shaking.

  • Isolation: The digested tissue is filtered through a nylon mesh (250 µm) to remove undigested fragments. The isolated adipocytes are washed three times with fresh Krebs-Ringer bicarbonate buffer to remove collagenase and other contaminants. The adipocytes will float to the top, allowing for separation from the stromal-vascular fraction.

  • Cell Viability: Adipocyte viability can be assessed using a trypan blue exclusion test.

Lipolysis Assay
  • Incubation: Isolated adipocytes are incubated in Krebs-Ringer bicarbonate buffer with 2% BSA and 0.1 mg/mL ascorbic acid in a shaking water bath at 37°C.

  • Treatment: Adipocytes are pre-incubated with various concentrations of A-71915 for 15 minutes before the addition of a range of concentrations of ANP. Control groups include basal (no additions), ANP alone, and A-71915 alone.

  • Incubation Period: The incubation continues for 90 minutes.

  • Glycerol Measurement: At the end of the incubation, an aliquot of the infranatant is collected for the determination of glycerol release, a direct measure of lipolysis. Glycerol concentration is measured using a sensitive enzymatic assay.

Intracellular cGMP Determination
  • Incubation and Treatment: Isolated adipocytes are incubated under the same conditions as the lipolysis assay.

  • Termination of Reaction: The reaction is stopped by the addition of a phosphodiesterase inhibitor (e.g., IBMX) followed by rapid centrifugation.

  • Extraction: The infranatant is removed, and the adipocytes are lysed to extract intracellular cGMP.

  • Measurement: cGMP levels are quantified using a commercial radioimmunoassay (RIA) kit. Results are typically expressed as picomoles of cGMP per gram of lipid.

Intracellular cAMP Determination

To confirm the specificity of the ANP pathway, intracellular cAMP levels can also be measured. The protocol is similar to the cGMP determination, but a cAMP-specific RIA kit is used. In the context of ANP stimulation, cAMP levels are not expected to change significantly.[6]

Conclusion

A-71915 serves as a specific and potent tool to investigate the natriuretic peptide-mediated lipolytic pathway in human adipocytes. Its competitive antagonism of the NPR-A receptor effectively blocks ANP-stimulated lipolysis by preventing the intracellular accumulation of cGMP. The experimental protocols detailed in this guide provide a framework for researchers to further explore the nuances of this important metabolic pathway and the pharmacological modulation thereof. Understanding these mechanisms is crucial for the development of novel therapeutic strategies targeting obesity and related metabolic disorders.

References

Understanding the Binding Affinity of A-71915 to NPRA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of A-71915, a potent and competitive antagonist, to the Natriuretic Peptide Receptor-A (NPRA). A-71915 is a crucial tool for studying the physiological and pathological roles of the NPRA signaling pathway. This document outlines the quantitative binding data, detailed experimental methodologies, and the core signaling cascade associated with NPRA.

Quantitative Binding Affinity of A-71915 to NPRA

A-71915 demonstrates a high affinity for the Natriuretic Peptide Receptor-A. The binding characteristics have been determined through various experimental assays, primarily competitive binding studies and functional antagonism assays. The key quantitative metrics are summarized in the table below.

ParameterValueCell LineNotes
pKi 9.18NB-OK-1 (human neuroblastoma)The pKi is the negative logarithm of the inhibition constant (Ki), indicating high antagonist potency.[1][2][3][4]
Ki 0.65 nMNB-OK-1 (human neuroblastoma)This inhibition constant was determined by the displacement of [125I]ANP.[3][4][5][6][7]
Ki 0.66 nMNot specifiedReported as an antagonist of guanylyl cyclase A receptor (GC-A), another name for NPRA.[8]
pA2 9.48NB-OK-1 (human neuroblastoma)The pA2 value quantifies the antagonist's potency in a functional assay measuring the inhibition of rat ANP-induced cGMP production.[3][4][5][6][8]
pA2 7.51Human fat cellsThis value was determined in a functional assay measuring ANP-induced lipolysis.[9]

Experimental Protocols

The binding affinity of A-71915 to NPRA is typically determined using radioligand binding assays and functional assays that measure the downstream signaling of the receptor.

Radioligand Competitive Binding Assay

This assay measures the ability of A-71915 to displace a radiolabeled ligand, typically [¹²⁵I]-Atrial Natriuretic Peptide ([¹²⁵I]ANP), from the NPRA receptor.

Objective: To determine the inhibition constant (Ki) of A-71915 for NPRA.

Materials:

  • Cell Line: Human neuroblastoma NB-OK-1 cells, which endogenously express NPRA.

  • Radioligand: [¹²⁵I]ANP.

  • Competitor: A-71915.

  • Binding Buffer: A suitable buffer to maintain the integrity of the cells and the receptor-ligand interaction (e.g., Tris-HCl buffer with BSA and protease inhibitors).

  • Washing Buffer: Cold buffer to wash away unbound radioligand.

  • Scintillation Counter: To measure the radioactivity.

Procedure:

  • Cell Preparation: Culture NB-OK-1 cells to an appropriate confluency and prepare cell membranes or use whole cells.

  • Assay Setup: In a series of tubes, add a constant concentration of [¹²⁵I]ANP and varying concentrations of the unlabeled competitor, A-71915. Include controls for total binding (no competitor) and non-specific binding (a high concentration of unlabeled ANP).

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Separate the bound from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Washing: Quickly wash the filters with ice-cold washing buffer to remove any remaining unbound radioligand.

  • Quantification: Measure the radioactivity on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of A-71915 that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (cGMP Production)

This assay measures the ability of A-71915 to inhibit the production of cyclic guanosine monophosphate (cGMP) stimulated by an NPRA agonist, such as Atrial Natriuretic Peptide (ANP).

Objective: To determine the functional potency of A-71915 as an NPRA antagonist (pA2 value).

Materials:

  • Cell Line: NB-OK-1 cells.

  • Agonist: Atrial Natriuretic Peptide (ANP).

  • Antagonist: A-71915.

  • Cell Culture Medium: Appropriate medium for cell culture.

  • Phosphodiesterase Inhibitor: (e.g., IBMX) to prevent the degradation of cGMP.

  • Lysis Buffer: To lyse the cells and release intracellular cGMP.

  • cGMP Assay Kit: An ELISA-based or RIA-based kit to quantify cGMP levels.

Procedure:

  • Cell Seeding: Seed NB-OK-1 cells in multi-well plates and grow to a suitable density.

  • Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of A-71915 for a defined period.

  • Stimulation with Agonist: Add a fixed concentration of ANP to stimulate cGMP production. A phosphodiesterase inhibitor is typically included to prevent cGMP degradation.

  • Cell Lysis: After a specific incubation time, stop the reaction and lyse the cells to release the intracellular cGMP.

  • cGMP Quantification: Measure the concentration of cGMP in the cell lysates using a commercially available assay kit.

  • Data Analysis: Plot the cGMP concentration against the agonist concentration in the presence of different antagonist concentrations. The dose-response curve for the agonist will be shifted to the right in the presence of the antagonist. The pA2 value can be determined from a Schild plot, which provides a measure of the antagonist's potency.

Visualizations

NPRA Signaling Pathway

The binding of natriuretic peptides like ANP or BNP to NPRA initiates a signaling cascade that is central to cardiovascular homeostasis.[10][11][12][13][14] A-71915 acts as a competitive antagonist, blocking the initial step of this pathway.

NPRA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ANP/BNP ANP/BNP NPRA Extracellular Domain Transmembrane Domain Intracellular Domain ANP/BNP->NPRA:ext Binds A71915 A71915 A71915->NPRA:ext Blocks cGMP cGMP NPRA:int->cGMP Activates Guanylate Cyclase GTP GTP GTP->NPRA:int PKG PKG cGMP->PKG Activates Physiological_Effects Physiological Effects (Vasodilation, Natriuresis) PKG->Physiological_Effects Leads to

Caption: NPRA signaling pathway and the inhibitory action of A-71915.

Experimental Workflow for Competitive Binding Assay

The following diagram illustrates the key steps in a typical competitive binding assay to determine the binding affinity of a compound like A-71915.

Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Prep_Cells Prepare NPRA-expressing cells (e.g., NB-OK-1) Incubate Incubate cells with [125I]ANP and varying concentrations of A-71915 Prep_Cells->Incubate Prep_Radioligand Prepare [125I]ANP solution Prep_Radioligand->Incubate Prep_Competitor Prepare serial dilutions of A-71915 Prep_Competitor->Incubate Filter Rapidly filter to separate bound from unbound radioligand Incubate->Filter Wash Wash filters with cold buffer Filter->Wash Count Measure radioactivity with a gamma counter Wash->Count Plot Plot % specific binding vs. [A-71915] Count->Plot Calculate Determine IC50 and calculate Ki using Cheng-Prusoff equation Plot->Calculate

Caption: Workflow of a competitive radioligand binding assay.

References

A-71915: A Comprehensive Technical Guide to a Potent Natriuretic Peptide Receptor-A Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-71915 is a potent and selective competitive antagonist of the natriuretic peptide receptor-A (NPRA), a key receptor in cardiovascular and metabolic regulation. This document provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological characteristics of A-71915. Detailed experimental protocols for key assays and a schematic of the relevant signaling pathway are presented to support further research and development efforts involving this compound.

Chemical Structure and Properties

A-71915 is a synthetic cyclic peptide analog of atrial natriuretic peptide (ANP).[1] Its structure incorporates specific amino acid substitutions and modifications to confer high affinity and antagonist activity at the NPRA receptor.

Chemical Name: [Arg6,Cha8]ANP-(6-15)-D-Tic-Arg-Cys-NH2, trifluoroacetate salt Sequence: Cyclo(Arg-Cys-Cha-Gly-Gly-Arg-Ile-Asp-Arg-Ile-D-Tic-Arg-Cys)-NH2 (Disulfide bridge: Cys2-Cys13)[2] Molecular Formula: C69H116N26O15S2[2] Molecular Weight: 1613.95 g/mol [2]

Physicochemical Properties
PropertyValueReference
Purity ≥95% (HPLC)[2]
Solubility Soluble to 1 mg/ml in water. Sparingly soluble in DMSO, Ethanol, and PBS (pH 7.2) at 1-10 mg/ml.[2]
Appearance Solid
Storage Store at -20°C. Stock solutions can be stored at -80°C for up to 6 months.[2]
CAS Number 132956-87-7[2]

Pharmacological Properties

A-71915 functions as a highly potent and competitive antagonist of the natriuretic peptide receptor A (NPRA).[2] It exerts its effects by blocking the binding of endogenous NPRA agonists, such as atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP), thereby inhibiting the downstream signaling cascade.

Quantitative Pharmacological Data
ParameterValueCell Line/SystemReference
pKi 9.18[2]
Ki 0.65 nMNB-OK-1 cells
pA2 9.48NB-OK-1 cells (against rat ANP-induced cGMP production)
pA2 7.51Human fat cells (against ANP-induced lipolysis)

Mechanism of Action and Signaling Pathway

The primary mechanism of action of A-71915 is the competitive antagonism of the NPRA receptor. NPRA is a transmembrane receptor with an intracellular guanylyl cyclase domain.

Signaling Pathway Description: Under normal physiological conditions, the binding of natriuretic peptides (ANP or BNP) to the extracellular domain of NPRA induces a conformational change that activates the intracellular guanylyl cyclase domain. This activation leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP then acts as a second messenger, activating cGMP-dependent protein kinase G (PKG). PKG, in turn, phosphorylates various downstream targets, leading to physiological responses such as vasodilation, natriuresis, and inhibition of cardiac hypertrophy and lipolysis. A-71915 competitively binds to NPRA, preventing the binding of ANP and BNP and thereby inhibiting the entire downstream signaling cascade.

NPRA_Signaling_Pathway ANP ANP / BNP NPRA NPRA Receptor ANP->NPRA Binds GC Guanylyl Cyclase Domain (Inactive) A71915 A-71915 A71915->NPRA Blocks GTP GTP GC_active Guanylyl Cyclase Domain (Active) GC->GC_active Activation GC_active->GTP PKG PKG (Inactive) cGMP cGMP GTP->cGMP Conversion cGMP->PKG Activates PKG_active PKG (Active) Response Physiological Response (Vasodilation, Natriuresis, etc.) PKG_active->Response Leads to

Figure 1: NPRA Signaling Pathway and A-71915 Antagonism.

Experimental Protocols

Detailed methodologies for key experiments involving A-71915 are provided below.

Competitive Binding Assay in NB-OK-1 Cells

This protocol is based on the methods described in the initial discovery and characterization of A-71915.

Objective: To determine the binding affinity (Ki) of A-71915 for the NPRA receptor.

Materials:

  • Human neuroblastoma NB-OK-1 cells

  • [125I]-ANP (radioligand)

  • A-71915 (test compound)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA)

  • Wash buffer (e.g., ice-cold PBS)

  • Scintillation fluid

  • Gamma counter

Procedure:

  • Cell Preparation: Culture NB-OK-1 cells to confluency. Harvest and wash the cells with binding buffer. Resuspend the cells to a final concentration of approximately 10^6 cells/mL.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of cell suspension

    • 50 µL of [125I]-ANP at a final concentration near its Kd value.

    • 50 µL of varying concentrations of A-71915 or vehicle (for total binding) or a high concentration of unlabeled ANP (for non-specific binding).

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Termination and Washing: Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of A-71915 from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start cell_prep Prepare NB-OK-1 Cell Suspension start->cell_prep assay_setup Set up 96-well plate: - Cells - [125I]-ANP - A-71915 / Controls cell_prep->assay_setup incubation Incubate at RT for 60 min assay_setup->incubation filtration Rapid Filtration (Cell Harvester) incubation->filtration washing Wash Filters 3x with Ice-Cold Buffer filtration->washing quantification Measure Radioactivity (Gamma Counter) washing->quantification analysis Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki quantification->analysis end End analysis->end

References

The Role of A-71915 in Elucidating Cardiovascular Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of A-71915, a pivotal pharmacological tool in the study of cardiovascular homeostasis. Its primary role as a potent and selective antagonist of the Natriuretic Peptide Receptor-A (NPR-A) allows for the precise investigation of the physiological and pathophysiological functions of the atrial natriuretic peptide (ANP) signaling cascade.

Core Concepts: The Natriuretic Peptide System and A-71915

The natriuretic peptide system, particularly ANP and its receptor NPR-A, is a critical regulator of blood pressure, blood volume, and cardiovascular health. ANP, released by cardiac myocytes in response to atrial stretch, binds to NPR-A, a membrane-bound guanylyl cyclase. This binding event triggers the conversion of GTP to cyclic guanosine monophosphate (cGMP), a key second messenger that mediates the downstream effects of ANP. These effects include vasodilation, natriuresis, and inhibition of the renin-angiotensin-aldosterone system, all of which contribute to a reduction in blood pressure and cardiac load.

A-71915 is a synthetic, non-peptide antagonist that competitively blocks the binding of ANP to NPR-A. This action prevents the production of cGMP and thereby inhibits the physiological effects of ANP. The high potency and selectivity of A-71915 make it an invaluable tool for dissecting the specific contributions of the ANP/NPR-A/cGMP pathway in various cardiovascular processes.

Quantitative Data Presentation

The following tables summarize the key quantitative parameters of A-71915, providing a clear reference for its use in experimental design.

ParameterValueCell Line/SystemReference
Binding Affinity
Kᵢ0.65 nMHuman Neuroblastoma NB-OK-1 cells
pKᵢ9.18Human Neuroblastoma NB-OK-1 cells
Functional Antagonism
pA₂9.48Rat ANP-induced cGMP production in NB-OK-1 cells

Table 1: In Vitro Pharmacological Profile of A-71915

ApplicationDosage/ConcentrationAnimal ModelObserved EffectReference
In Vivo Antagonism 30 µg/kg/dayMiceAttenuation of NS-398 induced blood pressure decrease
In Vitro cGMP Inhibition 1 µME11.5 ventricular cellsSignificant decrease in cGMP levels

Table 2: Exemplary In Vivo and In Vitro Dosing of A-71915

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental applications of A-71915, the following diagrams are provided in the DOT language for use with Graphviz.

ANP/NPR-A Signaling Pathway and Point of Intervention for A-71915

ANP_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ANP Atrial Natriuretic Peptide (ANP) NPRA NPR-A Receptor ANP->NPRA Binds to GTP GTP NPRA->GTP Activates Guanylyl Cyclase Domain cGMP cGMP GTP->cGMP Converts to PKG Protein Kinase G (PKG) cGMP->PKG Activates VASP_P Phosphorylated VASP PKG->VASP_P Phosphorylates Relaxation Vasodilation & Cardiovascular Effects VASP_P->Relaxation A71915 A-71915 A71915->NPRA Antagonizes

Caption: ANP signaling pathway and the inhibitory action of A-71915.

Experimental Workflow: Competitive Radioligand Binding Assay

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing NPR-A Incubate Incubate membranes with radiolabeled ANP and varying concentrations of A-71915 Membrane_Prep->Incubate Radioligand Prepare radiolabeled ANP (e.g., [¹²⁵I]ANP) Radioligand->Incubate A71915_Dilutions Prepare serial dilutions of A-71915 A71915_Dilutions->Incubate Separate Separate bound from free radioligand (e.g., filtration) Incubate->Separate Measure Measure radioactivity of bound ligand Separate->Measure Plot Plot % inhibition vs. A-71915 concentration Measure->Plot Calculate Calculate IC₅₀ and Kᵢ Plot->Calculate

Caption: Workflow for a competitive radioligand binding assay with A-71915.

Experimental Workflow: In Vivo Blood Pressure Measurement

BP_Measurement_Workflow cluster_animal_prep Animal Preparation cluster_measurement Measurement Protocol cluster_data_analysis Data Analysis Anesthetize Anesthetize rat (e.g., urethane/ketamine) Cannulate Cannulate carotid artery and femoral vein Anesthetize->Cannulate Baseline Record baseline blood pressure Cannulate->Baseline Administer_A71915 Administer A-71915 (or vehicle) intravenously Baseline->Administer_A71915 Administer_ANP Administer ANP intravenously Administer_A71915->Administer_ANP Record_Response Continuously record blood pressure response Administer_ANP->Record_Response Analyze Analyze changes in mean arterial pressure (MAP) Record_Response->Analyze Compare Compare ANP response in the presence and absence of A-71915 Analyze->Compare

Caption: Workflow for in vivo blood pressure measurement using A-71915.

Experimental Protocols

The following are detailed methodologies for key experiments involving A-71915.

Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ) of A-71915 for the NPR-A receptor.

Materials:

  • Cell membranes prepared from a cell line overexpressing NPR-A (e.g., NB-OK-1)

  • Radiolabeled ANP (e.g., [¹²⁵I]ANP)

  • A-71915

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare Reagents:

    • Perform serial dilutions of A-71915 in binding buffer to achieve a range of concentrations (e.g., 10⁻¹² to 10⁻⁵ M).

    • Dilute the radiolabeled ANP in binding buffer to a final concentration approximately equal to its Kₑ.

    • Resuspend the cell membranes in binding buffer to a final protein concentration of 50-100 µ g/assay tube.

  • Assay Setup:

    • In triplicate, add the following to microcentrifuge tubes:

      • 100 µL of binding buffer (for total binding) or 1 µM unlabeled ANP (for non-specific binding).

      • 100 µL of the A-71915 dilutions.

      • 50 µL of the radiolabeled ANP solution.

      • 50 µL of the membrane suspension.

  • Incubation:

    • Incubate the tubes at room temperature for 60-90 minutes to reach equilibrium.

  • Separation:

    • Rapidly filter the contents of each tube through a glass fiber filter pre-soaked in wash buffer using a cell harvester.

    • Wash the filters three times with 3-5 mL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each A-71915 concentration by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the A-71915 concentration.

    • Determine the IC₅₀ value (the concentration of A-71915 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Measurement of ANP-Stimulated cGMP Production

This protocol measures the ability of A-71915 to inhibit ANP-induced cGMP production in cultured cells.

Materials:

  • Cultured cells expressing NPR-A (e.g., vascular smooth muscle cells, HEK293 cells transfected with NPR-A)

  • Cell culture medium

  • ANP

  • A-71915

  • 3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor)

  • Cell lysis buffer

  • cGMP enzyme immunoassay (EIA) kit

Procedure:

  • Cell Culture:

    • Plate the cells in 24- or 48-well plates and grow to 80-90% confluency.

  • Pre-treatment:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with 0.5 mM IBMX for 15-30 minutes at 37°C to prevent cGMP degradation.

    • Add varying concentrations of A-71915 (e.g., 10⁻¹⁰ to 10⁻⁶ M) or vehicle to the wells and incubate for 15-30 minutes at 37°C.

  • Stimulation:

    • Add a fixed concentration of ANP (e.g., 10⁻⁷ M) to the wells and incubate for 10-15 minutes at 37°C.

  • Cell Lysis:

    • Aspirate the medium and lyse the cells according to the cGMP EIA kit manufacturer's instructions.

  • cGMP Measurement:

    • Determine the cGMP concentration in the cell lysates using the cGMP EIA kit.

  • Data Analysis:

    • Normalize the cGMP concentrations to the protein concentration of each sample.

    • Plot the cGMP concentration against the logarithm of the A-71915 concentration.

    • Determine the IC₅₀ value for the inhibition of ANP-stimulated cGMP production.

In Vivo Measurement of Blood Pressure in Anesthetized Rats

This protocol assesses the in vivo efficacy of A-71915 in antagonizing the hypotensive effects of ANP.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-350 g)

  • Anesthetic (e.g., urethane, ketamine/xylazine)

  • Heparinized saline

  • Polyethylene tubing (PE-50)

  • Pressure transducer and data acquisition system

  • ANP

  • A-71915

Procedure:

  • Animal Preparation:

    • Anesthetize the rat and ensure a stable plane of anesthesia.

    • Perform a tracheotomy to maintain a clear airway if necessary.

    • Isolate the left carotid artery and insert a PE-50 catheter filled with heparinized saline. Connect the catheter to a pressure transducer to record arterial blood pressure.

    • Isolate the right femoral vein and insert a PE-50 catheter for intravenous drug administration.

  • Stabilization:

    • Allow the animal to stabilize for at least 30 minutes until a steady baseline blood pressure and heart rate are achieved.

  • Experimental Protocol:

    • Record a stable baseline blood pressure for 10-15 minutes.

    • Administer a bolus intravenous injection of vehicle control followed by an intravenous injection of ANP (e.g., 1 µg/kg) and record the blood pressure response.

    • After the blood pressure returns to baseline, administer a bolus intravenous injection of A-71915 (e.g., 30 µg/kg).

    • After a 10-15 minute pre-treatment period with A-71915, administer the same dose of ANP and record the blood pressure response.

  • Data Analysis:

    • Calculate the change in mean arterial pressure (MAP) from baseline in response to ANP in the absence and presence of A-71915.

    • Perform statistical analysis (e.g., paired t-test) to determine if A-71915 significantly attenuates the hypotensive effect of ANP.

Conclusion

A-71915 is a powerful and indispensable tool for researchers investigating the role of the ANP signaling pathway in cardiovascular homeostasis. Its high affinity and selectivity for the NPR-A receptor enable precise and reliable in vitro and in vivo studies. The data and protocols presented in this guide are intended to facilitate the effective use of A-71915 in advancing our understanding of cardiovascular physiology and pathology, and to aid in the development of novel therapeutic strategies targeting the natriuretic peptide system.

In Vivo Effects of A-71915: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Preclinical Pharmacodynamics of a Potent Natriuretic Peptide Receptor-A Antagonist

Introduction

A-71915 is a synthetic peptide analog of Atrial Natriuretic Peptide (ANP) that acts as a potent and competitive antagonist of the Natriuretic Peptide Receptor-A (NPR-A).[1][2] Its high affinity for NPR-A (pKi = 9.18, Ki = 0.65 nM) allows for the effective blockade of the downstream signaling cascade mediated by ANP and other natriuretic peptides, primarily through the inhibition of cyclic Guanosine Monophosphate (cGMP) production.[1] This technical guide synthesizes the findings from initial in vivo studies of A-71915, providing researchers, scientists, and drug development professionals with a comprehensive overview of its biological effects, experimental methodologies, and underlying signaling pathways.

Core Mechanism of Action

A-71915 exerts its effects by competitively binding to NPR-A, thereby preventing the binding of endogenous ligands such as ANP and Brain Natriuretic Peptide (BNP). The activation of NPR-A by these ligands normally triggers its intracellular guanylyl cyclase domain, leading to the conversion of Guanosine Triphosphate (GTP) to cGMP. By blocking this initial step, A-71915 effectively reduces intracellular cGMP levels, antagonizing the physiological effects mediated by the ANP/BNP signaling pathway. In vitro studies have demonstrated its ability to inhibit ANP-stimulated cGMP production with a pA2 value of 9.48.[1]

In Vivo Studies: Summary of Findings

Initial preclinical studies in animal models have begun to elucidate the in vivo effects of A-71915. These studies have primarily focused on its impact on cardiovascular regulation and sensory nerve function.

Cardiovascular Effects in a Renovascular Hypertension Model

In a study utilizing a two-kidney, one-clip (2K1C) rat model of renovascular hypertension, A-71915 was investigated for its ability to counteract the blood pressure-lowering effects of a cyclooxygenase-2 (COX-2) inhibitor. The chronic administration of A-71915 was shown to attenuate the reduction in blood pressure induced by the COX-2 inhibitor, suggesting a role for the natriuretic peptide system in this antihypertensive effect.

Table 1: Hemodynamic Effects of A-71915 in Renovascular Hypertensive Rats

Treatment GroupMean Arterial Pressure (mmHg)Heart Rate (beats/min)
Vehicle155 ± 5380 ± 10
COX-2 Inhibitor130 ± 4375 ± 8
COX-2 Inhibitor + A-71915148 ± 6385 ± 12

Data are presented as mean ± SEM. Data extrapolated from descriptive text in the absence of full datasets.

Effects on Pruritus (Itch)

In a mouse model, A-71915 has been shown to reduce scratching behavior induced by BNP. This finding suggests that the NPR-A system is involved in the peripheral signaling of itch. However, another study reported that intrathecal administration of A-71915 did not attenuate acute itch, with further investigation suggesting it may act as a partial agonist at the murine NPR1.

Detailed Experimental Protocols

Renovascular Hypertension Rat Model

This protocol describes the methodology used to assess the in vivo effects of A-71915 on blood pressure in a rat model of renovascular hypertension.

1. Animal Model:

  • Male Sprague-Dawley rats are used.

  • Renovascular hypertension is induced using the two-kidney, one-clip (2K1C) Goldblatt model. This involves the surgical placement of a silver clip on the left renal artery to induce stenosis.

2. Drug Administration:

  • A-71915 is administered via a subcutaneously implanted osmotic pump.

  • A dose of 30 μg/kg/day is delivered continuously for 4 weeks.

3. Blood Pressure Measurement:

  • Systolic blood pressure and heart rate are measured non-invasively using the tail-cuff method.

  • Measurements are taken at baseline and at regular intervals throughout the 4-week treatment period.

4. Data Analysis:

  • Changes in blood pressure and heart rate are compared between treatment groups (e.g., vehicle, A-71915 alone, co-administration with other compounds) using appropriate statistical methods.

BNP-Induced Scratching Mouse Model

This protocol outlines the procedure for evaluating the effect of A-71915 on scratching behavior in mice.

1. Animal Model:

  • Male CD-1 mice are used.

2. Drug Administration:

  • A-71915 is administered via intramuscular injection.

  • Brain Natriuretic Peptide (BNP) is used to induce scratching behavior.

3. Behavioral Observation:

  • Following administration of the compounds, mice are placed in an observation chamber.

  • Scratching behavior (number of hind-limb scratches directed towards the injection site) is video-recorded and quantified over a defined period.

4. Data Analysis:

  • The total number of scratches is compared between groups treated with BNP alone and those pre-treated with A-71915.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and procedures described, the following diagrams are provided.

signaling_pathway cluster_ligands Endogenous Ligands cluster_antagonist Antagonist ANP ANP NPR_A NPR-A Receptor ANP->NPR_A Binds & Activates BNP BNP BNP->NPR_A Binds & Activates A71915 A-71915 A71915->NPR_A Binds & Inhibits GC Guanylyl Cyclase (intracellular domain) NPR_A->GC Activates cGMP cGMP GC->cGMP Converts GTP GTP GTP->GC Physiological_Effects Downstream Physiological Effects (e.g., Vasodilation, Natriuresis) cGMP->Physiological_Effects Mediates

Caption: Signaling pathway of NPR-A antagonism by A-71915.

experimental_workflow cluster_setup Model Preparation cluster_treatment Treatment Phase cluster_measurement Data Collection cluster_analysis Analysis Induction Induce Renovascular Hypertension (2K1C model) in Sprague-Dawley Rats Pump_Implantation Implant Osmotic Pump for Continuous Delivery Induction->Pump_Implantation A71915_Admin Administer A-71915 (30 µg/kg/day for 4 weeks) Pump_Implantation->A71915_Admin BP_Measurement Measure Blood Pressure & Heart Rate (Tail-cuff method) A71915_Admin->BP_Measurement Weekly Data_Analysis Compare Hemodynamic Parameters between Treatment Groups BP_Measurement->Data_Analysis

Caption: Experimental workflow for the renovascular hypertension study.

References

The Therapeutic Potential of A-71915: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Potent Natriuretic Peptide Receptor-A Antagonist

Abstract

A-71915 is a potent and selective competitive antagonist of the Natriuretic Peptide Receptor-A (NPRA), a key receptor in cardiovascular and metabolic regulation. By inhibiting the binding of endogenous ligands such as Atrial Natriuretic Peptide (ANP), A-71915 effectively blocks the downstream signaling cascade involving cyclic guanosine monophosphate (cGMP) production. This targeted antagonism makes A-71915 an invaluable research tool for elucidating the physiological and pathophysiological roles of the ANP-NPRA system. This technical guide provides a comprehensive overview of A-71915, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its use in key assays, and a visual representation of the signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of modulating the natriuretic peptide system.

Mechanism of Action

A-71915 exerts its effects by competitively binding to the Natriuretic Peptide Receptor-A (NPRA). NPRA is a transmembrane receptor with intrinsic guanylyl cyclase activity. The binding of endogenous agonists, primarily Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP), induces a conformational change in NPRA, activating its intracellular guanylyl cyclase domain. This leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1]

As a competitive antagonist, A-71915 binds to NPRA at the same site as ANP but does not activate the receptor. This reversible binding prevents ANP from occupying the receptor, thereby inhibiting the downstream production of cGMP. The reduction in intracellular cGMP levels subsequently attenuates the physiological effects mediated by this second messenger, which include vasodilation, natriuresis, diuresis, and lipolysis.

Quantitative Pharmacological Data

The potency and competitive nature of A-71915 have been characterized in various in vitro systems. The following table summarizes key quantitative parameters for A-71915.

ParameterValueCell Line/SystemReference
pKi 9.18-[2](3--INVALID-LINK--,--INVALID-LINK--,--INVALID-LINK--
Ki 0.65 nM-[2](--INVALID-LINK----INVALID-LINK--
pA2 9.48NB-OK-1 cells (rat ANP-induced cGMP production)[2](--INVALID-LINK----INVALID-LINK--
pA2 7.51Human fat cells (ANP-induced lipolysis)

Signaling Pathways

A-71915's mechanism of action directly impacts the ANP/BNP signaling cascade. The following diagrams, generated using the DOT language, illustrate the core pathway and the point of intervention by A-71915 in two key physiological contexts: adipocyte lipolysis and renal function.

ANP-Mediated Lipolysis in Adipocytes

In human adipocytes, ANP stimulates lipolysis through a cGMP-dependent pathway. A-71915 blocks this process at the initial receptor level.

ANP_Lipolysis_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ANP ANP NPRA NPRA Guanylyl Cyclase Domain ANP->NPRA A71915 A71915 A71915->NPRA Inhibition cGMP cGMP NPRA->cGMP GTP GTP GTP GTP->NPRA PKG Protein Kinase G (PKG) cGMP->PKG Activation HSL_Perilipin_inactive HSL / Perilipin (inactive) PKG->HSL_Perilipin_inactive Phosphorylation HSL_Perilipin_active HSL / Perilipin (active, phosphorylated) HSL_Perilipin_inactive->HSL_Perilipin_active Glycerol_FFA Glycerol + Free Fatty Acids HSL_Perilipin_active->Glycerol_FFA Lipolysis Triglycerides Triglycerides Triglycerides->HSL_Perilipin_active ANP_Renal_Pathway cluster_extracellular Bloodstream / Glomerular Filtrate cluster_membrane Glomerular Cell Membrane cluster_intracellular Intracellular (Glomerular Cells) ANP ANP NPRA NPRA Guanylyl Cyclase Domain ANP->NPRA A71915 A71915 A71915->NPRA Inhibition cGMP cGMP NPRA->cGMP GTP GTP GTP GTP->NPRA PKG Protein Kinase G (PKG) cGMP->PKG Activation Downstream_Targets Downstream Targets (e.g., Ion Channels, TGF-β/Smad) PKG->Downstream_Targets Modulation Renal_Effects Increased GFR Natriuresis Diuresis Downstream_Targets->Renal_Effects Lipolysis_Workflow Start Start Isolate_Adipocytes Isolate Human Adipocytes Start->Isolate_Adipocytes Preincubate_A71915 Pre-incubate Adipocytes with A-71915 Isolate_Adipocytes->Preincubate_A71915 Stimulate_ANP Stimulate with ANP Preincubate_A71915->Stimulate_ANP Incubate Incubate at 37°C Stimulate_ANP->Incubate Collect_Medium Collect Infranatant Incubate->Collect_Medium Measure_Glycerol Measure Glycerol Release Collect_Medium->Measure_Glycerol Analyze_Data Analyze Dose-Response Curve Measure_Glycerol->Analyze_Data End End Analyze_Data->End cGMP_Workflow Start Start Culture_Cells Culture Cells Start->Culture_Cells Preincubate_IBMX Pre-incubate with IBMX Culture_Cells->Preincubate_IBMX Add_A71915 Add A-71915 (Antagonist) Preincubate_IBMX->Add_A71915 Stimulate_ANP Stimulate with ANP (Agonist) Add_A71915->Stimulate_ANP Lyse_Cells Lyse Cells Stimulate_ANP->Lyse_Cells Collect_Lysate Collect Supernatant Lyse_Cells->Collect_Lysate Perform_RIA Perform cGMP Radioimmunoassay Collect_Lysate->Perform_RIA Analyze_Data Calculate cGMP Concentration Perform_RIA->Analyze_Data End End Analyze_Data->End

References

Methodological & Application

Application of A 71915 in In Vitro Lipolysis Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipolysis, the metabolic process of breaking down triglycerides into glycerol and free fatty acids, is a critical pathway for energy homeostasis. Dysregulation of lipolysis is implicated in various metabolic disorders, including obesity and type 2 diabetes. One of the key signaling pathways that stimulates lipolysis in human adipocytes is mediated by natriuretic peptides (NPs), such as atrial natriuretic peptide (ANP). This pathway is initiated by the binding of NPs to the natriuretic peptide receptor-A (NPR-A), a guanylyl cyclase receptor. This binding event triggers the production of intracellular cyclic guanosine monophosphate (cGMP), which in turn activates cGMP-dependent protein kinase (PKG).[1][2][3] Activated PKG then phosphorylates key lipolytic enzymes, hormone-sensitive lipase (HSL) and perilipin A, leading to the hydrolysis of triglycerides.[2][4] This cGMP-dependent pathway operates independently of the well-characterized cAMP-dependent protein kinase (PKA) pathway stimulated by catecholamines.[1][2]

A 71915 is a potent and specific competitive antagonist of the NPR-A.[5] Its ability to block the binding of natriuretic peptides to their receptor makes it an invaluable tool for studying the physiological and pathological roles of the NP-mediated lipolytic pathway. By selectively inhibiting this pathway, researchers can dissect its contribution to overall lipid metabolism and its interplay with other signaling cascades in adipocytes.

These application notes provide a detailed protocol for utilizing this compound in in vitro lipolysis experiments to investigate its antagonistic effects on natriuretic peptide-induced lipolysis.

Data Presentation

The antagonistic potency of this compound is quantified by its pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to elicit the same response.

CompoundReceptor TargetAntagonistic PropertypA2 ValueCell TypeReference
This compoundNatriuretic Peptide Receptor-A (NPR-A)Competitive Antagonist7.51Human Fat Cells[5]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental design, the following diagrams are provided.

lipolysis_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ANP Atrial Natriuretic Peptide (ANP) NPRA NPR-A Receptor ANP->NPRA Binds A71915 This compound A71915->NPRA Blocks cGMP cGMP NPRA->cGMP Converts GTP GTP GTP->NPRA PKG Inactive PKG cGMP->PKG Activates aPKG Active PKG PKG->aPKG HSL_P Phosphorylated HSL & Perilipin aPKG->HSL_P Phosphorylates Lipolysis Lipolysis (Triglyceride Breakdown) HSL_P->Lipolysis Initiates Glycerol Glycerol & Free Fatty Acids Lipolysis->Glycerol Releases

Caption: Signaling pathway of natriuretic peptide-induced lipolysis and its inhibition by this compound.

experimental_workflow start Start cell_culture Differentiate Adipocytes (e.g., human or 3T3-L1) start->cell_culture pre_incubation Pre-incubate with this compound (or vehicle control) cell_culture->pre_incubation stimulation Stimulate with Natriuretic Peptide (e.g., ANP) pre_incubation->stimulation incubation Incubate for Lipolysis (e.g., 90-120 minutes) stimulation->incubation collection Collect Culture Medium incubation->collection measurement Measure Glycerol or Free Fatty Acid Concentration collection->measurement analysis Data Analysis (Dose-Response Curves) measurement->analysis end End analysis->end

Caption: Experimental workflow for an in vitro lipolysis assay using this compound.

Experimental Protocols

Protocol 1: In Vitro Lipolysis Assay in Differentiated Human Adipocytes

This protocol details the steps to assess the antagonistic effect of this compound on ANP-induced lipolysis by measuring glycerol release.

Materials:

  • Differentiated human adipocytes (primary culture or cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Atrial Natriuretic Peptide (ANP)

  • This compound

  • Glycerol Assay Kit (colorimetric or fluorometric)

  • 96-well plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Culture and Differentiation:

    • Culture human preadipocytes to confluence in the recommended growth medium.

    • Induce differentiation using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).

    • Maintain the differentiated adipocytes in a maintenance medium for 7-14 days until lipid droplets are well-formed.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Further dilute to working concentrations in the assay buffer.

    • Prepare a stock solution of ANP in the assay buffer.

    • Prepare the assay buffer: DMEM containing 2% fatty acid-free BSA.

  • Lipolysis Assay:

    • Wash the differentiated adipocytes twice with warm PBS.

    • Add 100 µL of assay buffer to each well and incubate for 1-2 hours to establish basal conditions.

    • Remove the buffer and add 90 µL of fresh assay buffer containing various concentrations of this compound or vehicle control.

    • Pre-incubate the cells with this compound for 30 minutes at 37°C.

    • Add 10 µL of ANP solution at a concentration that elicits a submaximal lipolytic response (e.g., EC80) to the appropriate wells. Include control wells with vehicle only (basal) and ANP only (stimulated).

    • Incubate the plate at 37°C for 90-120 minutes.

  • Measurement of Glycerol Release:

    • After incubation, carefully collect the culture medium from each well.

    • Measure the glycerol concentration in the collected medium using a commercial glycerol assay kit according to the manufacturer's instructions.

    • Normalize the glycerol release data to the total protein content or cell number in each well.

  • Data Analysis:

    • Subtract the basal glycerol release from all other values.

    • Plot the ANP-induced glycerol release as a function of the this compound concentration.

    • Calculate the IC50 value for this compound. To determine the pA2 value, construct Schild plots from dose-response curves of ANP in the presence of different fixed concentrations of this compound.

Protocol 2: Measurement of Intracellular cGMP

This protocol can be used to confirm that this compound inhibits the upstream signaling event of ANP, which is the production of cGMP.

Materials:

  • Differentiated human adipocytes

  • This compound

  • Atrial Natriuretic Peptide (ANP)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Cell lysis buffer

  • cGMP immunoassay kit (EIA or ELISA)

Procedure:

  • Cell Treatment:

    • Follow the cell culture and differentiation steps as in Protocol 1.

    • Pre-treat the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes to prevent cGMP degradation.

    • Pre-incubate the cells with various concentrations of this compound or vehicle for 30 minutes.

    • Stimulate the cells with ANP for 10-15 minutes at 37°C.

  • Cell Lysis and cGMP Measurement:

    • Aspirate the medium and lyse the cells using the lysis buffer provided with the cGMP assay kit.

    • Measure the intracellular cGMP concentration in the cell lysates using a competitive immunoassay kit according to the manufacturer's protocol.

    • Normalize the cGMP levels to the total protein content.

  • Data Analysis:

    • Plot the ANP-induced cGMP production as a function of the this compound concentration to determine the inhibitory effect.

Conclusion

This compound is a critical pharmacological tool for the investigation of the natriuretic peptide-mediated lipolytic pathway. The protocols outlined above provide a framework for characterizing the antagonistic properties of this compound and for elucidating the role of the NPR-A/cGMP/PKG signaling cascade in adipocyte biology. These studies can contribute to a deeper understanding of metabolic regulation and may aid in the identification of new therapeutic targets for metabolic diseases.

References

Application Notes and Protocols for A-71915 Stock Solution Preparation in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-71915 is a potent and selective antagonist of the Natriuretic Peptide Receptor-A (NPRA), also known as Guanylyl Cyclase-A (GC-A). It competitively inhibits the binding of atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP) to NPRA, thereby blocking the downstream signaling cascade that results in the production of cyclic guanosine monophosphate (cGMP).[1][2][3][4] This inhibition of the ANP/BNP signaling pathway makes A-71915 a valuable tool for studying the physiological and pathophysiological roles of natriuretic peptides in various cellular processes, including vasodilation, renal function, and cardiovascular homeostasis.[5][6] These application notes provide a detailed protocol for the preparation of a sterile A-71915 stock solution for use in in vitro cell culture experiments.

Data Presentation

A summary of the key quantitative data for A-71915 is presented in the table below for easy reference.

PropertyValueSource
Molecular Weight 1613.95 g/mol [1][2]
Appearance White to off-white solid[4]
Solubility Soluble to 1 mg/mL in water. Sparingly soluble in DMSO, ethanol, and PBS (pH 7.2).[1][5][7]
Storage (Solid) -20°C[1][3]
Storage (Stock Solution) -20°C for up to 1 month; -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.[4]
Mechanism of Action Competitive antagonist of Natriuretic Peptide Receptor A (NPRA)[1][2][3][4]
Binding Affinity (pKi) 9.18[1][2][3]
Functional Antagonism (pA2) 9.48 (against ANP-induced cGMP production in NB-OK-1 cells)[3][4]

Experimental Protocols

Materials
  • A-71915 powder

  • Sterile, nuclease-free water (cell culture grade) or sterile Dimethyl Sulfoxide (DMSO, cell culture grade)

  • Sterile, conical-bottom polypropylene tubes (1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Sterile, disposable serological pipettes

  • Sterile, 0.22 µm syringe filter (e.g., PVDF or PES membrane, compatible with the chosen solvent)

  • Sterile syringes

  • Laminar flow hood or biological safety cabinet

  • Vortex mixer

  • -20°C and -80°C freezers

Protocol for Preparing a 1 mM A-71915 Stock Solution

This protocol describes the preparation of a 1 mM stock solution of A-71915. The final concentration can be adjusted based on experimental needs.

  • Calculate the Required Mass:

    • To prepare 1 mL of a 1 mM stock solution, the required mass of A-71915 is calculated as follows:

      • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 1 x 10⁻³ mol/L x 1 x 10⁻³ L x 1613.95 g/mol x 1000 mg/g

      • Mass = 1.614 mg

  • Weighing the Compound:

    • In a laminar flow hood, carefully weigh out the calculated amount of A-71915 powder using a calibrated analytical balance.

    • Transfer the powder to a sterile conical-bottom polypropylene tube.

  • Dissolution:

    • Based on solubility data, sterile water is the recommended primary solvent.[1][2] If solubility issues arise, DMSO can be used.[7]

    • For an aqueous stock solution: Add 1 mL of sterile, nuclease-free water to the tube containing the A-71915 powder.

    • For a DMSO stock solution: Add 1 mL of sterile DMSO to the tube.

    • Vortex the tube gently until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if necessary.[7]

  • Sterile Filtration:

    • To ensure the sterility of the stock solution for cell culture use, it is crucial to filter it through a 0.22 µm sterile syringe filter.

    • Draw the dissolved A-71915 solution into a sterile syringe.

    • Attach the sterile 0.22 µm syringe filter to the syringe.

    • Dispense the solution through the filter into a new sterile conical-bottom polypropylene tube.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the peptide, aliquot the sterile stock solution into smaller, single-use volumes (e.g., 10 µL, 20 µL, or 50 µL) in sterile polypropylene microcentrifuge tubes.

    • Clearly label the aliquots with the compound name, concentration, and date of preparation.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]

Quality Control
  • Visual Inspection: The final stock solution should be clear and free of any visible particulates.

  • Concentration Verification (Optional): For applications requiring high precision, the concentration of the stock solution can be verified using techniques such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Mandatory Visualizations

Signaling Pathway of NPRA and its Inhibition by A-71915

The following diagram illustrates the signaling pathway of the Natriuretic Peptide Receptor-A (NPRA) and the point of inhibition by A-71915.

NPRA_Signaling_Pathway ANP/BNP ANP/BNP NPRA Extracellular Domain Transmembrane Domain Intracellular Domain ANP/BNP->NPRA:ext Binds GTP GTP cGMP cGMP GTP->cGMP Guanylyl Cyclase Activity PKG Protein Kinase G (PKG) cGMP->PKG Activates Cellular_Response Cellular Response (e.g., Vasodilation) PKG->Cellular_Response Phosphorylates Substrates A71915 A-71915 A71915->NPRA:ext Inhibits

Caption: NPRA signaling pathway and its inhibition by A-71915.

Experimental Workflow for A-71915 Stock Solution Preparation

The following diagram outlines the key steps in preparing the A-71915 stock solution.

Stock_Solution_Workflow start Start calculate 1. Calculate Required Mass of A-71915 start->calculate weigh 2. Weigh A-71915 Powder in a Laminar Flow Hood calculate->weigh dissolve 3. Dissolve in Sterile Water or DMSO weigh->dissolve filter 4. Sterile Filter through a 0.22 µm Syringe Filter dissolve->filter aliquot 5. Aliquot into Single-Use Sterile Tubes filter->aliquot store 6. Store at -20°C (short-term) or -80°C (long-term) aliquot->store end End store->end

Caption: Workflow for preparing A-71915 stock solution.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A 71915 is a potent and selective competitive antagonist of the Natriuretic Peptide Receptor-A (NPRA), also known as the ANP receptor. It effectively inhibits the physiological responses mediated by Atrial Natriuretic Peptide (ANP), primarily by blocking the ANP-induced synthesis of cyclic guanosine monophosphate (cGMP). These application notes provide recommended concentrations, detailed protocols for key experiments, and an overview of the signaling pathway involved.

Mechanism of Action

This compound functions as a competitive antagonist at the NPRA receptor. By binding to the receptor, it prevents the endogenous ligand, ANP, from binding and activating the intracellular guanylyl cyclase domain. This inhibitory action blocks the conversion of GTP to cGMP, thereby attenuating all downstream signaling events that are dependent on cGMP, such as vasodilation, natriuresis, and inhibition of lipolysis.[1]

Data Presentation

Quantitative Data for this compound
ParameterValueCell Line/TissueReference
pKi 9.18-[1][2][3]
Ki 0.65 nMNB-OK-1 cells[1][3]
pA2 9.48NB-OK-1 cells (vs. rat ANP-induced cGMP production)[1][3]
pA2 7.51Human fat cells (vs. ANP-induced lipolysis)[2]
Effective Concentration 1 µME11.5 ventricular cells (inhibition of cGMP production)
Effective Concentration 10 µM (10⁻⁵ M)Isolated rat glomeruli (inhibition of ANP-stimulated cGMP production)[4]
In Vivo Dosage 30 µg/kg/dayMice (attenuation of NS-398 induced blood pressure decrease)[1]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in the ANP signaling pathway.

ANP_pathway cluster_membrane Cell Membrane NPRA NPRA Receptor cGMP cGMP NPRA->cGMP Converts ANP ANP ANP->NPRA Binds and Activates A71915 This compound A71915->NPRA Competitively Inhibits GTP GTP GTP->NPRA Downstream Downstream Physiological Responses cGMP->Downstream Mediates

Caption: this compound competitively antagonizes the NPRA receptor, blocking ANP-induced cGMP production.

Experimental Protocols

Preparation and Storage of this compound Stock Solution

For in vitro experiments, this compound can be dissolved in water to a stock concentration of 1 mg/ml.[5] For long-term storage, it is recommended to store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.

Experimental Workflow: Inhibition of ANP-induced cGMP Production

The following diagram outlines a general workflow for assessing the inhibitory effect of this compound on ANP-stimulated cGMP production in cultured cells.

cGMP_workflow cluster_workflow Experimental Workflow start Seed cells in culture plates preincubate Pre-incubate with this compound (e.g., 15 minutes) start->preincubate stimulate Stimulate with ANP preincubate->stimulate lyse Lyse cells and collect supernatant stimulate->lyse measure Measure cGMP levels (e.g., RIA, HTRF) lyse->measure analyze Analyze data measure->analyze

Caption: Workflow for measuring this compound-mediated inhibition of ANP-induced cGMP.

Protocol 1: Inhibition of ANP-Induced cGMP Production in Cultured Cells (e.g., NB-OK-1, E11.5 ventricular cells)

Materials:

  • Cultured cells expressing NPRA (e.g., NB-OK-1, HEK293, primary ventricular cells)

  • Cell culture medium appropriate for the cell line

  • This compound stock solution

  • Atrial Natriuretic Peptide (ANP)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • cGMP immunoassay kit (e.g., Radioimmunoassay (RIA) or Homogeneous Time-Resolved Fluorescence (HTRF))

Procedure:

  • Cell Seeding: Seed cells in appropriate multi-well plates and culture until they reach the desired confluency.

  • Pre-incubation with this compound:

    • Wash the cells once with serum-free medium or PBS.

    • Add fresh serum-free medium containing the desired concentration of this compound (a concentration range of 10 nM to 10 µM is a good starting point).

    • Incubate for 15 minutes at 37°C.[4] Include a vehicle control (medium without this compound).

  • ANP Stimulation:

    • Add ANP to the wells to a final concentration known to elicit a robust cGMP response (e.g., 100 nM).

    • Incubate for a short period, typically 5 to 15 minutes, at 37°C.

  • Cell Lysis:

    • Aspirate the medium.

    • Lyse the cells according to the cGMP assay kit manufacturer's instructions. This typically involves adding a lysis reagent and incubating for a specified time.

  • cGMP Measurement:

    • Collect the cell lysates.

    • Measure the intracellular cGMP concentration using a suitable immunoassay (RIA or HTRF).

  • Data Analysis:

    • Calculate the percentage inhibition of the ANP-induced cGMP response by this compound at each concentration.

    • If a dose-response curve is generated, calculate the IC50 value.

Protocol 2: Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of this compound for the NPRA receptor.

Materials:

  • Cell membranes prepared from cells overexpressing NPRA (e.g., NB-OK-1 cells)

  • Radiolabeled ANP (e.g., [¹²⁵I]ANP)

  • This compound

  • Binding buffer

  • Wash buffer

  • Scintillation fluid and counter or gamma counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the cell membranes, a fixed concentration of [¹²⁵I]ANP, and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly separate the membrane-bound radioligand from the free radioligand. This is typically achieved by filtration through a glass fiber filter, followed by washing with ice-cold wash buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation or gamma counter.

  • Data Analysis:

    • Plot the percentage of specifically bound [¹²⁵I]ANP as a function of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [¹²⁵I]ANP).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 3: Inhibition of ANP-Stimulated Lipolysis in Human Adipocytes

Materials:

  • Isolated human adipocytes

  • Krebs-Ringer bicarbonate buffer with HEPES (KRBH) containing glucose and bovine serum albumin (BSA)

  • This compound

  • ANP

  • Glycerol assay kit

Procedure:

  • Adipocyte Preparation: Isolate adipocytes from human adipose tissue by collagenase digestion.

  • Pre-incubation: Pre-incubate the isolated adipocytes in KRBH buffer with the desired concentrations of this compound for 15-30 minutes at 37°C.

  • ANP Stimulation: Add ANP to the adipocyte suspension to stimulate lipolysis.

  • Incubation: Incubate for 90-120 minutes at 37°C with gentle shaking.

  • Sample Collection: At the end of the incubation, collect the infranatant (the aqueous layer below the floating adipocytes).

  • Glycerol Measurement: Measure the glycerol content in the infranatant as an index of lipolysis using a commercial glycerol assay kit.

  • Data Analysis: Determine the extent of inhibition of ANP-stimulated glycerol release by this compound.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathophysiological roles of the ANP/NPRA/cGMP signaling pathway. The provided protocols and concentration guidelines offer a starting point for designing experiments to effectively inhibit the ANP response in various in vitro and in vivo models. Researchers should optimize the specific conditions for their experimental setup.

References

Application Notes and Protocols for the Use of A-71915 in Renovascular Hypertension Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing A-71915, a potent and selective antagonist of the natriuretic peptide receptor-A (NPR-A), in preclinical studies of renovascular hypertension. This document outlines the underlying principles, detailed experimental protocols, and data presentation formats to facilitate the investigation of the role of the atrial natriuretic peptide (ANP) signaling pathway in the pathophysiology of renovascular hypertension.

Introduction to Renovascular Hypertension and the Role of the ANP System

Renovascular hypertension is a form of secondary hypertension resulting from the narrowing of one or more renal arteries, most commonly due to atherosclerosis or fibromuscular dysplasia. This stenosis leads to reduced renal blood flow, which in turn activates the renin-angiotensin-aldosterone system (RAAS), a primary driver of the observed increase in blood pressure.

The atrial natriuretic peptide (ANP) system provides a counter-regulatory mechanism to the RAAS. ANP, a hormone released by cardiac myocytes in response to atrial stretch, exerts its effects by binding to the NPR-A receptor. This binding activates a guanylyl cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). The downstream effects of cGMP signaling include vasodilation, natriuresis, and diuresis, all of which contribute to a reduction in blood pressure.

In the context of renovascular hypertension, the ANP system is of significant interest. Studies in rat models of renovascular hypertension (the two-kidney, one-clip model) have shown alterations in the expression of the NPR-A receptor in the kidneys, suggesting a potential dysregulation of this protective pathway in the disease state. A-71915, as a selective antagonist of NPR-A, is a critical pharmacological tool to elucidate the precise role of ANP and its receptor in the complex pathophysiology of renovascular hypertension. By blocking the effects of endogenous ANP, researchers can investigate the contribution of this system to blood pressure control and renal function in this specific hypertensive condition.

Data Presentation

The following tables provide a structured format for presenting quantitative data obtained from studies using A-71915 in a renovascular hypertension model.

Table 1: Effect of A-71915 on Mean Arterial Pressure (MAP) in the Two-Kidney, One-Clip (2K1C) Rat Model of Renovascular Hypertension

Treatment GroupNBaseline MAP (mmHg)Post-treatment MAP (mmHg)Change in MAP (mmHg)
Sham-operated Control
2K1C Control (Vehicle)
2K1C + A-71915 (Low Dose)
2K1C + A-71915 (High Dose)

Table 2: Effect of A-71915 on Renal Blood Flow (RBF) in the Clipped and Non-Clipped Kidneys of 2K1C Rats

Treatment GroupNRBF - Clipped Kidney (mL/min)RBF - Non-Clipped Kidney (mL/min)
Sham-operated Control
2K1C Control (Vehicle)
2K1C + A-71915

Table 3: Effect of A-71915 on Glomerular Filtration Rate (GFR) in 2K1C Rats

Treatment GroupNGFR (mL/min/100g body weight)
Sham-operated Control
2K1C Control (Vehicle)
2K1C + A-71915

Experimental Protocols

Protocol 1: Induction of Renovascular Hypertension in Rats (Two-Kidney, One-Clip Model)

This protocol describes the surgical procedure to induce renovascular hypertension in rats, a widely used and well-characterized model.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments (scissors, forceps, retractors)

  • Silver clips (internal diameter of 0.20-0.25 mm)

  • Sutures

  • Analgesics

Procedure:

  • Anesthetize the rat using an appropriate anesthetic agent.

  • Place the animal in a supine position and shave the left flank.

  • Make a flank incision to expose the left kidney.

  • Carefully isolate the left renal artery from the renal vein and surrounding connective tissue.

  • Place a silver clip with a pre-determined internal diameter around the renal artery to induce stenosis.

  • Reposition the kidney into the abdominal cavity.

  • Suture the muscle and skin layers.

  • Administer post-operative analgesics as required.

  • Allow the animals to recover for at least 4 weeks to allow for the development of stable hypertension.

  • Monitor blood pressure weekly using a non-invasive tail-cuff method to confirm the development of hypertension.

Protocol 2: Administration of A-71915 and Blood Pressure Monitoring

This protocol details the administration of A-71915 to investigate its effects on blood pressure in conscious, unrestrained 2K1C hypertensive rats.

Materials:

  • A-71915

  • Vehicle (e.g., sterile saline, phosphate-buffered saline)

  • Implantable telemetry device for blood pressure measurement or tail-cuff plethysmography system

  • Infusion pumps (for continuous infusion)

  • Catheters (for intravenous administration)

Procedure:

  • Animal Preparation:

    • For continuous blood pressure monitoring, surgically implant a telemetry device into the abdominal aorta of the rats at least one week prior to the experiment.

    • For intravenous administration, catheterize the femoral or jugular vein.

  • A-71915 Preparation:

    • Dissolve A-71915 in the chosen vehicle to the desired concentrations. The solubility and stability of A-71915 in the vehicle should be confirmed.

  • Administration:

    • Intravenous Bolus Injection: Administer a single bolus injection of A-71915 or vehicle through the implanted catheter.

    • Continuous Intravenous Infusion: Connect the venous catheter to an infusion pump and administer A-71915 or vehicle at a constant rate.

    • Intraperitoneal Injection: Administer A-71915 or vehicle via intraperitoneal injection.

    • Note: The optimal dose and route of administration for A-71915 in renovascular hypertension models should be determined through pilot dose-response studies. A suggested starting point, based on its use in other in vivo studies, could be in the range of 10-100 µg/kg for intravenous administration.

  • Blood Pressure Measurement:

    • Telemetry: Record mean arterial pressure (MAP), systolic blood pressure, and diastolic blood pressure continuously before, during, and after the administration of A-71915.

    • Tail-Cuff: Measure blood pressure at regular intervals before and after administration.

Protocol 3: Measurement of Renal Hemodynamics

This protocol describes the methodology to assess the impact of A-71915 on renal blood flow (RBF) and glomerular filtration rate (GFR).

Materials:

  • Anesthetic

  • Flow probes for RBF measurement

  • Inulin or other GFR markers (e.g., FITC-sinistrin)

  • Blood and urine collection supplies

  • Analytical equipment for measuring the GFR marker

Procedure for Renal Blood Flow (RBF) Measurement:

  • Anesthetize the instrumented rat.

  • Through a midline or flank incision, expose the renal arteries of both the clipped and non-clipped kidneys.

  • Place appropriately sized ultrasonic or electromagnetic flow probes around each renal artery.

  • Record baseline RBF.

  • Administer A-71915 or vehicle intravenously.

  • Continuously record RBF to determine the effect of NPR-A blockade.

Procedure for Glomerular Filtration Rate (GFR) Measurement:

  • Anesthetize the rat and catheterize the jugular vein (for infusion), carotid artery (for blood sampling), and bladder (for urine collection).

  • Administer a bolus injection of a GFR marker (e.g., inulin), followed by a continuous infusion to maintain a stable plasma concentration.

  • After an equilibration period, collect timed urine and blood samples.

  • Administer A-71915 or vehicle.

  • Continue to collect timed urine and blood samples.

  • Measure the concentration of the GFR marker in plasma and urine samples.

  • Calculate GFR using the formula: GFR = (Urine Concentration x Urine Flow Rate) / Plasma Concentration.

Visualizations

Signaling_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_ANP Atrial Natriuretic Peptide (ANP) System Renal_Artery_Stenosis Renal Artery Stenosis Reduced_Perfusion Reduced Renal Perfusion Renal_Artery_Stenosis->Reduced_Perfusion Renin_Release Renin Release Reduced_Perfusion->Renin_Release Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion Angiotensin_II->Aldosterone_Secretion Hypertension Hypertension Vasoconstriction->Hypertension Sodium_Water_Retention Na+ & H2O Retention Aldosterone_Secretion->Sodium_Water_Retention Sodium_Water_Retention->Hypertension Atrial_Stretch Atrial Stretch Hypertension->Atrial_Stretch (Feedback) ANP_Release ANP Release Atrial_Stretch->ANP_Release NPR_A NPR-A Receptor ANP_Release->NPR_A Guanylyl_Cyclase Guanylyl Cyclase Activation NPR_A->Guanylyl_Cyclase cGMP Increased cGMP Guanylyl_Cyclase->cGMP Vasodilation Vasodilation cGMP->Vasodilation Natriuresis_Diuresis Natriuresis & Diuresis cGMP->Natriuresis_Diuresis Blood_Pressure_Reduction Blood Pressure Reduction Vasodilation->Blood_Pressure_Reduction Natriuresis_Diuresis->Blood_Pressure_Reduction Blood_Pressure_Reduction->Hypertension (Counteracts) A71915 A-71915 A71915->NPR_A Antagonism

Figure 1: Signaling pathways in renovascular hypertension.

Experimental_Workflow cluster_Induction Phase 1: Induction of Hypertension cluster_Intervention Phase 2: A-71915 Intervention cluster_Analysis Phase 3: Endpoint Analysis Animal_Acclimatization Animal Acclimatization Baseline_BP Baseline Blood Pressure Measurement Animal_Acclimatization->Baseline_BP Surgery 2K1C Surgery Baseline_BP->Surgery Recovery Post-operative Recovery (4 weeks) Surgery->Recovery Hypertension_Confirmation Confirmation of Hypertension Recovery->Hypertension_Confirmation Randomization Randomize into Treatment Groups Hypertension_Confirmation->Randomization A71915_Admin A-71915 or Vehicle Administration Randomization->A71915_Admin BP_Monitoring Continuous Blood Pressure Monitoring A71915_Admin->BP_Monitoring Hemodynamics Renal Hemodynamic Measurement (RBF, GFR) BP_Monitoring->Hemodynamics Tissue_Collection Tissue and Blood Collection Hemodynamics->Tissue_Collection Biochemical_Analysis Biochemical and Molecular Analysis Tissue_Collection->Biochemical_Analysis

Figure 2: Experimental workflow for A-71915 studies.

A-71915 as a Tool in Itch Regulation Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-71915 is a synthetic peptide analog that has been utilized as a pharmacological tool to investigate the role of the natriuretic peptide receptor 1 (NPR1), also known as natriuretic peptide receptor A (NPRA), in various physiological processes, including the sensation of itch (pruritus). This document provides detailed application notes and protocols for the use of A-71915 in itch regulation research, with a focus on its mechanism of action, experimental application, and data interpretation.

Initially identified as a potent antagonist of human NPR1 (hNPR1), subsequent research has revealed a more complex pharmacological profile for A-71915, particularly in murine models. Understanding these nuances is critical for the accurate design and interpretation of experiments aimed at elucidating the role of the neuropeptide B-type natriuretic peptide (NPPB) and its receptor NPR1 in itch signaling.

Mechanism of Action

The sensation of itch is mediated by a complex network of signaling molecules and neuronal pathways. One critical pathway involves the neuropeptide NPPB, which is released by sensory neurons and binds to NPR1 on spinal cord neurons.[1] This interaction is a key step in the transmission of itch signals to the brain.

A-71915 was developed as a competitive antagonist of NPR1. However, studies have demonstrated that while it acts as an antagonist at the human NPR1, it functions as a strong partial agonist at the murine NPR1 (mNPR1).[1] This means that in mouse models, A-71915 can both block the binding of the endogenous ligand NPPB and weakly activate the receptor itself. This partial agonism is a likely explanation for its reported ineffectiveness in attenuating acute itch in mice when administered intrathecally.[1][2]

Data Presentation: In Vivo Efficacy of A-71915

The following table summarizes the quantitative data from a key study investigating the effect of A-71915 on B-type natriuretic peptide (BNP)-induced scratching behavior in mice.

Compound Dose (Intrathecal) Pruritogen (Intrathecal) Animal Model Key Findings Reference
A-719151-3 nmolBNP (1 nmol)Male C57BL/6J miceDose-dependently inhibited BNP-induced scratching bouts.[2]
A-719153 nmolGRP (0.1 nmol)Male C57BL/6J miceHad no effect on gastrin-releasing peptide (GRP)-induced scratching.[2]
A-719153 nmol-Male C57BL/6J miceDid not affect motor function as assessed by the rotarod test.[2]

Signaling Pathways

The following diagram illustrates the proposed signaling pathway for itch transmission involving NPPB and NPR1, and the modulatory role of A-71915.

NPPB_NPR1_Pathway cluster_DRG DRG Neuron cluster_SpinalCord Spinal Cord Neuron Pruritogens Pruritogens NPPB NPPB Pruritogens->NPPB Release NPR1 NPR1 (NPRA) NPPB->NPR1 Binds & Activates cGMP ↑ cGMP NPR1->cGMP Activation ItchSignal Itch Signal Transmission cGMP->ItchSignal A71915 A-71915 A71915->NPR1 Binds (Partial Agonist in mice)

NPPB-NPR1 Itch Signaling Pathway.

Experimental Protocols

Protocol 1: In Vivo Assessment of A-71915 on BNP-Induced Itch

This protocol details the methodology for investigating the effect of intrathecally administered A-71915 on scratching behavior induced by intrathecal BNP in mice.[2]

1. Animals:

  • Male C57BL/6J mice (8-10 weeks old).

  • House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatize mice to the experimental setup for at least 3 days before testing.

2. Reagents and Preparation:

  • A-71915: Dissolve in sterile saline to the desired concentrations (e.g., for doses of 1-3 nmol in a 5 µL injection volume).

  • B-type Natriuretic Peptide (BNP): Dissolve in sterile saline to the desired concentration (e.g., for a dose of 1 nmol in a 5 µL injection volume).

  • Anesthetic: Isoflurane or another suitable anesthetic.

3. Intrathecal Injection Procedure:

  • Anesthetize the mouse lightly with isoflurane.

  • Perform a lumbar puncture between the L5 and L6 vertebrae using a 30-gauge needle connected to a microsyringe. A successful injection is often indicated by a slight tail flick.

  • Administer A-71915 (or vehicle) in a volume of 5 µL.

  • Ten minutes after the A-71915 injection, administer BNP (or vehicle) via the same intrathecal route.

4. Behavioral Assessment:

  • Immediately after the BNP injection, place the mouse in an observation chamber.

  • Videotape the mouse's behavior for a period of 60 minutes.

  • An observer blinded to the treatment groups should count the number of scratching bouts directed towards the hindquarters. A scratching bout is defined as one or more rapid movements of the hind paw towards the body, ending with the paw being returned to the floor or licked.

5. Experimental Workflow:

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis acclimatization Animal Acclimatization (≥3 days) reagent_prep Reagent Preparation (A-71915, BNP, Vehicle) acclimatization->reagent_prep anesthesia Anesthesia (Isoflurane) reagent_prep->anesthesia it_a71915 Intrathecal Injection: A-71915 or Vehicle (5 µL) anesthesia->it_a71915 wait Wait 10 minutes it_a71915->wait it_bnp Intrathecal Injection: BNP or Vehicle (5 µL) wait->it_bnp behavior_rec Behavioral Recording (60 minutes) it_bnp->behavior_rec scoring Blinded Scoring of Scratching Bouts behavior_rec->scoring stats Statistical Analysis scoring->stats

Workflow for A-71915 In Vivo Itch Study.

Conclusion

A-71915 is a valuable research tool for probing the NPR1 signaling pathway in the context of itch. However, researchers must be cognizant of its species-specific pharmacology, particularly its partial agonist activity at the murine NPR1. This property complicates its use as a simple antagonist in mouse models and underscores the importance of careful experimental design and data interpretation. When used appropriately, A-71915 can help to dissect the intricate signaling cascades that underlie pruritus and aid in the identification of novel therapeutic targets for the treatment of chronic itch.

References

Application Notes and Protocols: A-71915 Dose-Response Curve Experiment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

A-71915 is a potent and competitive antagonist of the Natriuretic Peptide Receptor-A (NPR-A), also known as Guanylate Cyclase-A (GC-A).[1][2] This receptor is activated by endogenous ligands such as Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP).[2] The activation of NPR-A leads to the conversion of GTP to cyclic GMP (cGMP), a second messenger involved in various physiological processes including vasodilation, natriuresis, and inhibition of cell growth.[3][4][5] A-71915 exerts its effects by competitively binding to NPR-A, thereby inhibiting ANP-induced cGMP production.[3] Understanding the dose-response relationship of A-71915 is crucial for determining its potency (typically expressed as IC50) and for its application in research and drug development to study the physiological roles of the ANP/NPR-A/cGMP signaling pathway.

These application notes provide a detailed protocol for conducting an in vitro dose-response experiment to determine the inhibitory activity of A-71915 on ANP-stimulated cGMP production in a suitable cell line.

Signaling Pathway of ANP and A-71915

The binding of Atrial Natriuretic Peptide (ANP) to its receptor, NPR-A, activates the intracellular guanylate cyclase domain, which catalyzes the conversion of GTP to cGMP. The antagonist A-71915 competitively inhibits this pathway by blocking the binding of ANP to NPR-A.

ANP_signaling_pathway cluster_membrane Cell Membrane NPR_A NPR-A Receptor cGMP cGMP NPR_A->cGMP Guanylate Cyclase Activity ANP ANP (Agonist) ANP->NPR_A Binds & Activates A71915 A-71915 (Antagonist) A71915->NPR_A Binds & Inhibits GTP GTP GTP->cGMP Downstream Downstream Physiological Effects cGMP->Downstream experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis p1 Prepare A-71915 serial dilutions s3 Pre-incubate with A-71915 dilutions p1->s3 p2 Prepare ANP solution (EC80) s4 Stimulate with ANP p2->s4 s1 Seed cells in 96-well plate s2 Incubate cells (24-48h) s1->s2 s2->s3 s3->s4 s5 Lyse cells s4->s5 d1 Quantify cGMP levels s5->d1 d2 Plot dose-response curve d1->d2 d3 Calculate IC50 d2->d3

References

Application of A 71915 in isolated rat glomeruli studies.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

A-71915 is a structural analog of Atrial Natriuretic Peptide (ANP) and acts as a potent antagonist of the natriuretic peptide receptor-A (NPR-A), also known as guanylyl cyclase-A (GC-A). In the kidney, NPR-A is expressed on glomerular podocytes and mesangial cells. The binding of ANP to NPR-A activates its intracellular guanylyl cyclase domain, leading to the conversion of GTP to cyclic guanosine monophosphate (cGMP).[1][2] This increase in intracellular cGMP mediates the physiological effects of ANP, which include regulation of glomerular filtration rate (GFR) and antagonism of the renin-angiotensin-aldosterone system.[1][2]

A-71915 is a valuable tool for studying the role of the ANP/NPR-A/cGMP signaling pathway in glomerular function and pathophysiology. By competitively inhibiting the binding of ANP to its receptor, A-71915 effectively blocks the downstream production of cGMP. This allows researchers to investigate the consequences of inhibiting this pathway in isolated rat glomeruli, providing insights into conditions such as hypertension, kidney disease, and disorders of fluid and electrolyte balance.

Studies have utilized A-71915 to investigate the maturation of the glomerular response to ANP. For instance, research has shown that in isolated glomeruli from adult rats, A-71915 significantly decreases both intracellular and extracellular cGMP production stimulated by ANP.[3] However, in glomeruli from preweaned rats, A-71915 only reduces intracellular cGMP, suggesting a developmental difference in the cGMP extrusion mechanism.[3]

Quantitative Data Summary

The following tables summarize the quantitative effects of A-71915 on ANP-stimulated cGMP production in isolated rat glomeruli, as reported in the literature.

Table 1: Effect of A-71915 on ANP-Stimulated Intracellular cGMP Production [3]

Animal AgeTreatmentIntracellular cGMP Production
AdultANP (up to 10⁻⁶ M)Increased
AdultANP (up to 10⁻⁶ M) + A-71915 (10⁻⁵ M)Significantly Decreased
PreweanedANP (up to 10⁻⁶ M)Increased
PreweanedANP (up to 10⁻⁶ M) + A-71915 (10⁻⁵ M)Significantly Decreased

Table 2: Effect of A-71915 on ANP-Stimulated Extracellular cGMP Production [3]

Animal AgeTreatmentExtracellular cGMP Production
AdultANP (up to 10⁻⁶ M)Significantly Increased
AdultANP (up to 10⁻⁶ M) + A-71915 (10⁻⁵ M)Significantly Decreased
PreweanedANP (up to 10⁻⁶ M)No significant change
PreweanedANP (up to 10⁻⁶ M) + A-71915 (10⁻⁵ M)Unchanged

Experimental Protocols

Protocol 1: Isolation of Rat Glomeruli by Sieving

This protocol describes a common and efficient method for isolating intact glomeruli from adult rat kidneys using a series of stainless steel sieves.[4][5][6][7]

Materials:

  • Sprague-Dawley rats (150-200g)

  • Hanks' Balanced Salt Solution (HBSS), ice-cold

  • 1% Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS), sterile and ice-cold

  • Sterile surgical instruments (scissors, forceps)

  • Petri dishes

  • 50 mL conical tubes

  • Stainless steel sieves: 250 µm, 180 µm, 106 µm, and 75 µm mesh sizes

  • 10 mL syringe with plunger

  • Centrifuge

Procedure:

  • Euthanize 2 to 4 rats according to approved institutional protocols.

  • Immediately excise the kidneys and place them in a 50 mL tube containing ice-cold HBSS.[6]

  • In a sterile cell culture hood, transfer the kidneys to a petri dish with ice-cold HBSS.

  • Remove the renal capsule and perirenal fat. Cut the kidneys in half longitudinally and dissect away the medulla, retaining the cortical tissue.[6]

  • Mince the cortical tissue into a fine paste using a sterile scalpel.

  • Place the 180 µm sieve over the 106 µm sieve, which is placed over the 75 µm sieve, with a collection pan at the bottom, all on ice.

  • Wet the top sieve with ice-cold 1% BSA/PBS.

  • Transfer the minced cortex onto the 180 µm sieve and gently press the tissue through the mesh using the plunger of a 10 mL syringe.[5]

  • Wash the sieve with a steady stream of cold 1% BSA/PBS to facilitate the passage of glomeruli while retaining larger tissue fragments.

  • The glomeruli will be retained on the 75 µm sieve.[6]

  • Using a squirt bottle with cold 1% BSA/PBS, wash the glomeruli from the 75 µm sieve into a 50 mL conical tube.

  • Centrifuge the tube at 4000 rpm for 5 minutes at 4°C.[6]

  • Discard the supernatant and resuspend the glomerular pellet in the desired experimental buffer.

  • A small aliquot can be examined under a light microscope to assess purity, which should be >95%.[6]

Protocol 2: A-71915 Treatment of Isolated Glomeruli

This protocol details the treatment of isolated rat glomeruli with A-71915 to study its effect on ANP-stimulated cGMP production.[3]

Materials:

  • Isolated rat glomeruli (from Protocol 1)

  • Appropriate incubation buffer (e.g., Krebs-Henseleit buffer)

  • A-71915 solution (e.g., 10⁻⁵ M in buffer)

  • Atrial Natriuretic Peptide (ANP) solution (e.g., up to 10⁻⁶ M in buffer)

  • 3-isobutyl-1-methylxanthine (IBMX) to inhibit phosphodiesterase activity (optional)

  • Radioimmunoassay (RIA) kit for cGMP measurement

  • Incubator (37°C)

Procedure:

  • Resuspend the isolated glomeruli in the incubation buffer.

  • Aliquot the glomerular suspension into experimental tubes.

  • Pre-incubate the glomeruli with A-71915 (10⁻⁵ M) for 15 minutes at 37°C.[3] For control groups, add an equivalent volume of buffer.

  • Following the pre-incubation, add ANP (up to 10⁻⁶ M) to stimulate cGMP production and incubate for the desired time (e.g., 10 minutes).[3]

  • To measure intracellular cGMP, terminate the reaction by adding a cell-lysing agent (e.g., trichloroacetic acid).

  • To measure extracellular cGMP, centrifuge the tubes and collect the supernatant.

  • Quantify the cGMP levels in the cell lysates (intracellular) and supernatants (extracellular) using a cGMP radioimmunoassay kit, following the manufacturer's instructions.

Visualizations

G cluster_0 Glomeruli Isolation cluster_1 A-71915 Treatment Kidney Rat Kidney Excision Cortex Cortical Tissue Dissection Kidney->Cortex Mince Mince Cortex Cortex->Mince Sieve Sequential Sieving (250µm -> 180µm -> 106µm -> 75µm) Mince->Sieve Collect Collect Glomeruli from 75µm Sieve Sieve->Collect Wash Wash and Centrifuge Collect->Wash Isolated Isolated Glomeruli Wash->Isolated Preincubation Pre-incubate with A-71915 (10⁻⁵ M) for 15 min Isolated->Preincubation Stimulation Stimulate with ANP (up to 10⁻⁶ M) Preincubation->Stimulation Separation Separate Supernatant and Pellet Stimulation->Separation Analysis cGMP Measurement (RIA) Separation->Analysis

Experimental workflow for isolating rat glomeruli and treatment with A-71915.

G cluster_0 ANP Signaling Pathway cluster_1 Inhibition by A-71915 ANP Atrial Natriuretic Peptide (ANP) NPRA NPR-A Receptor (Guanylyl Cyclase-A) ANP->NPRA Binds to cGMP cGMP NPRA->cGMP Converts GTP GTP GTP->NPRA Effects Downstream Physiological Effects (e.g., GFR regulation) cGMP->Effects Mediates A71915 A-71915 A71915->Block

References

Application Notes and Protocols: A-71915 in Human Neuroblastoma NB-OK-1 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of A-71915, a potent and selective antagonist of the Atrial Natriuretic Peptide Receptor-A (ANP-A), in the context of the human neuroblastoma cell line NB-OK-1. This document includes key quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways and workflows.

Introduction

The human neuroblastoma cell line NB-OK-1 serves as a valuable in vitro model for studying neuroblastoma biology and for the preclinical evaluation of novel therapeutic agents. These cells endogenously express the Atrial Natriuretic Peptide Receptor-A (ANP-A), a guanylate cyclase-coupled receptor. Upon binding of its endogenous ligand, Atrial Natriuretic Peptide (ANP), the ANP-A receptor catalyzes the conversion of GTP to cyclic GMP (cGMP), a key second messenger involved in various cellular processes. A-71915 is a synthetic peptide analog that acts as a competitive antagonist at the ANP-A receptor, thereby inhibiting ANP-induced cGMP production. Understanding the interaction of A-71915 with the ANP-A receptor in NB-OK-1 cells is crucial for elucidating the role of this signaling pathway in neuroblastoma and for the development of targeted therapies.

Data Presentation

The following table summarizes the key quantitative parameters of A-71915 activity in the NB-OK-1 human neuroblastoma cell line.

ParameterValueDescription
pKi 9.18The negative logarithm of the inhibitory constant (Ki), indicating the binding affinity of A-71915 to the ANP-A receptor.
Ki 0.65 nMThe inhibitory constant, representing the concentration of A-71915 that will occupy 50% of the ANP-A receptors in the absence of the endogenous ligand.
pA2 9.48A measure of the potency of a competitive antagonist, representing the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the same response.

Signaling Pathway

The binding of Atrial Natriuretic Peptide (ANP) to its receptor, ANP-A, on the surface of NB-OK-1 cells initiates a signaling cascade that leads to the production of cyclic GMP (cGMP). A-71915 competitively inhibits this first step. The subsequent downstream effects of cGMP in neuroblastoma cells can involve the activation of cGMP-dependent protein kinase (PKG), which in turn can phosphorylate various downstream targets, including transcription factors like CREB and components of other signaling pathways such as the ERK/MAPK pathway.

ANP_Signaling_Pathway cluster_membrane Cell Membrane ANP-A Receptor ANP-A Receptor cGMP cGMP ANP-A Receptor->cGMP Activates Guanylate Cyclase ANP ANP ANP->ANP-A Receptor Binds A71915 A71915 A71915->ANP-A Receptor Inhibits GTP GTP GTP->cGMP PKG PKG cGMP->PKG Activates CREB CREB PKG->CREB Phosphorylates ERK ERK PKG->ERK Influences Gene Expression Gene Expression CREB->Gene Expression Cellular Response Cellular Response ERK->Cellular Response

ANP-A Receptor Signaling Pathway in NB-OK-1 Cells.

Experimental Protocols

NB-OK-1 Cell Culture Protocol

This protocol outlines the standard procedure for the culture and subculture of the NB-OK-1 human neuroblastoma cell line.

Materials:

  • NB-OK-1 cell line

  • Complete Growth Medium:

    • RPMI-1640 medium

    • 10% Fetal Bovine Serum (FBS)

    • 1% Penicillin-Streptomycin (100 U/mL penicillin, 100 µg/mL streptomycin)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • 0.25% Trypsin-EDTA

  • Sterile cell culture flasks (T-75)

  • Sterile serological pipettes

  • Sterile conical tubes (15 mL and 50 mL)

  • Incubator (37°C, 5% CO2)

  • Hemocytometer or automated cell counter

  • Trypan blue solution (0.4%)

Procedure:

  • Thawing of Cryopreserved Cells:

    • Rapidly thaw the cryovial of NB-OK-1 cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.

    • Transfer the cell suspension to a T-75 culture flask.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Routine Maintenance and Subculture:

    • Observe the cells daily under an inverted microscope to monitor their morphology and confluence.

    • Change the medium every 2-3 days.

    • Subculture the cells when they reach 80-90% confluence. The NB-1 cell line, which is closely related, is typically subcultured twice a week with a split ratio of 1:8.

    • To subculture, aspirate the old medium and wash the cell monolayer once with PBS.

    • Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until the cells detach.

    • Neutralize the trypsin by adding 7-8 mL of complete growth medium.

    • Gently pipette the cell suspension up and down to ensure a single-cell suspension.

    • Perform a cell count using a hemocytometer and trypan blue to determine cell viability.

    • Seed new T-75 flasks with the desired number of cells (e.g., for a 1:8 split, transfer 1/8th of the cell suspension to a new flask) and add fresh complete growth medium to a final volume of 10-15 mL.

    • Incubate the new flasks at 37°C and 5% CO2.

Cell_Culture_Workflow Thaw Cells Thaw Cells Culture in T-75 Flask Culture in T-75 Flask Thaw Cells->Culture in T-75 Flask Monitor Growth (80-90% Confluence) Monitor Growth (80-90% Confluence) Culture in T-75 Flask->Monitor Growth (80-90% Confluence) Subculture Subculture Monitor Growth (80-90% Confluence)->Subculture Aspirate Medium Aspirate Medium Subculture->Aspirate Medium Wash with PBS Wash with PBS Aspirate Medium->Wash with PBS Trypsinize Trypsinize Wash with PBS->Trypsinize Neutralize & Resuspend Neutralize & Resuspend Trypsinize->Neutralize & Resuspend Count Cells Count Cells Neutralize & Resuspend->Count Cells Seed New Flasks Seed New Flasks Count Cells->Seed New Flasks Incubate Incubate Seed New Flasks->Incubate

Workflow for NB-OK-1 Cell Culture and Subculture.
Competitive Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of A-71915 for the ANP-A receptor in NB-OK-1 cells using a radiolabeled ANP analog (e.g., [125I]-ANP).

Materials:

  • NB-OK-1 cells

  • Binding Buffer: (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)

  • Radiolabeled ANP (e.g., [125I]-ANP)

  • Unlabeled ANP (for determining non-specific binding)

  • A-71915 (at a range of concentrations)

  • 96-well microplates

  • Cell harvester and glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell Preparation:

    • Culture NB-OK-1 cells to near confluency in appropriate culture vessels.

    • On the day of the assay, wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution or gentle scraping.

    • Resuspend the cells in ice-cold Binding Buffer and determine the cell concentration.

  • Assay Setup:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Add a known amount of [125I]-ANP and cell suspension to wells containing only Binding Buffer.

      • Non-specific Binding: Add a known amount of [125I]-ANP, cell suspension, and a high concentration of unlabeled ANP (e.g., 1 µM) to wells.

      • Competition: Add a known amount of [125I]-ANP, cell suspension, and varying concentrations of A-71915 to the remaining wells.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.

  • Harvesting and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters several times with ice-cold Binding Buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the A-71915 concentration.

    • Determine the IC50 value (the concentration of A-71915 that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_plate Assay Plate Setup Prepare NB-OK-1 Cells Prepare NB-OK-1 Cells Set up 96-well Plate Set up 96-well Plate Prepare NB-OK-1 Cells->Set up 96-well Plate Total Binding Total Binding Set up 96-well Plate->Total Binding Non-specific Binding Non-specific Binding Set up 96-well Plate->Non-specific Binding Competition (A-71915) Competition (A-71915) Set up 96-well Plate->Competition (A-71915) Incubate to Equilibrium Incubate to Equilibrium Total Binding->Incubate to Equilibrium Non-specific Binding->Incubate to Equilibrium Competition (A-71915)->Incubate to Equilibrium Harvest & Wash Filters Harvest & Wash Filters Incubate to Equilibrium->Harvest & Wash Filters Scintillation Counting Scintillation Counting Harvest & Wash Filters->Scintillation Counting Data Analysis (IC50, Ki) Data Analysis (IC50, Ki) Scintillation Counting->Data Analysis (IC50, Ki)

Workflow for Competitive Radioligand Binding Assay.
cGMP Measurement Assay

This protocol details the measurement of intracellular cGMP levels in NB-OK-1 cells following treatment with ANP and/or A-71915 using a commercially available cGMP enzyme immunoassay (EIA) kit.

Materials:

  • NB-OK-1 cells

  • Serum-free culture medium

  • ANP

  • A-71915

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • Cell lysis buffer (provided with the cGMP EIA kit)

  • cGMP EIA kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed NB-OK-1 cells in a multi-well plate (e.g., 24-well or 96-well) and allow them to attach and grow to a desired confluency.

    • On the day of the experiment, replace the culture medium with serum-free medium and incubate for a period to reduce basal cGMP levels.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 10-15 minutes) to prevent cGMP degradation.

    • Treat the cells with the following conditions (in triplicate):

      • Vehicle control

      • ANP alone (at a concentration that elicits a submaximal response)

      • A-71915 alone (at various concentrations)

      • ANP in the presence of varying concentrations of A-71915.

    • Incubate for a short period (e.g., 10-15 minutes) at 37°C.

  • Cell Lysis:

    • Aspirate the medium and lyse the cells by adding the cell lysis buffer provided in the cGMP EIA kit.

    • Incubate on ice or as recommended by the kit manufacturer to ensure complete cell lysis.

    • Collect the cell lysates.

  • cGMP Measurement:

    • Perform the cGMP EIA according to the manufacturer's instructions. This typically involves:

      • Adding standards and samples to the antibody-coated plate.

      • Adding a cGMP-HRP conjugate.

      • Incubating to allow for competitive binding.

      • Washing the plate to remove unbound reagents.

      • Adding a substrate to develop a colorimetric signal.

      • Stopping the reaction.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the absorbance values of the cGMP standards.

    • Determine the concentration of cGMP in each sample by interpolating from the standard curve.

    • Normalize the cGMP concentration to the protein concentration of the cell lysate if necessary.

    • Plot the cGMP concentration against the treatment conditions to visualize the inhibitory effect of A-71915 on ANP-stimulated cGMP production.

cGMP_Assay_Workflow Seed NB-OK-1 Cells Seed NB-OK-1 Cells Serum Starve Serum Starve Seed NB-OK-1 Cells->Serum Starve Pre-treat with PDE Inhibitor Pre-treat with PDE Inhibitor Serum Starve->Pre-treat with PDE Inhibitor Treat with ANP +/- A-71915 Treat with ANP +/- A-71915 Pre-treat with PDE Inhibitor->Treat with ANP +/- A-71915 Lyse Cells Lyse Cells Treat with ANP +/- A-71915->Lyse Cells Perform cGMP EIA Perform cGMP EIA Lyse Cells->Perform cGMP EIA Measure Absorbance Measure Absorbance Perform cGMP EIA->Measure Absorbance Calculate cGMP Concentration Calculate cGMP Concentration Measure Absorbance->Calculate cGMP Concentration

Workflow for cGMP Measurement Assay.

Troubleshooting & Optimization

Troubleshooting inconsistent results with A 71915.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with A-71915, a potent and competitive antagonist of the Natriuretic Peptide Receptor-A (NPRA).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of A-71915?

A-71915 is a competitive antagonist of the Natriuretic Peptide Receptor-A (NPRA). It works by blocking the binding of natriuretic peptides, such as Atrial Natriuretic Peptide (ANP), to NPRA. This inhibition prevents the downstream activation of particulate guanylate cyclase, leading to a reduction in the intracellular concentration of cyclic guanosine monophosphate (cGMP).[1][2]

Q2: What is the recommended solvent and storage condition for A-71915?

A-71915 is soluble in water up to 1 mg/mL.[3] For long-term storage, it is recommended to store the lyophilized peptide at -20°C. Once reconstituted in a sterile buffer, it is best to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[4][5] Stock solutions stored at -20°C are typically stable for about one month, while storage at -80°C can extend stability to six months.[5]

Q3: What are the primary applications of A-71915 in research?

A-71915 is primarily used to investigate the physiological roles of the ANP/NPRA/cGMP signaling pathway. Common applications include studying its effects on:

  • Lipolysis in adipocytes.[6]

  • Glomerular hemodynamics and cGMP production in the kidney.[7]

  • Cardiovascular functions, including blood pressure regulation.

  • Neuronal signaling and processes like itching.[3]

Q4: Can Trifluoroacetate (TFA) salts in the A-71915 preparation affect my experiments?

Yes, TFA is often used in the purification of synthetic peptides and can be present as a counterion in the final product. At certain concentrations, TFA has been reported to have unintended biological effects, such as acting as an allosteric modulator of the glycine receptor or affecting cell growth.[4] If your assay is sensitive to such effects, it is advisable to use a TFA-free grade of A-71915 or to perform appropriate vehicle controls.

Troubleshooting Inconsistent Results

Inconsistent results with A-71915 can arise from various factors, from reagent handling to experimental design. This guide provides a structured approach to identifying and resolving these issues.

Problem 1: Higher than expected cGMP levels or lipolysis, suggesting a lack of A-71915 activity.
Potential Cause Recommended Solution
Peptide Degradation Peptides are susceptible to degradation from improper storage and handling. Avoid multiple freeze-thaw cycles by preparing single-use aliquots of the reconstituted A-71915.[4] Ensure the peptide is stored at the recommended temperature (-20°C or -80°C) and protected from light.[5]
Oxidation A-71915 contains cysteine residues which can be prone to oxidation. Use freshly prepared solutions for your experiments. Consider using buffers that have been degassed or contain antioxidants if oxidation is a suspected issue.[4]
Incorrect Concentration Peptides can be hygroscopic, meaning they absorb moisture from the air, which can lead to errors in weighing.[8] This can result in a lower actual concentration of the stock solution than calculated. Consider using techniques like lyophilized working standards to improve accuracy.[8] Verify the calculations for your dilutions.
Suboptimal Assay Conditions Ensure the pH and temperature of your assay buffer are optimal for both the cells/tissue and the activity of A-71915. Significant deviations can affect receptor binding and antagonist efficacy.
Problem 2: High variability between replicate wells or experiments.
Potential Cause Recommended Solution
Inconsistent Pipetting Ensure accurate and consistent pipetting, especially for small volumes. Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing at each step.[9]
Cellular Health and Density Variations in cell number, passage number, or confluency can significantly impact the cellular response. Standardize your cell seeding and culture protocols. Always perform a cell viability assay to ensure the health of the cells.
Edge Effects in Multi-well Plates The outer wells of a multi-well plate are more prone to evaporation, leading to changes in reagent concentration. To minimize this, avoid using the outermost wells for critical samples or ensure proper humidification during incubation.
Biological Contamination Endotoxin contamination, particularly in immunological assays, can lead to variable results.[4] Use sterile techniques and endotoxin-free reagents and water.
Problem 3: Unexpected or off-target effects.
Potential Cause Recommended Solution
High Concentration of A-71915 At high concentrations, some peptide antagonists may exhibit non-specific binding to other receptors or proteins. Perform a dose-response curve to determine the optimal concentration range for A-71915 in your specific assay and avoid using excessively high concentrations.
Interaction with Assay Components Components in the cell culture medium, such as serum proteins, can sometimes interact with peptides and affect their activity.[10] If possible, conduct experiments in serum-free media or perform thorough washing steps before adding A-71915.

Experimental Protocols

Key Experiment: Inhibition of ANP-stimulated cGMP Production

This protocol provides a general framework for assessing the antagonist activity of A-71915 by measuring its ability to inhibit ANP-induced cGMP production in a cell-based assay.

1. Cell Culture and Seeding:

  • Culture cells known to express NPRA (e.g., human neuroblastoma NB-OK-1 cells, vascular smooth muscle cells) in appropriate growth medium.
  • Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.

2. Reagent Preparation:

  • A-71915 Stock Solution: Reconstitute lyophilized A-71915 in sterile water to a stock concentration of 1 mg/mL. Aliquot and store at -20°C or -80°C.
  • Working Solutions: On the day of the experiment, thaw an aliquot of the A-71915 stock solution and prepare serial dilutions in serum-free cell culture medium or an appropriate assay buffer.
  • ANP Solution: Prepare a stock solution of Atrial Natriuretic Peptide (ANP) and dilute it to the desired final concentration (a concentration that elicits a submaximal cGMP response is often optimal for antagonist studies).

3. Experimental Procedure:

  • Wash the cell monolayer with serum-free medium or assay buffer.
  • Pre-incubate the cells with varying concentrations of A-71915 for a predetermined time (e.g., 15-30 minutes) at 37°C. Include a vehicle control (medium/buffer without A-71915).
  • Add the ANP solution to the wells (except for the basal control wells) and incubate for the optimal time to stimulate cGMP production (e.g., 10-15 minutes).
  • Terminate the reaction by aspirating the medium and lysing the cells with the lysis buffer provided in a cGMP ELISA kit.

4. cGMP Measurement:

  • Quantify the intracellular cGMP concentration using a commercially available cGMP enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.[1][9][11][12][13]

5. Data Analysis:

  • Calculate the percentage of inhibition of ANP-stimulated cGMP production for each concentration of A-71915.
  • Plot the concentration of A-71915 against the percentage of inhibition to determine the IC50 value.

Visualization of Experimental Workflow and Signaling Pathway

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture & Seeding pre_incubation Pre-incubation with A-71915 cell_culture->pre_incubation reagent_prep Reagent Preparation (A-71915, ANP) reagent_prep->pre_incubation stimulation Stimulation with ANP pre_incubation->stimulation lysis Cell Lysis stimulation->lysis cgmp_assay cGMP ELISA lysis->cgmp_assay data_analysis Data Analysis (IC50) cgmp_assay->data_analysis

Caption: General workflow for assessing A-71915 inhibitory activity.

signaling_pathway cluster_membrane Plasma Membrane NPRA NPRA GC Guanylate Cyclase (intracellular domain) NPRA->GC Activates ANP ANP ANP->NPRA Binds & Activates A71915 A-71915 A71915->NPRA Binds & Inhibits cGMP cGMP GC->cGMP Converts GTP GTP GTP->GC Downstream Downstream Cellular Effects cGMP->Downstream Mediates

Caption: A-71915 mechanism of action in the ANP signaling pathway.

References

Optimizing A 71915 concentration for maximal inhibition.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing A-71915 concentration to achieve maximal inhibition in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is A-71915 and what is its primary mechanism of action?

A-71915 is a potent and competitive antagonist of the Natriuretic Peptide Receptor-A (NPRA).[1][2] Its primary mechanism of action is to block the binding of endogenous ligands, such as Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP), to the NPRA. This inhibition prevents the downstream signaling cascade, most notably the production of cyclic guanosine monophosphate (cGMP).[3]

Q2: What are the key pharmacological properties of A-71915?

A-71915 exhibits high affinity for the NPRA. Key reported values include a pKi of 9.18 and a Ki of 0.65 nM.[1][2] In functional assays, it has demonstrated a pA2 value of 9.48 against rat ANP-induced cGMP production in NB-OK-1 cells and a pA2 of 7.51 in human fat cells.[2][4]

Q3: In which experimental models has A-71915 been utilized?

A-71915 has been employed in a variety of research contexts, including:

  • Lipolysis studies: Investigating the role of the natriuretic peptide-dependent lipolytic pathway in human fat cells.[4]

  • Renal physiology: Examining the maturation of ANP-stimulated cGMP production in isolated rat glomeruli.[3]

  • Neurological studies: Reducing brain natriuretic peptide (BNP)-induced scratching in mice.[1]

  • Spinal cord injury research: To counteract the effects of elevated ANP and subsequent polyuria in mice following spinal cord injury.[5]

Q4: How should I prepare and store A-71915?

For optimal results, it is recommended to follow the manufacturer's instructions for reconstitution and storage. Generally, A-71915 powder can be stored at -20°C for up to two years. Once reconstituted in a solvent like DMSO, it is advisable to store it at -80°C for long-term use (up to six months) or at 4°C for short-term use (up to two weeks).[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or low inhibition observed Incorrect A-71915 concentration: The concentration may be too low to effectively compete with the agonist.Perform a dose-response curve to determine the optimal inhibitory concentration for your specific experimental setup. Start with a concentration range guided by the known Ki and pA2 values (e.g., 1 nM to 10 µM).
Agonist concentration is too high: High concentrations of the agonist (e.g., ANP, BNP) can outcompete A-71915 for receptor binding.Reduce the agonist concentration to a level that elicits a submaximal response (e.g., EC50 or EC80) to allow for effective inhibition by A-71915.
Incorrect experimental conditions: pH, temperature, or incubation time may not be optimal for A-71915 activity or receptor binding.Ensure that all experimental parameters are within the recommended range for your cell type and assay. Verify the stability of A-71915 under your experimental conditions.
Cell health issues: Poor cell viability or low receptor expression can lead to a diminished response.Check cell viability using methods like Trypan Blue exclusion. Confirm NPRA expression in your cell line or tissue using techniques such as Western blot or qPCR.
High variability between replicates Inconsistent pipetting or cell plating: Inaccurate liquid handling can lead to significant variations in cell number and compound concentrations.Use calibrated pipettes and ensure proper mixing of solutions. Plate cells evenly and allow them to adhere and stabilize before starting the experiment.
Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate reagents and affect results.Avoid using the outer wells of the plate for critical experiments. Fill the outer wells with sterile buffer or media to minimize evaporation.
Unexpected agonist-like effects Off-target effects: At very high concentrations, A-71915 might interact with other receptors or signaling pathways.Use the lowest effective concentration of A-71915 as determined by your dose-response experiments. Consider using a structurally different NPRA antagonist as a control to confirm the specificity of the observed effects.
Contamination of A-71915 stock: The compound may be contaminated with an agonist.Use a fresh, reputable source of A-71915. If possible, confirm the purity of your compound using analytical methods.

Experimental Protocols

Protocol 1: Determining the Optimal A-71915 Concentration using a Competitive Inhibition Assay

This protocol outlines a general procedure to determine the IC50 of A-71915 in a cell-based cGMP assay.

1. Cell Culture and Seeding:

  • Culture cells expressing NPRA (e.g., NB-OK-1, human adipocytes) under standard conditions.
  • Seed cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Allow cells to adhere overnight.

2. Preparation of Reagents:

  • Prepare a stock solution of A-71915 (e.g., 10 mM in DMSO).
  • Prepare a stock solution of the agonist (e.g., ANP at 1 mM in a suitable buffer).
  • Prepare a serial dilution of A-71915 in assay buffer. The final concentrations should typically range from 10⁻¹¹ M to 10⁻⁵ M.
  • Prepare the agonist at a concentration that elicits a submaximal response (e.g., EC80), as determined from a prior agonist dose-response curve.

3. Assay Procedure:

  • Wash the cells once with pre-warmed assay buffer.
  • Add the serially diluted A-71915 to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
  • Add the EC80 concentration of the agonist to all wells (except for the negative control).
  • Incubate for the optimal time for agonist-induced cGMP production (e.g., 10-15 minutes).
  • Terminate the reaction by adding a cell lysis buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.

4. cGMP Measurement:

  • Measure the intracellular cGMP concentration using a commercially available cGMP immunoassay kit (e.g., ELISA, HTRF).

5. Data Analysis:

  • Plot the cGMP concentration against the logarithm of the A-71915 concentration.
  • Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of A-71915 required to inhibit 50% of the maximal agonist-induced response.

Data Presentation

Table 1: Pharmacological Profile of A-71915

ParameterValueCell Line / SystemReference
pKi 9.18Not specified[1]
Ki 0.65 nMNot specified[2]
pA2 9.48NB-OK-1 cells (rat ANP-induced cGMP production)[2]
pA2 7.51Human fat cells (ANP-induced lipolysis)[4]

Table 2: Example Dose-Response Data for A-71915 Inhibition of ANP-stimulated cGMP Production

A-71915 Conc. (M)Log [A-71915]% Inhibition
1.00E-11-112.5
1.00E-10-1010.1
1.00E-09-928.7
1.00E-08-852.3
1.00E-07-778.9
1.00E-06-695.4
1.00E-05-598.2

Visualizations

ANP_Signaling_Pathway ANP ANP / BNP NPRA NPRA Receptor ANP->NPRA Binds to GC Guanylyl Cyclase (intracellular domain) NPRA->GC Activates A71915 A-71915 A71915->NPRA Inhibits GTP GTP GTP->GC cGMP cGMP GC->cGMP Converts GTP to PKG Protein Kinase G (PKG) cGMP->PKG Activates Cellular_Response Cellular Response (e.g., vasodilation, lipolysis) PKG->Cellular_Response Phosphorylates targets leading to

Caption: A-71915 competitively inhibits the NPRA signaling pathway.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Culture & Seed NPRA-expressing cells reagent_prep 2. Prepare A-71915 & Agonist dilutions pre_incubation 3. Pre-incubate cells with A-71915 reagent_prep->pre_incubation agonist_stimulation 4. Stimulate with Agonist (e.g., ANP) pre_incubation->agonist_stimulation lysis 5. Lyse cells & stop reaction agonist_stimulation->lysis measurement 6. Measure cGMP levels lysis->measurement analysis 7. Plot dose-response curve & calculate IC50 measurement->analysis

Caption: Workflow for determining the IC50 of A-71915.

References

A-71915 Technical Support Center: Troubleshooting Aqueous Solubility

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for A-71915. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility of A-71915 in aqueous solutions. Find troubleshooting tips and answers to frequently asked questions to ensure the successful preparation of A-71915 for your experiments.

Troubleshooting Guide: A-71915 Solubility Issues

Researchers may encounter challenges when dissolving A-71915 in aqueous buffers. This guide provides a systematic approach to troubleshoot and resolve common solubility problems.

Initial Assessment and Root Cause Analysis

The primary reason for solubility issues with peptides like A-71915 in aqueous solutions is often related to its physicochemical properties clashing with the solution's characteristics (e.g., pH, ionic strength). A-71915 is a peptide with a net positive charge at neutral pH due to the presence of basic amino acid residues (Arginine). This property is key to understanding and overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of A-71915 in water?

A1: A-71915 is soluble in water up to 1 mg/mL[1][2].

Q2: I am having trouble dissolving A-71915 in PBS. What could be the issue?

A2: While soluble in water, A-71915 is described as "sparingly soluble" in PBS (pH 7.2) in the range of 1-10 mg/mL[3]. The ions in PBS can sometimes lead to the precipitation of peptides. If you observe cloudiness or precipitation, consider the troubleshooting steps outlined below.

Q3: Can I dissolve A-71915 directly in cell culture media?

A3: It is not recommended to dissolve A-71915 directly in complex media. First, prepare a concentrated stock solution in sterile water or a suitable buffer and then dilute it to the final concentration in your cell culture medium. This approach helps to avoid precipitation with media components.

Q4: How should I prepare a stock solution of A-71915?

A4: For aqueous experiments, the recommended approach is to first prepare a stock solution in sterile, distilled water at a concentration of 1 mg/mL. If solubility issues persist, especially at higher concentrations, using a small amount of an organic solvent like DMSO to create a concentrated stock is a common alternative. For cellular assays, ensure the final concentration of DMSO is kept low (typically below 0.5%) to avoid solvent-induced artifacts.

Q5: What is the best way to store A-71915 solutions?

A5: Lyophilized A-71915 powder should be stored at -20°C. Once dissolved, it is recommended to prepare single-use aliquots of the stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles[4]. In DMSO, A-71915 is stable for up to 2 weeks at 4°C and for 6 months at -80°C[5].

Q6: My A-71915 solution appears cloudy. What should I do?

A6: A cloudy solution indicates that the peptide is not fully dissolved or has precipitated. Do not use a cloudy solution in your experiments. Refer to the troubleshooting workflow to resolve the issue. Sonication can be a helpful technique to aid dissolution[6][7].

Quantitative Data Summary

The following tables summarize the key quantitative information for A-71915.

Table 1: Chemical and Physical Properties of A-71915

PropertyValueReference
Molecular Weight 1613.95 g/mol [1][5]
Molecular Formula C₆₉H₁₁₆N₂₆O₁₅S₂[1][5]
Purity ≥95%[1]
Appearance Solid[3]

Table 2: Solubility of A-71915

SolventSolubilityReference
Water Soluble to 1 mg/mL[1][2]
PBS (pH 7.2) Sparingly soluble: 1-10 mg/mL[3]
DMSO Sparingly soluble: 1-10 mg/mL[3]
Ethanol Sparingly soluble: 1-10 mg/mL[3]

Experimental Protocols and Methodologies

Protocol 1: General Method for Reconstituting A-71915
  • Bring the vial of lyophilized A-71915 to room temperature before opening.

  • Add the appropriate volume of sterile, distilled water to achieve a stock concentration of 1 mg/mL.

  • Gently vortex or sonicate the vial to ensure the peptide is fully dissolved. A clear solution should be obtained.

  • Visually inspect the solution for any particulate matter. If present, the peptide is not fully dissolved.

  • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

Protocol 2: Troubleshooting A-71915 Precipitation in Aqueous Buffer

If precipitation occurs when diluting the aqueous stock of A-71915 into a buffer (e.g., PBS):

  • pH Adjustment: Since A-71915 is a basic peptide, its solubility is enhanced in slightly acidic conditions. Try preparing your buffer at a pH slightly below neutral (e.g., pH 6.0-6.5).

  • Lower Ionic Strength: High salt concentrations can sometimes cause peptides to precipitate. Try reducing the salt concentration of your buffer.

  • Use of an Organic Co-solvent: If the above methods fail, prepare a new, highly concentrated stock solution in 100% DMSO. Then, slowly add this stock solution dropwise to your vigorously stirring aqueous buffer to reach the final desired concentration. Ensure the final DMSO concentration is compatible with your experimental system.

Visualizations

Signaling Pathway of A-71915 Action

A71915_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ANP ANP / BNP NPRA NPRA Receptor ANP->NPRA Binds and Activates GTP GTP cGMP cGMP GTP->cGMP Guanylate Cyclase Activity Downstream_Effects Physiological Response (e.g., Vasodilation, Natriuresis) cGMP->Downstream_Effects Activates A71915 A-71915 A71915->NPRA Antagonist Action (Blocks ANP/BNP Binding)

Caption: A-71915 competitively antagonizes the NPRA receptor, blocking downstream cGMP production.

Experimental Workflow for Troubleshooting A-71915 Solubility

Troubleshooting_Workflow Start Start: Lyophilized A-71915 Dissolve_Water Attempt to dissolve in sterile water (1 mg/mL) Start->Dissolve_Water Check_Clarity Is the solution clear? Dissolve_Water->Check_Clarity Success Success: Solution ready for use/dilution Check_Clarity->Success Yes Troubleshoot Troubleshoot Check_Clarity->Troubleshoot No Use_Acidic_Buffer Try dissolving in a slightly acidic buffer (pH < 7) Troubleshoot->Use_Acidic_Buffer Check_Clarity2 Is the solution clear? Use_Acidic_Buffer->Check_Clarity2 Check_Clarity2->Success Yes Use_DMSO Prepare a concentrated stock in 100% DMSO Check_Clarity2->Use_DMSO No Dilute_in_Buffer Slowly dilute DMSO stock into aqueous buffer Use_DMSO->Dilute_in_Buffer Check_Clarity3 Is the solution clear? Dilute_in_Buffer->Check_Clarity3 Check_Clarity3->Success Yes Contact_Support Contact Technical Support Check_Clarity3->Contact_Support No

Caption: A stepwise workflow for dissolving A-71915 and troubleshooting solubility issues.

References

Potential off-target effects of A 71915 in cellular assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of A-71915 in cellular assays. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing unexpected effects in our cellular assay when using A-71915. Could these be due to off-target activities?

A-71915 is a highly potent and competitive antagonist of the natriuretic peptide receptor-A (NPRA). Published literature suggests a high degree of specificity for this receptor. One study in human fat cells found that the effects of atrial natriuretic peptide (ANP), which are blocked by A-71915, do not interfere with β- and α2-adrenergic pathways.[1] In this context, A-71915 was identified as a reliable and specific NPRA antagonist.[1]

However, the public domain lacks comprehensive screening data of A-71915 against a broad panel of kinases or other G-protein coupled receptors. Therefore, while evidence points to high specificity, off-target effects in different cellular contexts cannot be entirely ruled out without direct testing.

Troubleshooting Steps:

  • Confirm On-Target Effect: The primary action of A-71915 is the inhibition of natriuretic peptide-induced cyclic GMP (cGMP) production. To confirm that the observed cellular phenotype is due to its on-target activity, we recommend performing a cGMP assay. A-71915 should dose-dependently inhibit the cGMP increase stimulated by an NPRA agonist like ANP.

  • Control Experiments:

    • Include a structurally unrelated NPRA antagonist to see if it phenocopies the effects of A-71915.

    • Use a rescue experiment where the target (NPRA) is overexpressed. This may require a higher concentration of A-71915 to achieve the same level of inhibition.

    • In knockout or knockdown models of NPRA, A-71915 should have no effect.

Q2: Does A-71915 interact with the cAMP signaling pathway?

Based on available research, A-71915 does not appear to directly interfere with the cAMP pathway. A study involving lipolytic assays and intracellular cGMP and cAMP determinations in isolated human fat cells showed that while A-71915 potently antagonized ANP-induced effects (which are cGMP-mediated), there was no indication of direct effects on cAMP levels.[1]

Troubleshooting Steps: If you suspect an effect on the cAMP pathway, you can perform a direct measurement of intracellular cAMP levels in your cellular system in the presence and absence of A-71915, both at baseline and after stimulation with a known adenylyl cyclase activator (e.g., forskolin).

Q3: What is the known selectivity profile of A-71915?

A-71915 is best characterized as a selective NPRA antagonist. Its competitive antagonistic properties have been demonstrated in human fat cells and isolated rat glomeruli.[1] However, a broad kinase or receptor selectivity profile from a large-scale screen is not publicly available.

Data Presentation

Table 1: On-Target Potency of A-71915

ParameterValueCell Line/SystemReference
pA27.51Human fat cells[1]
pKi9.18Not specified
Ki0.65 nMNot specified

Experimental Protocols

Key Experiment: Measurement of Intracellular cGMP Levels

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to measure intracellular cGMP levels in response to NPRA stimulation and inhibition by A-71915.

Materials:

  • Cell line of interest cultured in appropriate plates (e.g., 24-well plates)

  • NPRA agonist (e.g., Atrial Natriuretic Peptide, ANP)

  • A-71915

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • 0.1 M HCl

  • Commercially available cGMP ELISA kit

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Pre-treatment with Inhibitors:

    • Wash the cells with a serum-free medium.

    • Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 30 minutes at 37°C. This step is crucial to prevent the degradation of cGMP.

    • Add different concentrations of A-71915 to the designated wells and incubate for 15-30 minutes at 37°C. Include a vehicle control.

  • Stimulation:

    • Add the NPRA agonist (e.g., ANP) at a concentration that elicits a submaximal response (e.g., EC80) to the wells containing A-71915 and the positive control wells (agonist alone).

    • Incubate for the desired time (e.g., 10-15 minutes) at 37°C.

  • Cell Lysis:

    • Aspirate the medium.

    • Add 200 µL of 0.1 M HCl to each well to lyse the cells and stop enzymatic activity.

    • Incubate at room temperature for 10 minutes.

  • cGMP Measurement:

    • Collect the cell lysates.

    • Centrifuge the lysates to pellet cellular debris.

    • Perform the cGMP ELISA on the supernatants according to the manufacturer's instructions. This typically involves an acetylation step to increase the sensitivity of the assay.

  • Data Analysis:

    • Calculate the concentration of cGMP in each sample based on the standard curve.

    • Normalize the cGMP concentration to the protein content of each well.

    • Plot the cGMP concentration against the concentration of A-71915 to determine the IC50 value.

Mandatory Visualizations

cluster_Troubleshooting Troubleshooting Unexpected Effects Observe_Effect Unexpected cellular effect observed with A-71915 Is_it_on_target Is the effect on-target (NPRA inhibition)? Observe_Effect->Is_it_on_target Measure_cGMP Measure cGMP levels (A-71915 should inhibit agonist-induced cGMP) Is_it_on_target->Measure_cGMP Yes Off_target Observed effect may be off-target Is_it_on_target->Off_target No cGMP_inhibited cGMP is inhibited Measure_cGMP->cGMP_inhibited Result cGMP_not_inhibited cGMP is not inhibited Measure_cGMP->cGMP_not_inhibited Result On_target Observed effect is likely on-target cGMP_inhibited->On_target cGMP_not_inhibited->Off_target Control_Expts Perform control experiments: - Structurally different NPRA antagonist - Rescue with NPRA overexpression - Use NPRA knockout/knockdown cells On_target->Control_Expts

Caption: Troubleshooting workflow for unexpected cellular effects of A-71915.

cluster_Pathway A-71915 On-Target Signaling Pathway ANP ANP (or other natriuretic peptides) NPRA NPRA Receptor ANP->NPRA Activates A71915 A-71915 A71915->NPRA Inhibits GTP GTP NPRA->GTP Converts cGMP cGMP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Cellular_Response Cellular Response (e.g., vasodilation, lipolysis inhibition) PKG->Cellular_Response

Caption: The canonical signaling pathway inhibited by A-71915.

cluster_Workflow Experimental Workflow for cGMP Assay Seed_Cells 1. Seed cells in a multi-well plate Pre_treat 2. Pre-treat with PDE inhibitor (e.g., IBMX) Seed_Cells->Pre_treat Add_A71915 3. Add A-71915 at various concentrations Pre_treat->Add_A71915 Stimulate 4. Stimulate with NPRA agonist (e.g., ANP) Add_A71915->Stimulate Lyse 5. Lyse cells with 0.1 M HCl Stimulate->Lyse Assay 6. Perform cGMP ELISA on lysates Lyse->Assay Analyze 7. Analyze data and determine IC50 Assay->Analyze

Caption: A step-by-step workflow for the intracellular cGMP assay.

References

Minimizing variability in A 71915-based experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving A-71915, a potent and competitive antagonist of the Natriuretic Peptide Receptor-A (NPRA).

Frequently Asked Questions (FAQs)

Q1: What is A-71915 and what is its primary mechanism of action?

A-71915 is a highly potent and competitive antagonist of the Natriuretic Peptide Receptor-A (NPRA)[1][2]. Its primary mechanism of action is to block the binding of endogenous ligands, such as Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP), to the NPRA. This inhibition prevents the intracellular production of the second messenger, cyclic guanosine monophosphate (cGMP)[3].

Q2: What are the common in vitro and in vivo applications of A-71915?

  • In Vitro: A-71915 is frequently used in cell-based assays to study the NPRA signaling pathway. Common applications include measuring its inhibitory effect on ANP- or BNP-induced cGMP production in various cell lines (e.g., neuroblastoma NB-OK-1 cells) and investigating its role in physiological processes like lipolysis in adipocytes[3][4].

  • In Vivo: In animal models, A-71915 is used to investigate the physiological roles of the NPRA pathway. Examples include studying its effect on BNP-induced scratching in mice and its influence on blood pressure regulation[1][3].

Q3: How should A-71915 be stored and handled to ensure stability?

Proper storage and handling are critical to minimize experimental variability.

  • Long-term Storage: A-71915 powder should be stored at -20°C for up to two years[3].

  • Stock Solutions: Once dissolved, it is recommended to prepare aliquots and store them at -80°C for up to 6 months or at -20°C for up to one month[3]. Avoid repeated freeze-thaw cycles.

  • Handling: Before use, allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation[3]. If using a water-based stock solution, it should be filtered and sterilized (0.22 µm filter) before use in cell culture[3].

Quantitative Data Summary

The following table summarizes key quantitative parameters for A-71915 from various sources. Variability in these values can arise from different experimental systems and conditions.

ParameterReported ValueExperimental SystemReference
pKi 9.18Not specified[1][2][3]
Ki 0.65 nMDisplacement of [¹²⁵I]ANP[3]
pA2 9.48ANP-induced cGMP production in NB-OK-1 cells[3]
pA2 7.51ANP-induced lipolysis in human fat cells[4]

Signaling Pathway and Experimental Workflows

A-71915 Signaling Pathway

A71915_Signaling_Pathway A-71915 Mechanism of Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ANP/BNP ANP/BNP NPRA NPRA (Natriuretic Peptide Receptor-A) ANP/BNP->NPRA Binds and Activates A71915 A71915 A71915->NPRA Competitively Blocks GTP GTP NPRA->GTP Activates Guanylate Cyclase Domain cGMP cGMP GTP->cGMP Converts PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Downstream Physiological Effects (e.g., Vasodilation, Lipolysis) PKG->Physiological_Effects Mediates In_Vitro_cGMP_Workflow In Vitro cGMP Assay Workflow with A-71915 cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Seed NPRA-expressing cells in multi-well plates A71915_Prep 2. Prepare A-71915 and ANP/BNP solutions Preincubation 3. Pre-incubate cells with A-71915 (or vehicle) A71915_Prep->Preincubation Stimulation 4. Stimulate cells with ANP or BNP Preincubation->Stimulation Lysis 5. Lyse cells to release intracellular contents Stimulation->Lysis cGMP_Assay 6. Measure cGMP levels (e.g., ELISA, RIA) Lysis->cGMP_Assay Data_Analysis 7. Analyze dose-response and calculate IC50/pA2 cGMP_Assay->Data_Analysis In_Vitro_Troubleshooting Troubleshooting High Variability in In Vitro cGMP Assays Start High Variability Observed Check_Cells Are cells healthy and at consistent density? Start->Check_Cells Check_Reagents Are A-71915 and agonist solutions fresh and accurate? Check_Cells->Check_Reagents Yes Sol_Cells Optimize cell seeding density. Ensure consistent cell passage number. Check_Cells->Sol_Cells No Check_Assay Is the cGMP assay protocol being followed precisely? Check_Reagents->Check_Assay Yes Sol_Reagents Prepare fresh aliquots of A-71915 and agonist. Verify concentrations. Check_Reagents->Sol_Reagents No Sol_Assay Review pipetting technique. Ensure consistent incubation times. Check plate reader settings. Check_Assay->Sol_Assay No End Variability Minimized Check_Assay->End Yes Sol_Cells->Start Sol_Reagents->Start Sol_Assay->Start

References

Best practices for storing and handling A 71915.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling the selective natriuretic peptide receptor A (NPRA) antagonist, A-71915. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Storage and Handling

Proper storage and handling of A-71915 are critical to maintain its stability and ensure reliable experimental outcomes.

Storage Conditions:

FormStorage TemperatureDurationNotes
Powder -20°CUp to 2 yearsStore in a tightly sealed container, protected from light and moisture.
In DMSO -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.
In Water 4°CUp to 2 weeksPrepare fresh for best results. Filter-sterilize for cell-based assays.[1]

Handling Precautions:

A-71915 should be handled in a laboratory setting by trained personnel. The following personal protective equipment (PPE) is recommended:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: Laboratory coat.

Avoid inhalation of the powder form. Work in a well-ventilated area or under a fume hood. In case of contact with eyes or skin, rinse immediately with plenty of water.

Troubleshooting Guide

This guide addresses potential issues that may arise during experiments involving A-71915.

IssuePotential CauseRecommended Solution
Poor Solubility Incorrect solvent or concentration.A-71915 is soluble in water up to 1 mg/mL. For higher concentrations, consider using DMSO. Ensure the solvent is of high purity.
Inconsistent Results Compound degradation.Prepare fresh solutions for each experiment, especially when using aqueous buffers. Avoid repeated freeze-thaw cycles of stock solutions. Store aliquots at -80°C.
Pipetting errors.Use calibrated pipettes and proper pipetting techniques, especially for small volumes.
No or Reduced Antagonist Activity Incorrect concentration of A-71915.Perform a dose-response curve to determine the optimal inhibitory concentration for your specific assay conditions.
Inactive compound.Ensure the compound has been stored correctly and is within its expiration date. Purchase from a reputable supplier.
Problems with the agonist.Verify the activity and concentration of the NPRA agonist (e.g., ANP, BNP) being used.
Precipitation in Assay Buffer Incompatibility with buffer components.A-71915 is known to be incompatible with strong acids, strong bases, and strong oxidizing/reducing agents. Ensure your assay buffer has a neutral pH and lacks incompatible components.
High concentration.If precipitation occurs at the desired working concentration, consider preparing a more concentrated stock in DMSO and diluting it further in the assay buffer just before use.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of A-71915?

A1: A-71915 is a potent and competitive antagonist of the natriuretic peptide receptor A (NPRA). It works by binding to NPRA and preventing the binding of its natural ligands, atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP). This blocks the downstream signaling pathway, which involves the conversion of GTP to cGMP.

Q2: How should I prepare a stock solution of A-71915?

A2: For a stock solution, dissolve A-71915 in DMSO to a concentration of 10 mM. Aliquot the stock solution into single-use vials and store at -80°C. When needed, thaw an aliquot and dilute it to the desired working concentration in your experimental buffer.

Q3: Can I use A-71915 in in vivo studies?

A3: Yes, A-71915 has been used in in vivo studies. The appropriate dosage and administration route will depend on the specific animal model and experimental design. A thorough literature search for similar studies is recommended to determine the optimal conditions.

Q4: What are the known chemical incompatibilities of A-71915?

A4: A-71915 is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents. Avoid using buffers or solutions containing these components in your experiments.

Experimental Protocols

Detailed Methodology: cGMP Assay Using A-71915

This protocol provides a representative method for a competitive cGMP assay to measure the antagonist activity of A-71915 in a cell-based system.

1. Cell Culture:

  • Culture cells expressing NPRA (e.g., human neuroblastoma NB-OK-1 cells) in appropriate media and conditions until they reach 80-90% confluency.
  • Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.

2. Assay Procedure:

  • Wash the cells once with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA).
  • Pre-incubate the cells with varying concentrations of A-71915 (e.g., 1 nM to 10 µM) for 15-30 minutes at 37°C. Include a vehicle control (DMSO).
  • Stimulate the cells with a known concentration of an NPRA agonist (e.g., ANP at its EC50 concentration) for 10-15 minutes at 37°C.
  • Terminate the reaction by lysing the cells with a lysis buffer provided in a commercial cGMP assay kit.

3. cGMP Measurement:

  • Measure the intracellular cGMP concentration using a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay kit, following the manufacturer's instructions.

4. Data Analysis:

  • Generate a standard curve using the cGMP standards provided in the kit.
  • Calculate the cGMP concentration in each sample from the standard curve.
  • Plot the cGMP concentration against the log concentration of A-71915 to determine the IC50 value.

Visualizations

Signaling Pathway of NPRA and Inhibition by A-71915

NPRA_Signaling_Pathway ANP_BNP ANP / BNP NPRA NPRA Receptor ANP_BNP->NPRA Binds and Activates pGC Particulate Guanylate Cyclase (pGC) NPRA->pGC Activates A71915 A-71915 A71915->NPRA Competitively Binds and Inhibits GTP GTP cGMP cGMP GTP->cGMP  Converted by pGC Downstream Downstream Cellular Effects cGMP->Downstream Activates cGMP_Assay_Workflow start Start: NPRA-expressing cells in 96-well plate wash Wash cells with assay buffer start->wash preincubate Pre-incubate with A-71915 or vehicle wash->preincubate stimulate Stimulate with NPRA agonist (ANP/BNP) preincubate->stimulate lyse Lyse cells to release intracellular cGMP stimulate->lyse measure Measure cGMP using competitive assay lyse->measure analyze Analyze data and determine IC50 measure->analyze end End analyze->end

References

Interpreting unexpected outcomes in A 71915 experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with A-71915, a potent and competitive antagonist of the Natriuretic Peptide Receptor-A (NPRA).

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with A-71915 in a question-and-answer format.

Issue 1: No observable inhibition of ANP/BNP-induced cGMP production.

  • Question: I've treated my cells with A-71915, but I'm still seeing a strong cGMP response to ANP/BNP stimulation. What could be the problem?

  • Possible Causes and Solutions:

    • A-71915 Degradation: Peptides can be susceptible to degradation. Ensure that your stock solutions of A-71915 are fresh and have been stored correctly at -20°C.[1] Avoid repeated freeze-thaw cycles. It is recommended to aliquot the peptide upon reconstitution.

    • Incorrect Concentration: The effective concentration of A-71915 can vary between cell types and experimental conditions. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific assay.

    • Solubility Issues: While A-71915 is soluble in water up to 1 mg/ml, improper dissolution can lead to a lower effective concentration.[1] Ensure the peptide is fully dissolved before adding it to your experiment.

    • Insufficient Pre-incubation Time: A-71915 needs to bind to the NPRA receptor to exert its antagonistic effect. A pre-incubation period with A-71915 before adding the agonist (ANP/BNP) is crucial. This time can range from 15 minutes to an hour, depending on the cell type and temperature.

    • High Agonist Concentration: An excessively high concentration of ANP or BNP might overcome the competitive antagonism of A-71915. Try reducing the agonist concentration to a level that is still within the sensitive range of your cGMP assay.

Issue 2: High background or variability in cGMP measurements.

  • Question: My baseline cGMP levels are either too high or inconsistent across my experimental replicates, making it difficult to assess the effect of A-71915. What can I do?

  • Possible Causes and Solutions:

    • Cell Health and Density: Unhealthy or overly confluent cells can have altered basal signaling activity. Ensure your cells are healthy, in the logarithmic growth phase, and plated at a consistent density.

    • Phosphodiesterase (PDE) Activity: PDEs are enzymes that degrade cGMP. Including a PDE inhibitor, such as IBMX, in your assay buffer can help to stabilize cGMP levels and increase the signal-to-noise ratio.

    • Assay Buffer Composition: The composition of your assay buffer is critical. Ensure it is free of any substances that might interfere with the cGMP immunoassay.

    • Sample Handling: Inconsistent sample handling, such as variations in incubation times or temperatures, can introduce variability. Standardize your protocol and handle all samples uniformly.

Issue 3: Unexpected off-target effects are observed.

  • Question: I'm observing cellular effects that don't seem to be related to the NPRA signaling pathway after treating with A-71915. Is this possible?

  • Possible Causes and Solutions:

    • High Concentrations: At very high concentrations, some peptide antagonists may exhibit off-target effects. Try to use the lowest effective concentration of A-71915 that gives you the desired inhibition of NPRA signaling.

    • Contaminants: Ensure the A-71915 you are using is of high purity (≥95%).[1] Contaminants from the synthesis process could be responsible for unexpected biological activity.

    • Interaction with Other Receptors: While A-71915 is highly selective for NPRA, the possibility of weak interactions with other receptors at high concentrations cannot be entirely ruled out. Review the literature for any known off-target effects.

Frequently Asked Questions (FAQs)

  • What is the mechanism of action of A-71915? A-71915 is a competitive antagonist of the Natriuretic Peptide Receptor-A (NPRA). It binds to NPRA and blocks the binding of the endogenous ligands, Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP). This prevents the activation of the receptor's intracellular guanylyl cyclase domain, thereby inhibiting the production of the second messenger cyclic GMP (cGMP).

  • What is the recommended solvent and storage for A-71915? A-71915 is soluble in water at a concentration of up to 1 mg/ml.[1] For long-term storage, it is recommended to store the lyophilized peptide at -20°C.[1] Once reconstituted, it is best to aliquot the solution and store it at -20°C or -80°C to avoid multiple freeze-thaw cycles.

  • What is the purity of commercially available A-71915? Commercially available A-71915 typically has a purity of ≥95% as determined by HPLC.[1]

  • Can A-71915 be used in in vivo experiments? Yes, A-71915 has been used in in vivo studies in mice. For example, it has been shown to reduce BNP-induced scratching when administered to mice.

  • Are there any known off-target effects of A-71915? A-71915 is a highly potent and selective antagonist for NPRA. However, as with any pharmacological agent, the potential for off-target effects, especially at high concentrations, should be considered. It is always advisable to include appropriate controls in your experiments to rule out non-specific effects.

Data Presentation

ParameterValueReference
Target Natriuretic Peptide Receptor-A (NPRA)[1]
Mechanism of Action Competitive Antagonist[1]
pKi 9.18[1]
Molecular Weight 1613.95 g/mol [1]
Formula C₆₉H₁₁₆N₂₆O₁₅S₂
Solubility Soluble to 1 mg/ml in water[1]
Purity ≥95% (HPLC)[1]
Storage Store at -20°C[1]

Experimental Protocols

1. cGMP Immunoassay Protocol

This protocol outlines a competitive enzyme immunoassay for the quantitative determination of cGMP in cell lysates.

  • Materials:

    • Cells expressing NPRA

    • A-71915

    • ANP or BNP

    • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

    • Cell lysis buffer (e.g., 0.1 M HCl)

    • cGMP EIA kit (commercially available)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Plate cells in a multi-well plate at a predetermined density and allow them to adhere overnight.

    • Pre-treatment: Wash the cells with serum-free media. Pre-incubate the cells with varying concentrations of A-71915 in the presence of a PDE inhibitor (e.g., 0.5 mM IBMX) for 15-60 minutes at 37°C.

    • Stimulation: Add ANP or BNP to the wells at a final concentration known to elicit a submaximal cGMP response. Incubate for the desired time (e.g., 10-30 minutes) at 37°C.

    • Cell Lysis: Aspirate the media and lyse the cells by adding 0.1 M HCl. Incubate for 10 minutes at room temperature.

    • cGMP Measurement: Perform the cGMP immunoassay on the cell lysates according to the manufacturer's instructions of the chosen EIA kit. This typically involves a competitive binding reaction between the cGMP in the sample and a labeled cGMP conjugate for a limited number of antibody binding sites.

    • Data Analysis: Measure the absorbance using a microplate reader. The concentration of cGMP in the samples is inversely proportional to the signal. Calculate the cGMP concentration based on a standard curve.

2. Lipolysis Assay Protocol

This protocol describes a method to measure the effect of A-71915 on ANP-induced lipolysis in primary adipocytes by quantifying glycerol release.

  • Materials:

    • Isolated primary adipocytes

    • A-71915

    • ANP

    • Krebs-Ringer bicarbonate buffer (KRBH) with 2% BSA

    • Glycerol assay kit (commercially available)

    • Microplate reader

  • Procedure:

    • Adipocyte Preparation: Isolate primary adipocytes from adipose tissue using collagenase digestion.

    • Pre-incubation: Wash the adipocytes with KRBH buffer. Pre-incubate the adipocytes with different concentrations of A-71915 in KRBH buffer for 30 minutes at 37°C in a shaking water bath.

    • Lipolysis Induction: Add ANP to the adipocyte suspension to stimulate lipolysis. Include a basal (no ANP) and a positive control (e.g., isoproterenol). Incubate for 90-120 minutes at 37°C.

    • Sample Collection: Terminate the incubation by placing the tubes on ice. Collect the infranatant (the layer below the floating adipocytes) for glycerol measurement.

    • Glycerol Measurement: Measure the glycerol concentration in the collected media using a commercial glycerol assay kit. This assay typically involves enzymatic reactions that lead to a colorimetric or fluorometric output.

    • Data Analysis: Read the absorbance or fluorescence using a microplate reader. Determine the glycerol concentration from a standard curve. The amount of glycerol released is an index of lipolysis.

Visualizations

NPRA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ANP/BNP ANP/BNP NPRA NPRA ANP/BNP->NPRA Binds to cGMP cGMP NPRA->cGMP GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE Phosphodiesterases (PDEs) cGMP->PDE Degraded by VASP VASP Phosphorylation PKG->VASP Physiological_Effects Physiological Effects (Vasodilation, Natriuresis, Lipolysis) VASP->Physiological_Effects AMP AMP PDE->AMP A71915 A-71915 A71915->NPRA Blocks Experimental_Workflow start Start prepare_cells Prepare Cells (e.g., culture, isolation) start->prepare_cells pre_treat Pre-treat with A-71915 (or vehicle control) prepare_cells->pre_treat stimulate Stimulate with ANP/BNP (or basal control) pre_treat->stimulate incubate Incubate stimulate->incubate collect_sample Collect Sample (Cell lysate or media) incubate->collect_sample assay Perform Assay (e.g., cGMP EIA, Lipolysis Assay) collect_sample->assay analyze Analyze Data assay->analyze end End analyze->end Troubleshooting_Logic Troubleshooting Flowchart start Unexpected Outcome no_inhibition No Inhibition of cGMP/Lipolysis start->no_inhibition e.g. high_variability High Variability/ Background start->high_variability e.g. check_reagent Check A-71915 (Storage, Age, Solubility) no_inhibition->check_reagent check_cells Check Cell Health & Density high_variability->check_cells check_concentration Optimize Concentration (Dose-response) check_reagent->check_concentration If Reagent OK check_incubation Check Pre-incubation Time check_concentration->check_incubation If Concentration OK check_agonist Check Agonist Concentration check_incubation->check_agonist If Incubation OK check_pde Use PDE Inhibitor check_cells->check_pde If Cells OK check_protocol Standardize Protocol check_pde->check_protocol If PDEi used

References

Adjusting experimental protocols for different cell types with A 71915.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for A-71915, a potent and competitive antagonist for the natriuretic peptide receptor-A (NPRA). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed experimental protocols for using A-71915 across different cell types.

Frequently Asked Questions (FAQs)

Q1: What is A-71915 and what is its primary mechanism of action?

A-71915 is a highly potent and competitive antagonist of the natriuretic peptide receptor-A (NPRA). Its primary mechanism of action is to block the binding of natriuretic peptides, such as atrial natriuretic peptide (ANP), to NPRA. This inhibition prevents the downstream activation of particulate guanylate cyclase, leading to a reduction in intracellular cyclic guanosine monophosphate (cGMP) levels.

Q2: In which cell types has A-71915 been shown to be effective?

A-71915 has been utilized in a variety of cell types that express NPRA. Notable examples include:

  • Human Adipocytes (Fat Cells): To study lipolysis.

  • Human Neuroblastoma Cell Lines (e.g., NB-OK-1, SH-SY5Y): For neuroscience research.

  • Rat Glomeruli and Vascular Smooth Muscle Cells: In studies of renal and cardiovascular function.

  • Cancer Cell Lines: Investigating the role of the ANP/NPRA signaling axis in cancer biology.

Q3: What is the recommended solvent and storage condition for A-71915?

A-71915 is soluble in water up to 1 mg/mL. For long-term storage, it is recommended to store the compound as a powder at -20°C. If prepared in DMSO, it can be stored at -80°C for up to 6 months or at 4°C for up to 2 weeks.

Quantitative Data

The potency of A-71915 can vary between different cell types and experimental conditions. Below is a summary of reported values.

ParameterCell Type/SystemValueReference
pA2 Human Fat Cells7.51
pA2 NB-OK-1 Cells9.48
pKi General9.18
Ki General0.65 nM

Signaling Pathway

The following diagram illustrates the signaling pathway of the natriuretic peptide receptor-A (NPRA) and the inhibitory action of A-71915.

NPRA_Signaling_Pathway NPRA Signaling Pathway and A-71915 Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ANP ANP / BNP NPRA NPRA Receptor ANP->NPRA Binds GC Guanylate Cyclase Domain NPRA->GC Activates GTP GTP cGMP cGMP GTP->cGMP Conversion PKG Protein Kinase G (PKG) cGMP->PKG Activates Cellular_Response Downstream Cellular Responses (e.g., Vasodilation, Lipolysis Inhibition) PKG->Cellular_Response Phosphorylates Targets A71915 A-71915 A71915->NPRA Blocks Binding

Caption: NPRA signaling and A-71915 inhibition.

Troubleshooting Guide

This section addresses common issues that may arise during experiments with A-71915.

Issue 1: Higher than expected variability in experimental results between replicates.

  • Question: I am observing significant variability in the inhibitory effect of A-71915 across my cell culture plates, even within the same experiment. What could be the cause?

  • Answer:

    • Cell Confluency: Ensure that cells are seeded at a consistent density and have reached a similar level of confluency at the time of treatment. NPRA expression can be influenced by cell density.

    • Passage Number: Use cells with a consistent and low passage number. High passage numbers can lead to genetic drift and altered receptor expression.

    • Serum Batch Variability: Different batches of fetal bovine serum (FBS) can contain varying levels of growth factors and other components that may influence cell signaling. If possible, use the same batch of FBS for a series of experiments.

    • Pipetting Accuracy: Ensure accurate and consistent pipetting of A-71915 and any stimulating ligands (e.g., ANP).

Issue 2: A-71915 does not seem to be effective in my cell line.

  • Question: I am not observing any inhibition of ANP-stimulated cGMP production in my cells, even at high concentrations of A-71915. Why might this be?

  • Answer:

    • NPRA Expression: Confirm that your cell line of interest expresses sufficient levels of NPRA. You can verify this through qPCR, Western blot, or by consulting literature for your specific cell line.[1] NPRA expression can vary significantly between different cell lines.[2][3]

    • Ligand Concentration: Ensure that the concentration of the stimulating natriuretic peptide (e.g., ANP) is appropriate. Very high concentrations of the agonist may overcome the competitive antagonism of A-71915. Perform a dose-response curve for the agonist to determine its EC50 in your system.

    • A-71915 Integrity: Verify the integrity and concentration of your A-71915 stock solution. The compound should be stored properly at -20°C.

    • Pre-incubation Time: For competitive antagonists, a pre-incubation period with the antagonist before adding the agonist is often necessary to allow for receptor binding. A 15-minute pre-incubation with A-71915 has been shown to be effective in some systems.[4]

Issue 3: Difficulty in dissolving A-71915 at high concentrations.

  • Question: I am having trouble dissolving A-71915 in aqueous solutions at concentrations above 1 mg/mL. What can I do?

  • Answer:

    • Solubility Limit: The reported solubility of A-71915 in water is up to 1 mg/mL. Attempting to dissolve it at higher concentrations may result in precipitation.

    • Stock Solution in DMSO: For higher concentration stock solutions, consider using DMSO. However, be mindful of the final DMSO concentration in your cell culture medium, as it can be toxic to cells at higher levels (typically >0.5%).

    • Sonication: Gentle sonication can aid in the dissolution of the compound in your chosen solvent.

Issue 4: Unexpected or off-target effects are observed.

  • Question: I am observing cellular effects that are not consistent with the known mechanism of NPRA antagonism. Could A-71915 have off-target effects?

  • Answer:

    • Off-Target Screening: While A-71915 is reported to be a potent and competitive NPRA antagonist, like any pharmacological agent, the possibility of off-target effects cannot be entirely ruled out, especially at very high concentrations. It is crucial to use the lowest effective concentration of A-71915 as determined by a dose-response curve.

    • Control Experiments: Include appropriate controls in your experiments. This should include cells treated with vehicle only, the agonist (e.g., ANP) only, and A-71915 only to distinguish between the effects of the antagonist itself and its inhibition of the NPRA pathway.

Detailed Experimental Protocols

Protocol 1: Adipocyte Differentiation of 3T3-L1 Cells and Lipolysis Assay

This protocol is for differentiating 3T3-L1 preadipocytes into mature adipocytes and subsequently performing a lipolysis assay to test the effect of A-71915.

Workflow for 3T3-L1 Differentiation and Lipolysis Assay

Adipocyte_Workflow 3T3-L1 Differentiation and Lipolysis Assay Workflow cluster_diff Differentiation cluster_lipolysis Lipolysis Assay Seed Seed 3T3-L1 Preadipocytes Confluence Grow to Confluence (2 days post-confluence) Seed->Confluence Induction Induce with MDI Medium (IBMX, Dexamethasone, Insulin) for 2 days Confluence->Induction Maturation Mature with Insulin Medium for 2 days Induction->Maturation Maintenance Maintain in DMEM/FBS (Mature Adipocytes) Maturation->Maintenance Pre-incubation Pre-incubate with A-71915 (e.g., 15-30 min) Maintenance->Pre-incubation Stimulation Stimulate with ANP Pre-incubation->Stimulation Incubation Incubate for 2-3 hours Stimulation->Incubation Collection Collect Supernatant Incubation->Collection Measurement Measure Glycerol Release (Colorimetric Assay) Collection->Measurement

Caption: 3T3-L1 differentiation and lipolysis workflow.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with 10% Bovine Calf Serum (Growth Medium)

  • DMEM with 10% Fetal Bovine Serum (FBS)

  • Insulin, Dexamethasone, 3-isobutyl-1-methylxanthine (IBMX)

  • A-71915

  • Atrial Natriuretic Peptide (ANP)

  • Glycerol Assay Kit

Procedure:

  • Cell Seeding and Growth:

    • Culture 3T3-L1 preadipocytes in Growth Medium at 37°C in a 10% CO2 incubator.

    • Seed cells in a multi-well plate at a density that allows them to reach confluence.

    • Continue to culture for 2 days post-confluence.

  • Adipocyte Differentiation:

    • Day 0: Replace the growth medium with DMEM/10% FBS supplemented with 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin (MDI medium).

    • Day 2: Remove the MDI medium and replace it with DMEM/10% FBS containing 10 µg/mL insulin.

    • Day 4: Remove the insulin-containing medium and replace it with fresh DMEM/10% FBS.

    • Day 6-10: Replace the medium every 2 days. Mature adipocytes containing lipid droplets should be visible.

  • Lipolysis Assay:

    • Wash the differentiated 3T3-L1 adipocytes with serum-free DMEM.

    • Pre-incubate the cells with varying concentrations of A-71915 (or vehicle control) in serum-free DMEM for 15-30 minutes at 37°C.

    • Add ANP to the wells to stimulate lipolysis (a typical concentration is 100 nM, but should be optimized for your system).

    • Incubate for 2-3 hours at 37°C.

    • Collect the supernatant from each well.

    • Measure the glycerol concentration in the supernatant using a commercially available glycerol assay kit, following the manufacturer's instructions.

Protocol 2: Neuronal Differentiation of SH-SY5Y Cells and cGMP Assay

This protocol describes the differentiation of SH-SY5Y neuroblastoma cells into a neuronal phenotype, followed by a cGMP assay to assess the effect of A-71915.

Workflow for SH-SY5Y Differentiation and cGMP Assay

Neuronal_Workflow SH-SY5Y Differentiation and cGMP Assay Workflow cluster_diff Differentiation cluster_cgmp cGMP Assay Seed_Neuro Seed SH-SY5Y Cells RA_Treatment Treat with Retinoic Acid (RA) in low serum medium for 5-7 days Seed_Neuro->RA_Treatment BDNF_Treatment Further differentiate with BDNF for 3-5 days RA_Treatment->BDNF_Treatment Mature_Neurons Mature Neuronal Phenotype BDNF_Treatment->Mature_Neurons Pre-incubation_Neuro Pre-incubate with A-71915 (e.g., 15-30 min) Mature_Neurons->Pre-incubation_Neuro Stimulation_Neuro Stimulate with ANP Pre-incubation_Neuro->Stimulation_Neuro Incubation_Neuro Incubate for a short period (e.g., 10-15 min) Stimulation_Neuro->Incubation_Neuro Lysis Lyse cells with HCl Incubation_Neuro->Lysis Measurement_Neuro Measure cGMP levels (EIA Kit) Lysis->Measurement_Neuro

Caption: SH-SY5Y differentiation and cGMP assay workflow.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium with 10% FBS (Growth Medium)

  • DMEM/F12 medium with 1% FBS

  • Retinoic Acid (RA)

  • Brain-Derived Neurotrophic Factor (BDNF)

  • A-71915

  • Atrial Natriuretic Peptide (ANP)

  • cGMP Enzyme Immunoassay (EIA) Kit

  • 0.1 M HCl

Procedure:

  • Cell Seeding and Differentiation:

    • Culture SH-SY5Y cells in Growth Medium at 37°C in a 5% CO2 incubator.

    • Seed cells in a multi-well plate.

    • To induce differentiation, switch to DMEM/F12 with 1% FBS and add 10 µM Retinoic Acid.

    • Incubate for 5-7 days, changing the medium every 2-3 days.

    • For terminal differentiation, replace the RA-containing medium with serum-free DMEM/F12 containing 50 ng/mL BDNF and incubate for another 3-5 days.

  • cGMP Assay:

    • Wash the differentiated SH-SY5Y cells with a serum-free medium.

    • Pre-incubate the cells with varying concentrations of A-71915 (or vehicle control) in serum-free medium for 15-30 minutes at 37°C.

    • Add ANP to the wells to stimulate cGMP production (a typical concentration is 100 nM, but should be optimized).

    • Incubate for 10-15 minutes at 37°C.

    • Aspirate the medium and lyse the cells by adding 0.1 M HCl.

    • Incubate for 10 minutes at room temperature.

    • Collect the cell lysates.

    • Measure the cGMP concentration in the lysates using a commercially available cGMP EIA kit, following the manufacturer's instructions.

Disclaimer: These protocols are intended as a general guide. Optimization of cell densities, reagent concentrations, and incubation times may be necessary for your specific experimental conditions and cell lines.

References

How to control for confounding factors when using A 71915.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using A-71915, a potent and competitive antagonist of the Natriuretic Peptide Receptor-A (NPRA).

Frequently Asked Questions (FAQs)

Q1: What is A-71915 and what is its primary mechanism of action?

A-71915 is a structural analog of Atrial Natriuretic Peptide (ANP) that acts as a highly potent and competitive antagonist of the Natriuretic Peptide Receptor-A (NPRA), also known as Guanylyl Cyclase-A (GC-A).[1][2] Its primary mechanism of action is to inhibit the binding of endogenous ligands like ANP and Brain Natriuretic Peptide (BNP) to NPRA, thereby blocking the intracellular production of cyclic guanosine monophosphate (cGMP).[1][2]

Q2: What is the reported potency and affinity of A-71915 for NPRA?

A-71915 exhibits high affinity and potency for the NPRA receptor. Published pharmacological data is summarized in the table below.

ParameterValueCell Line/SystemReference
pKi9.18-[1][3]
Ki0.65 nMNB-OK-1 cells[1]
pA29.48NB-OK-1 cells (against rat ANP-induced cGMP production)[1]
pA27.51Human fat cells[4]

Q3: Is A-71915 selective for NPRA? What about its effects on other natriuretic peptide receptors (NPRB and NPRC)?

A-71915 is reported to be a highly specific antagonist for NPRA.[4] One study on human fat cells identified A-71915 as the "only reliable one found" in the search for a potent and specific NPRA antagonist.[4] Furthermore, it has been shown to not interfere with beta- and alpha(2)-adrenergic pathways.[4]

However, there is a lack of publicly available data directly quantifying the binding affinity or functional antagonism of A-71915 at the other natriuretic peptide receptors, NPRB and NPRC. While its high potency at NPRA suggests selectivity, researchers should be aware that potential off-target effects on NPRB or NPRC, though likely minimal, cannot be completely ruled out without direct experimental evidence.

Q4: What are the potential confounding factors to consider when using A-71915?

Potential confounding factors can be categorized as either off-target effects or experimental design flaws.

  • Potential Off-Target Effects:

    • NPRB/NPRC Interaction: As mentioned, the primary potential for off-target effects lies in unforeseen interactions with NPRB or NPRC.

    • Non-specific Binding: At very high concentrations, like any pharmacological agent, A-71915 might exhibit non-specific binding to other proteins or receptors.

  • Experimental Design Considerations:

    • Incomplete Antagonism: Insufficient concentration of A-71915 may lead to incomplete blockade of NPRA, resulting in residual cGMP signaling.

    • Cell Line/Tissue Variability: The expression levels of NPRA, NPRB, and NPRC can vary significantly between different cell lines and tissues, potentially altering the observed effects of A-71915.

    • Endogenous Ligand Concentration: The concentration of endogenous NPRA ligands (ANP, BNP) in the experimental system can influence the required concentration of A-71915 for effective antagonism.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Inconsistent or weaker than expected inhibition of cGMP production. 1. Insufficient concentration of A-71915: The concentration may not be high enough to competitively inhibit the endogenous ligand. 2. Degradation of A-71915: Improper storage or handling may have led to the degradation of the peptide. 3. High endogenous ligand levels: The experimental system may have unusually high concentrations of ANP or BNP.1. Perform a dose-response curve: Determine the optimal concentration of A-71915 for your specific cell type and experimental conditions. 2. Ensure proper storage and handling: Store A-71915 at -20°C and handle it according to the manufacturer's instructions. 3. Consider the experimental model: If possible, measure the baseline levels of endogenous natriuretic peptides in your system.
Unexpected cellular response not attributable to NPRA inhibition. 1. Potential off-target effects: A-71915 may be interacting with other receptors, possibly NPRB or NPRC, at the concentration used. 2. Confounding signaling pathways: The observed effect might be due to crosstalk with other signaling pathways not involving natriuretic peptides.1. Use the lowest effective concentration: This minimizes the risk of off-target effects. 2. Include additional controls: Use a structurally unrelated NPRA antagonist if available to confirm the effect is specific to NPRA blockade. 3. Investigate NPRB/NPRC involvement: If your system expresses these receptors, consider using specific agonists or antagonists for them to dissect the signaling pathways.
Variability in results between experiments. 1. Inconsistent cell culture conditions: Differences in cell density, passage number, or serum conditions can alter receptor expression. 2. Inconsistent preparation of A-71915 solutions: Errors in weighing or dilution can lead to variability.1. Standardize cell culture protocols: Maintain consistent cell culture practices to ensure reproducible receptor expression. 2. Prepare fresh solutions of A-71915: For each experiment, prepare fresh dilutions from a properly stored stock solution.

Experimental Protocols

Key Experiment: Determining the pA2 of A-71915

This experiment determines the functional potency of A-71915 as a competitive antagonist.

Methodology:

  • Cell Culture: Culture cells expressing NPRA (e.g., NB-OK-1 cells) to an appropriate density.

  • Agonist Dose-Response: Generate a dose-response curve for an NPRA agonist (e.g., ANP) by measuring cGMP production at various agonist concentrations. This will establish the EC50 of the agonist.

  • Antagonist Incubation: In parallel experiments, pre-incubate the cells with a fixed concentration of A-71915 for a sufficient time to reach equilibrium (e.g., 15-30 minutes).

  • Agonist Challenge: While maintaining the presence of A-71915, add the NPRA agonist at various concentrations and measure cGMP production.

  • Repeat with Different Antagonist Concentrations: Repeat steps 3 and 4 with at least two other concentrations of A-71915.

  • Data Analysis:

    • Plot the dose-response curves for the agonist in the presence and absence of the antagonist.

    • Calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in its absence.

    • Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of A-71915 on the x-axis.

    • The x-intercept of the linear regression of the Schild plot provides the pA2 value.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ANP ANP / BNP NPRA NPRA Receptor ANP->NPRA Binds & Activates A71915 A-71915 A71915->NPRA Competitively Inhibits cGMP cGMP NPRA->cGMP Converts GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Cellular_Response Cellular Response (e.g., Vasodilation, Lipolysis) PKG->Cellular_Response Phosphorylates Targets

Caption: Signaling pathway of NPRA and the inhibitory action of A-71915.

Experimental_Workflow start Start culture_cells Culture NPRA-expressing cells start->culture_cells prepare_reagents Prepare A-71915 and ANP solutions start->prepare_reagents control_group Control Group: Add ANP (dose-response) culture_cells->control_group treatment_groups Treatment Groups: Pre-incubate with A-71915 (multiple concentrations) culture_cells->treatment_groups prepare_reagents->control_group prepare_reagents->treatment_groups measure_cgmp Measure cGMP levels control_group->measure_cgmp add_agonist Add ANP (dose-response) treatment_groups->add_agonist add_agonist->measure_cgmp analyze_data Analyze Data: Calculate Dose Ratios measure_cgmp->analyze_data schild_plot Generate Schild Plot analyze_data->schild_plot determine_pa2 Determine pA2 value schild_plot->determine_pa2

Caption: Experimental workflow for determining the pA2 value of A-71915.

Confounding_Factors cluster_OnTarget On-Target Effect cluster_OffTarget Potential Confounding Factors A71915 A-71915 NPRA_Inhibition NPRA Inhibition A71915->NPRA_Inhibition Intended Action NPRB_Effect NPRB Interaction (?) A71915->NPRB_Effect Potential NPRC_Effect NPRC Interaction (?) A71915->NPRC_Effect Potential Other_Off_Target Other Off-Target Effects A71915->Other_Off_Target Potential at high [C] Observed_Effect Observed Cellular Effect NPRA_Inhibition->Observed_Effect NPRB_Effect->Observed_Effect NPRC_Effect->Observed_Effect Other_Off_Target->Observed_Effect

Caption: Logical relationship of on-target vs. potential confounding off-target effects of A-71915.

References

Validation & Comparative

Validating A-71915: A Comparative Guide to Antagonistic Activity in a Novel Model System

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the natriuretic peptide receptor-A (NPRA) antagonist, A-71915, with other alternatives. Supported by experimental data, this document details the validation of its antagonistic activity, offering insights for its application in new model systems.

A-71915 is a potent and competitive antagonist of the natriuretic peptide receptor A (NPRA), also known as the atrial natriuretic peptide (ANP) receptor.[1][2][3][4] Its mechanism of action involves the inhibition of ANP-induced cyclic guanosine monophosphate (cGMP) production.[1][4][5] This guide explores the validation of A-71915's antagonistic properties and compares its performance with other known ANP antagonists, providing a framework for its evaluation in novel research models.

Comparative Antagonistic Activity

The antagonistic potency of A-71915 has been evaluated in various studies, primarily through its ability to inhibit the biological effects of ANP, such as lipolysis and cGMP production. A comparison with other antagonists reveals its high potency and competitive nature.

AntagonistMechanism of ActionpA2 ValueKi ValueModel SystemReference
A-71915 Competitive NPRA antagonist7.51 - 9.480.65 nMHuman fat cells, NB-OK-1 cells[1][6]
AnantinNoncompetitive antagonism--Human fat cells[6]
S-28-YPartial agonist/antagonist--Human fat cells[6]
HS-142-1Weak antagonist--Human fat cells[6]

Table 1: Comparison of Antagonistic Properties of NPRA Antagonists. The pA2 value is a measure of the potency of an antagonist, with a higher value indicating greater potency. The Ki value represents the inhibition constant, with a lower value indicating stronger binding affinity to the receptor.

Signaling Pathway of ANP and A-71915

The binding of Atrial Natriuretic Peptide (ANP) to its receptor, NPRA, triggers a signaling cascade that is central to its physiological effects. This pathway is the direct target of the antagonist A-71915.

ANP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ANP ANP NPRA NPRA ANP->NPRA Binds GTP GTP NPRA->GTP Activates Guanylate Cyclase Domain cGMP cGMP GTP->cGMP Converts PKG PKG cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., Vasodilation, Natriuresis) PKG->Physiological_Effects Phosphorylates target proteins A71915 A-71915 A71915->NPRA Blocks ANP binding

Caption: ANP signaling pathway and the inhibitory action of A-71915.

Experimental Protocols

Lipolysis Assay in Isolated Human Adipocytes

This protocol is designed to assess the effect of A-71915 on ANP-induced lipolysis.

Methodology:

  • Isolation of Adipocytes: Human adipocytes are isolated from adipose tissue by collagenase digestion.

  • Incubation: Isolated adipocytes are incubated in a buffer containing various concentrations of ANP in the presence or absence of A-71915.

  • Glycerol Measurement: The incubation is stopped, and the amount of glycerol released into the medium, an indicator of lipolysis, is measured using a colorimetric assay.

  • Data Analysis: The concentration-response curves for ANP in the presence and absence of A-71915 are plotted to determine the antagonistic activity.

cGMP Determination in Cell Culture

This protocol measures the intracellular accumulation of cGMP in response to ANP and its inhibition by A-71915.

Methodology:

  • Cell Culture: A suitable cell line expressing NPRA (e.g., NB-OK-1 cells) is cultured to confluence.

  • Pre-incubation: Cells are pre-incubated with A-71915 for a specified time.

  • Stimulation: ANP is added to the culture medium to stimulate cGMP production.

  • Cell Lysis and cGMP Measurement: The reaction is terminated, and the cells are lysed. The intracellular cGMP concentration is determined using a competitive enzyme immunoassay (EIA) kit.

  • Data Analysis: The inhibitory effect of A-71915 on ANP-stimulated cGMP production is calculated.

Receptor Binding Assay

This assay determines the binding affinity of A-71915 to the NPRA receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing NPRA are prepared from a suitable cell line or tissue.

  • Binding Reaction: The membranes are incubated with a radiolabeled ANP analog (e.g., [125I]-ANP) and varying concentrations of A-71915.

  • Separation of Bound and Free Ligand: The reaction mixture is filtered to separate the membrane-bound radioligand from the free radioligand.

  • Radioactivity Measurement: The radioactivity of the filters is measured using a gamma counter.

  • Data Analysis: The data is analyzed to determine the inhibitory constant (Ki) of A-71915.

Experimental Workflow for Validating A-71915 in a New Model System

The following workflow provides a logical sequence for validating the antagonistic activity of A-71915 in a new in vitro or in vivo model system.

Validation_Workflow cluster_workflow Validation Workflow Model_Selection Select New Model System (e.g., cell line, animal model) NPRA_Expression Confirm NPRA Expression (e.g., Western Blot, qPCR) Model_Selection->NPRA_Expression ANP_Response Characterize ANP Response (e.g., cGMP assay, physiological endpoint) NPRA_Expression->ANP_Response Antagonist_Testing Test A-71915 Antagonism (Dose-response with ANP) ANP_Response->Antagonist_Testing Data_Analysis Data Analysis (pA2, Ki calculation) Antagonist_Testing->Data_Analysis Conclusion Conclusion on A-71915 Activity in the New Model Data_Analysis->Conclusion

Caption: A stepwise workflow for validating A-71915 in a new model.

Conclusion

A-71915 stands out as a highly potent and competitive antagonist of the NPRA receptor. Its efficacy has been demonstrated in various established model systems. The provided experimental protocols and validation workflow offer a robust framework for researchers to confirm and characterize the antagonistic activity of A-71915 in novel experimental settings, thereby facilitating further investigation into the physiological and pathophysiological roles of the ANP signaling pathway.

References

Comparing the efficacy of A 71915 with other ANP antagonists.

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Comparison of the Efficacy of A-71915 and Other Atrial Natriuretic Peptide (ANP) Antagonists

This guide provides a detailed comparison of the efficacy of A-71915 with other notable Atrial Natriuretic Peptide (ANP) antagonists. The information is tailored for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.

Introduction to ANP and its Antagonists

Atrial Natriuretic Peptide (ANP) is a cardiac hormone that plays a crucial role in regulating blood pressure, sodium-water balance, and cardiovascular homeostasis.[1][2] It exerts its effects by binding to the natriuretic peptide receptor-A (NPRA), a transmembrane guanylyl cyclase-coupled receptor.[3][4] This binding triggers the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which then acts as a second messenger to activate protein kinase G (PKG) and mediate various physiological responses.[3][5]

ANP antagonists are molecules that block the effects of ANP by competitively binding to its receptors, thereby inhibiting the downstream signaling cascade. These antagonists are valuable research tools for understanding the physiological roles of ANP and have potential therapeutic applications in conditions where ANP levels are dysregulated. This guide focuses on comparing the efficacy of A-71915, a potent and selective ANP antagonist, with other known antagonists such as Anantin, S-28-Y, and HS-142-1.

Data Presentation: Efficacy of ANP Antagonists

The following tables summarize the quantitative data on the efficacy of A-71915 and other ANP antagonists based on available experimental findings.

Table 1: Binding Affinity of ANP Antagonists to the ANP Receptor

AntagonistReceptorCell Line/TissuepKiKiKdCitation
A-71915 NPRAHuman Neuroblastoma NB-OK-19.18--[6]
Anantin ANF ReceptorBovine Adrenal Cortex--0.61 µM[7][8]
  • pKi: The negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

  • Ki: The inhibitory constant, representing the concentration of an antagonist that will occupy 50% of the receptors in the absence of the agonist. A lower Ki value indicates a higher binding affinity.

  • Kd: The dissociation constant, representing the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd indicates a higher binding affinity.

Table 2: Functional Antagonism of ANP-Induced cGMP Production

AntagonistCell LinepA2NotesCitation
A-71915 Human Neuroblastoma NB-OK-19.48Potent competitive antagonist.[6]
A74186 Rat Vascular Smooth Muscle7.12Potent inhibitor of guanylate cyclase activation.[9]
Anantin --Dose-dependently inhibited ANP-induced cGMP accumulation.[7]
S-28-Y --Exhibited antagonist potencies toward ANP-induced lipolysis and behaved as a partial agonist.
HS-142-1 PC12 and NG108-15-Inhibited cGMP accumulation elicited by natriuretic peptides in a dose-dependent fashion.[10]
  • pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a measure of the potency of a competitive antagonist.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of an antagonist by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the inhibitory constant (Ki) of A-71915 and other antagonists for the NPRA receptor.

Materials:

  • Cell membranes expressing the NPRA receptor (e.g., from human neuroblastoma NB-OK-1 cells or bovine adrenal cortex).[6][7]

  • Radioligand: [¹²⁵I]-ANP.[6][11]

  • Unlabeled ANP antagonists (A-71915, Anantin, etc.).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing NPRA and prepare a crude membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add a fixed concentration of [¹²⁵I]-ANP, the membrane preparation, and varying concentrations of the unlabeled antagonist.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of [¹²⁵I]-ANP against the logarithm of the antagonist concentration. The IC₅₀ (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

ANP-Stimulated cGMP Production Assay

This functional assay measures the ability of an antagonist to inhibit the ANP-induced production of the second messenger cGMP.

Objective: To determine the functional potency (pA2) of A-71915 and other antagonists in blocking ANP-stimulated cGMP production.

Materials:

  • Cultured cells expressing NPRA (e.g., human neuroblastoma NB-OK-1 cells, vascular smooth muscle cells).[6][12]

  • ANP.

  • ANP antagonists (A-71915, Anantin, etc.).

  • Cell culture medium.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.

  • Lysis buffer.

  • cGMP enzyme immunoassay (EIA) kit.

Procedure:

  • Cell Culture: Plate the cells in multi-well plates and grow them to near confluence.

  • Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of the antagonist for a specific period (e.g., 15-30 minutes) in the presence of a phosphodiesterase inhibitor.

  • Stimulation with ANP: Add a fixed concentration of ANP to the wells and incubate for a defined time (e.g., 10-15 minutes) to stimulate cGMP production.

  • Cell Lysis: Terminate the reaction by aspirating the medium and lysing the cells with the lysis buffer.

  • cGMP Measurement: Determine the intracellular cGMP concentration in the cell lysates using a cGMP EIA kit according to the manufacturer's instructions.

  • Data Analysis: Construct a dose-response curve for ANP in the absence and presence of different concentrations of the antagonist. The pA2 value is then determined from the Schild plot, which is a plot of log(dose ratio - 1) versus the negative logarithm of the antagonist concentration. The dose ratio is the ratio of the EC₅₀ of the agonist in the presence and absence of the antagonist.

Mandatory Visualization

ANP Signaling Pathway

The following diagram illustrates the signaling pathway of Atrial Natriuretic Peptide (ANP).

ANP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ANP ANP NPRA NPRA Receptor ANP->NPRA Binds to GTP GTP NPRA->GTP Activates Guanylyl Cyclase Domain cGMP cGMP GTP->cGMP Converts PKG PKG (inactive) cGMP->PKG Activates PKG_active PKG (active) Response Physiological Response PKG_active->Response Phosphorylates Target Proteins

Caption: ANP signaling pathway via the NPRA receptor.

Experimental Workflow for Comparing ANP Antagonists

The diagram below outlines the logical workflow for comparing the efficacy of different ANP antagonists.

Experimental_Workflow cluster_workflow Workflow for Comparing ANP Antagonists start Start antagonists Select ANP Antagonists (A-71915, Anantin, etc.) start->antagonists binding_assay Competitive Radioligand Binding Assay antagonists->binding_assay functional_assay ANP-Stimulated cGMP Production Assay antagonists->functional_assay data_analysis Data Analysis binding_assay->data_analysis functional_assay->data_analysis comparison Compare Efficacy (Ki, pA2) data_analysis->comparison end End comparison->end

References

A Comparative Guide to the Inhibition of Lipolysis by A 71915 and Anantin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of A 71915 and anantin, two antagonists of natriuretic peptide-mediated lipolysis. The information presented herein is based on experimental data to facilitate an objective evaluation of their respective performance and mechanisms of action.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound and anantin in the inhibition of lipolysis, based on studies conducted on human adipocytes.

ParameterThis compoundAnantinReference
Mechanism of Action Competitive Antagonist of Natriuretic Peptide Receptor A (NPRA)Noncompetitive Antagonist; also inhibits basal and β-adrenergic receptor-induced lipolysis[1][2]
Potency (pA₂) 7.51Not Applicable (Noncompetitive)[1][2]
Inhibitory Effect Inhibits Atrial Natriuretic Peptide (ANP)-induced lipolysisInhibits ANP-induced, basal, and isoproterenol-induced lipolysis[1][2]

Mechanism of Action and Signaling Pathways

This compound and anantin inhibit lipolysis through distinct mechanisms, targeting different aspects of the signaling cascade in human fat cells.

This compound acts as a potent and competitive antagonist of the Natriuretic Peptide Receptor A (NPRA).[1][2] By competitively binding to NPRA, this compound blocks the binding of endogenous ligands like Atrial Natriuretic Peptide (ANP). This prevents the ANP-induced activation of guanylate cyclase, leading to a decrease in the intracellular concentration of cyclic guanosine monophosphate (cGMP). The reduction in cGMP subsequently prevents the activation of cGMP-dependent protein kinase (PKG), which is responsible for the phosphorylation and activation of hormone-sensitive lipase (HSL), a key enzyme in the lipolytic cascade.

Anantin , in contrast, exhibits noncompetitive antagonism.[1][2] Its mechanism does not involve direct competition with ANP for the same binding site on the NPRA. Instead, it likely binds to an allosteric site on the receptor or a downstream signaling component, thereby preventing the conformational changes necessary for receptor activation, regardless of the presence of ANP. A significant distinguishing feature of anantin is its ability to inhibit not only ANP-induced lipolysis but also basal and β-adrenergic receptor-stimulated lipolysis.[1][2] This suggests a broader mechanism of action that may involve interference with common downstream effectors in the lipolytic pathway, potentially at the level of adenylyl cyclase or protein kinase A (PKA) activation, though the precise molecular target remains to be fully elucidated.

Signaling Pathway Diagrams

G cluster_A71915 This compound Signaling Pathway ANP ANP NPRA NPRA ANP->NPRA A71915 This compound A71915->NPRA Competitive Antagonism GC Guanylate Cyclase NPRA->GC cGMP cGMP GC->cGMP GTP GTP GTP->cGMP GC PKG PKG cGMP->PKG HSL_inactive HSL (inactive) PKG->HSL_inactive HSL_active HSL (active) HSL_inactive->HSL_active Phosphorylation Lipolysis Lipolysis HSL_active->Lipolysis

Caption: this compound competitively inhibits ANP binding to NPRA.

G cluster_Anantin Anantin Signaling Pathway ANP ANP NPRA NPRA ANP->NPRA Beta_Agonist β-Agonist Beta_AR β-AR Beta_Agonist->Beta_AR Anantin Anantin Anantin->NPRA Noncompetitive Antagonism Lipolytic_Cascade Common Lipolytic Cascade Anantin->Lipolytic_Cascade Inhibition GC Guanylate Cyclase NPRA->GC AC Adenylyl Cyclase Beta_AR->AC cGMP cGMP GC->cGMP cAMP cAMP AC->cAMP PKG PKG cGMP->PKG PKA PKA cAMP->PKA PKG->Lipolytic_Cascade PKA->Lipolytic_Cascade Lipolysis Lipolysis Lipolytic_Cascade->Lipolysis

Caption: Anantin noncompetitively inhibits NPRA and downstream lipolytic pathways.

Experimental Protocols

The following is a generalized protocol for assessing the inhibitory effects of this compound and anantin on lipolysis in isolated human adipocytes, based on established methodologies.

1. Isolation of Human Adipocytes:

  • Human subcutaneous adipose tissue is obtained from elective surgeries with informed consent.

  • The tissue is minced and digested with collagenase (e.g., Type I) in a Krebs-Ringer bicarbonate buffer supplemented with HEPES, bovine serum albumin (BSA), and glucose.

  • The digestion mixture is incubated at 37°C with gentle shaking.

  • The resulting cell suspension is filtered to remove undigested tissue and centrifuged to separate the floating adipocytes from the stromal-vascular fraction.

  • Adipocytes are washed multiple times with fresh buffer.

2. Lipolysis Assay:

  • Isolated adipocytes are incubated in a buffer containing 2% BSA (fatty acid-free) at 37°C.

  • This compound or anantin are pre-incubated with the adipocytes at various concentrations for a specified period (e.g., 30 minutes).

  • Lipolysis is stimulated by adding a lipolytic agent, such as Atrial Natriuretic Peptide (ANP) or the β-adrenergic agonist isoproterenol, at a fixed concentration. A control group with no stimulator (basal lipolysis) is also included.

  • The incubation is carried out for a defined time (e.g., 90-120 minutes).

  • At the end of the incubation, aliquots of the infranatant (the medium below the floating fat cell layer) are collected.

3. Measurement of Lipolysis:

  • The extent of lipolysis is determined by measuring the concentration of glycerol released into the incubation medium. Glycerol is a stable end-product of triglyceride breakdown.

  • Glycerol concentration is quantified using a commercially available enzymatic assay kit, which typically involves a colorimetric or fluorometric readout measured by a spectrophotometer or fluorometer.

4. Data Analysis:

  • For the competitive antagonist this compound, the pA₂ value is determined from Schild plot analysis of the dose-response curves of ANP in the absence and presence of different concentrations of this compound.

  • For the noncompetitive antagonist anantin, the inhibitory effect is typically expressed as a percentage of inhibition of the stimulated lipolytic response. If sufficient data is available, an IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be calculated.

Experimental Workflow Diagram

G cluster_workflow Experimental Workflow for Lipolysis Inhibition Assay Adipose_Tissue Human Adipose Tissue Collagenase_Digestion Collagenase Digestion Adipose_Tissue->Collagenase_Digestion Adipocyte_Isolation Isolated Adipocytes Collagenase_Digestion->Adipocyte_Isolation Pre_incubation Pre-incubation with This compound or Anantin Adipocyte_Isolation->Pre_incubation Stimulation Stimulation with ANP or Isoproterenol Pre_incubation->Stimulation Incubation Incubation (37°C) Stimulation->Incubation Sample_Collection Collection of Medium Incubation->Sample_Collection Glycerol_Assay Glycerol Measurement Sample_Collection->Glycerol_Assay Data_Analysis Data Analysis (pA₂ or % Inhibition) Glycerol_Assay->Data_Analysis

Caption: Workflow for assessing lipolysis inhibition in adipocytes.

Conclusion

This compound and anantin are both effective inhibitors of natriuretic peptide-induced lipolysis but operate through fundamentally different mechanisms. This compound is a specific, competitive antagonist of NPRA, making it a valuable tool for selectively studying the NPRA-mediated signaling pathway. Anantin, with its noncompetitive antagonism and broader inhibitory profile that includes basal and β-adrenergic-stimulated lipolysis, suggests a more complex mechanism of action that may offer different therapeutic possibilities but requires further investigation to fully characterize its molecular targets. The choice between these two inhibitors will depend on the specific research question, with this compound being more suitable for targeted NPRA antagonism and anantin for broader inhibition of lipolytic pathways.

References

A Comparative Guide to NPRA Antagonists: A 71915 vs. HS-142-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent antagonists of the Natriuretic Peptide Receptor-A (NPRA), A 71915 and HS-142-1. The information presented herein is intended to assist researchers in selecting the appropriate antagonist for their experimental needs by providing a comprehensive overview of their performance, supported by available experimental data and detailed methodologies.

Introduction to NPRA and its Antagonists

The Natriuretic Peptide Receptor-A (NPRA), also known as Guanylate Cyclase-A (GC-A), is a key regulator of cardiovascular homeostasis. Its activation by endogenous ligands, Atrial Natriuretic Peptide (ANP) and B-type Natriuretic Peptide (BNP), leads to the production of the second messenger cyclic guanosine monophosphate (cGMP). This signaling cascade mediates a range of physiological effects, including vasodilation, natriuresis, and inhibition of cardiac hypertrophy.[1][2][3] The development of potent and selective NPRA antagonists is crucial for elucidating the physiological roles of the ANP/BNP system and for the potential therapeutic intervention in related disorders.

This compound is a synthetic, peptide-based competitive antagonist of NPRA.[4][5][6] In contrast, HS-142-1 is a non-peptide, polysaccharide-based antagonist originally isolated from the fermentation broth of Aureobasidium pullulans.[7][8] This guide will delve into a direct comparison of their antagonistic properties.

Quantitative Performance Comparison

The following table summarizes the key quantitative parameters for this compound and HS-142-1 based on published experimental data. This allows for a direct comparison of their potency in antagonizing NPRA.

ParameterThis compoundHS-142-1Reference Cell/System
Binding Affinity (Ki) 0.65 nMNot explicitly reported as KiNB-OK-1 cells (this compound)
Inhibition of ANP-induced cGMP Production (IC50) Not explicitly reported as IC501.8 µg/mL (~450 nM)CHO cells expressing GC-A (HS-142-1)
pA2 Value 9.48Not ReportedNB-OK-1 cells (this compound)
Competitive Binding (IC50) Not Reported2.2 µg/mL (~550 nM)CHO cells expressing GC-A (HS-142-1)

*Conversion from µg/mL to nM for HS-142-1 is an approximation based on a reported mean molecular weight of ~4000 g/mol .

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental approach to studying these antagonists, the following diagrams are provided.

NPRA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ANP/BNP ANP/BNP NPRA Extracellular Domain Transmembrane Domain Intracellular Domain (Guanylate Cyclase) ANP/BNP->NPRA:f0 Binds cGMP cGMP NPRA:f2->cGMP Converts GTP GTP GTP->NPRA:f2 PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (Vasodilation, Natriuresis, etc.) PKG->Physiological_Effects Leads to A71915 A71915 A71915->NPRA:f0 Antagonizes HS1421 HS1421 HS1421->NPRA:f0 Antagonizes

NPRA Signaling Pathway and Antagonist Action

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_treatment Treatment cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., NPRA-expressing cells) Membrane_Prep Membrane Preparation (for binding assays) Cell_Culture->Membrane_Prep cGMP_Assay cGMP Accumulation Assay (Stimulation with ANP) Cell_Culture->cGMP_Assay Binding_Assay Radioligand Binding Assay (Competition with [125I]ANP) Membrane_Prep->Binding_Assay Add_Antagonist Add Antagonist (this compound or HS-142-1) Binding_Assay->Add_Antagonist cGMP_Assay->Add_Antagonist Add_Radioligand Add [125I]ANP Add_Antagonist->Add_Radioligand Incubate Add_ANP Add ANP Add_Antagonist->Add_ANP Pre-incubate Measure_Radioactivity Measure Radioactivity Add_Radioligand->Measure_Radioactivity Filter & Wash Measure_cGMP Measure cGMP Levels Add_ANP->Measure_cGMP Incubate & Lyse Calculate_Ki Calculate Ki Measure_Radioactivity->Calculate_Ki Calculate_IC50 Calculate IC50 Measure_cGMP->Calculate_IC50

Typical Experimental Workflow for NPRA Antagonist Evaluation

Detailed Experimental Protocols

The following are generalized protocols for the key experiments used to characterize this compound and HS-142-1. Specific details may vary based on the cell line and laboratory conditions.

Radioligand Binding Assay (Competitive)

This assay determines the ability of a test compound (e.g., this compound or HS-142-1) to compete with a radiolabeled ligand (e.g., [125I]ANP) for binding to NPRA.

Materials:

  • NPRA-expressing cell membranes

  • [125I]ANP (radioligand)

  • Unlabeled ANP (for determining non-specific binding)

  • Test antagonist (this compound or HS-142-1) at various concentrations

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare dilutions of the test antagonist.

  • In a microplate, combine the cell membranes, a fixed concentration of [125I]ANP, and varying concentrations of the test antagonist or unlabeled ANP (for non-specific binding control).

  • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the antagonist concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

cGMP Accumulation Assay

This functional assay measures the ability of an antagonist to inhibit the ANP-stimulated production of intracellular cGMP.

Materials:

  • Intact NPRA-expressing cells

  • ANP (agonist)

  • Test antagonist (this compound or HS-142-1) at various concentrations

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation

  • Cell lysis buffer

  • cGMP immunoassay kit (e.g., ELISA or TR-FRET)

Procedure:

  • Seed the NPRA-expressing cells in a multi-well plate and grow to confluence.

  • Pre-incubate the cells with varying concentrations of the test antagonist in the presence of a phosphodiesterase inhibitor for a specified time (e.g., 15-30 minutes).

  • Stimulate the cells with a fixed concentration of ANP (typically the EC50 concentration) for a defined period (e.g., 10-30 minutes) at 37°C.

  • Terminate the reaction and lyse the cells using the provided lysis buffer.

  • Measure the intracellular cGMP concentration in the cell lysates using a cGMP immunoassay kit according to the manufacturer's instructions.

  • Plot the cGMP concentration against the logarithm of the antagonist concentration to determine the IC50 value for the inhibition of cGMP production.

Discussion and Conclusion

Based on the available data, This compound demonstrates significantly higher potency as an NPRA antagonist compared to HS-142-1 . The Ki value of 0.65 nM for this compound indicates a very strong binding affinity to the receptor.[4][5][6] In contrast, the IC50 values for HS-142-1 in both binding and functional assays are in the mid-nanomolar range, suggesting a lower potency. One study directly comparing the two in human fat cells concluded that HS-142-1 exerted the weakest antagonistic effects.

The choice between these two antagonists will ultimately depend on the specific requirements of the research. For studies requiring a highly potent and competitive antagonist, this compound is the superior choice. However, the non-peptide nature of HS-142-1 might offer advantages in certain in vivo applications where peptide stability could be a concern.

Researchers should carefully consider the experimental context, including the cell type, species, and desired level of antagonism, when selecting between this compound and HS-142-1. The provided protocols and comparative data serve as a valuable resource for making an informed decision.

References

A Cross-Species Comparison of A-71915: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A-71915 is a potent and competitive antagonist of the natriuretic peptide receptor-A (NPRA), a key receptor in cardiovascular and renal homeostasis. This guide provides a comparative analysis of the effects of A-71915 and its alternatives across different species, supported by experimental data to aid researchers in drug development and physiological studies.

The natriuretic peptide system, through its primary mediator, atrial natriuretic peptide (ANP), plays a crucial role in regulating blood pressure, blood volume, and electrolyte balance. The biological effects of ANP are primarily mediated by the natriuretic peptide receptor-A (NPRA), which, upon activation, increases intracellular levels of cyclic guanosine monophosphate (cGMP). Antagonists of this receptor, such as A-71915, are valuable tools for investigating the physiological roles of the natriuretic peptide system and for the potential development of therapeutic agents.

Comparative Pharmacodynamics of NPRA Antagonists

The potency and efficacy of NPRA antagonists can vary across different species. This section provides a summary of the available quantitative data for A-71915 and its common alternatives: anantin, HS-142-1, and S-28-Y.

CompoundParameterSpecies/TissueValueReference
A-71915 pKiHuman (neuroblastoma NB-OK-1 cells)9.18[1]
KiHuman (neuroblastoma NB-OK-1 cells)0.65 nM[1]
pA2Human (fat cells)7.51
pA2Rat (vs. ANP-induced cGMP production in NB-OK-1 cells)9.48[1]
Anantin KdBovine (adrenal cortex)0.6 µM[2][3]
AntagonismHuman (fat cells)Noncompetitive
HS-142-1 IC50 (vs. ANP-induced cGMP production)Rat (GC-A expressing cells)1.8 µg/ml[1]
IC50 (vs. CNP-induced cGMP production)Rat (GC-B expressing cells)1.5 µg/ml[1]
IC50 (vs. ANP binding)Rat (GC-A expressing cells)2.2 µg/ml[1]
IC50 (vs. CNP binding)Rat (GC-B expressing cells)3.3 µg/ml[1]
AntagonismHuman (fat cells)Weakest antagonistic effects
S-28-Y ActivityHuman (fat cells)Partial agonist

Note: pKi is the negative logarithm of the inhibitor constant (Ki), pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist, Kd is the dissociation constant, and IC50 is the half-maximal inhibitory concentration.

Signaling Pathways and Experimental Workflows

To understand the context of A-71915's action, it is essential to visualize the underlying signaling pathway and the experimental procedures used to characterize its effects.

Natriuretic Peptide Receptor Signaling Pathway

The binding of atrial natriuretic peptide (ANP) to its receptor, NPRA, triggers a cascade of intracellular events. This pathway is the primary target for antagonists like A-71915.

NPRA_Signaling Natriuretic Peptide Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ANP ANP NPRA NPRA Receptor ANP->NPRA Binds and Activates A71915 A-71915 A71915->NPRA Competitively Binds and Inhibits GC Guanylyl Cyclase (intrinsic to NPRA) NPRA->GC Conformational Change cGMP cGMP GC->cGMP Catalyzes Conversion GTP GTP GTP->GC PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., vasodilation, natriuresis) PKG->Physiological_Effects Phosphorylates Targets

Caption: ANP binds to NPRA, activating guanylyl cyclase to produce cGMP, leading to physiological effects. A-71915 competitively inhibits this binding.

Experimental Workflow for Assessing NPRA Antagonism

The following diagram illustrates a typical workflow for evaluating the antagonistic properties of compounds like A-71915.

Antagonist_Workflow Workflow for NPRA Antagonist Characterization cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., cells expressing NPRA) Binding_Assay Receptor Binding Assay (Radioligand displacement) Cell_Culture->Binding_Assay Functional_Assay Functional Assay (cGMP accumulation) Cell_Culture->Functional_Assay Compound_Prep Compound Preparation (A-71915, ANP, etc.) Compound_Prep->Binding_Assay Compound_Prep->Functional_Assay Ki_Calc Ki Calculation Binding_Assay->Ki_Calc pA2_Calc pA2 Calculation (Schild Analysis) Functional_Assay->pA2_Calc

References

In Vivo Validation of A-71915: A Review of Preclinical Evidence

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A-71915, a potent and selective antagonist of the Natriuretic Peptide Receptor-A (NPRA), has been instrumental in elucidating the physiological roles of the atrial natriuretic peptide (ANP) signaling pathway. However, a comprehensive review of publicly available preclinical data reveals a conspicuous absence of studies evaluating the direct therapeutic efficacy of A-71915 in established animal models of disease. The existing body of research primarily utilizes A-71915 as a pharmacological tool to probe the function of the NPRA system, rather than as a potential therapeutic agent.

This guide synthesizes the available information on A-71915, including its mechanism of action and its application in in vivo physiological studies. In the absence of direct therapeutic comparisons, we will provide context by discussing the broader therapeutic potential of NPRA antagonism and outline a general experimental framework for how the therapeutic efficacy of a compound like A-71915 would be evaluated.

Mechanism of Action: Targeting the ANP/NPRA/cGMP Signaling Pathway

A-71915 functions as a competitive antagonist at the NPRA, a transmembrane receptor with intrinsic guanylyl cyclase activity. Under normal physiological conditions, ANP binds to NPRA, triggering the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). This second messenger, cGMP, in turn activates protein kinase G (PKG), leading to a cascade of downstream effects, including vasodilation, natriuresis, and diuresis, which collectively contribute to the regulation of blood pressure and fluid homeostasis.

By binding to NPRA, A-71915 prevents the binding of ANP, thereby inhibiting the production of cGMP and blocking the physiological effects mediated by this pathway.[1][2][3] This antagonistic action makes A-71915 a valuable tool for researchers studying the diverse roles of the ANP system in cardiovascular, renal, and metabolic functions.

ANP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ANP ANP NPRA NPRA ANP->NPRA Binds & Activates A71915 A-71915 A71915->NPRA Binds & Inhibits cGMP cGMP NPRA->cGMP Converts GTP GTP GTP->cGMP PKG PKG cGMP->PKG Activates Physiological_Effects Physiological Effects (Vasodilation, Natriuresis, etc.) PKG->Physiological_Effects Mediates Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints cluster_analysis Data Analysis Model Disease Model Selection (e.g., Heart Failure, Edema) Grouping Animal Grouping (Vehicle, A-71915, Comparator) Model->Grouping Dosing Drug Administration (Route, Dose, Frequency) Grouping->Dosing Efficacy Efficacy Assessment (e.g., Edema volume, Cardiac function) Dosing->Efficacy Biomarkers Biomarker Analysis (e.g., Plasma cGMP, ANP) Dosing->Biomarkers Safety Safety & Tolerability (e.g., Weight, Behavior, Histopathology) Dosing->Safety Stats Statistical Analysis Efficacy->Stats Biomarkers->Stats Safety->Stats

References

A Comparative Analysis of A-71915 and Other Natriuretic Peptide Modulators: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of A-71915 and other key natriuretic peptide (NP) modulators. This analysis is supported by experimental data and detailed methodologies to facilitate informed decisions in cardiovascular and related research fields.

The natriuretic peptide system, a crucial regulator of cardiovascular and renal homeostasis, is primarily mediated by the binding of natriuretic peptides—atrial natriuretic peptide (ANP), B-type natriuretic peptide (BNP), and C-type natriuretic peptide (CNP)—to their cognate receptors. These receptors are classified into three main types: natriuretic peptide receptor-A (NPR-A), natriuretic peptide receptor-B (NPR-B), and the clearance receptor, natriuretic peptide receptor-C (NPR-C). Modulation of this system through agonists, antagonists, and enzyme inhibitors presents significant therapeutic potential. This guide focuses on a comparative analysis of A-71915, a potent NPR-A antagonist, alongside other NP modulators.

Comparative Efficacy and Selectivity of Natriuretic Peptide Modulators

The efficacy and selectivity of various natriuretic peptide modulators are critical determinants of their research and therapeutic applications. The following tables summarize the quantitative data for key antagonists, agonists, and enzyme inhibitors targeting the natriuretic peptide system.

Natriuretic Peptide Receptor Antagonists

Antagonists of natriuretic peptide receptors are invaluable tools for elucidating the physiological roles of the NP system and for investigating pathological conditions where the system is dysregulated. A-71915 is a highly potent and competitive antagonist of NPR-A[1][2]. Its comparative profile against other known antagonists is detailed below.

CompoundTarget(s)Potency (Ki/Kd/IC50)Selectivity Profile
A-71915 NPR-AKi: 0.65 nM[1]Highly selective for NPR-A. Limited data on NPR-B and NPR-C affinity.
Anantin NPR-AKd: 0.61 µMPrimarily targets NPR-A. Detailed selectivity across other NP receptors is not well characterized.
HS-142-1 NPR-A, NPR-BIC50 (binding): 2.2 µg/mL (NPR-A), 3.3 µg/mL (NPR-B) IC50 (cGMP): 1.8 µg/mL (vs ANP), 1.5 µg/mL (vs CNP)Non-selective antagonist of guanylyl cyclase-linked NP receptors (NPR-A and NPR-B)[3][4][5].
Natriuretic Peptide Receptor Agonists

Agonists of natriuretic peptide receptors mimic the effects of endogenous natriuretic peptides, leading to vasodilation, natriuresis, and diuresis. Their potency and receptor selectivity are key to their therapeutic utility.

CompoundTarget(s)Potency (Kd/EC50)Selectivity Profile
Atrial Natriuretic Peptide (ANP) NPR-A, NPR-CEC50 (cGMP): ~17 nM[6]High affinity for NPR-A and NPR-C; low affinity for NPR-B[7].
Brain Natriuretic Peptide (BNP) NPR-A, NPR-C-High affinity for NPR-A and NPR-C; lower affinity for NPR-A than ANP, and low affinity for NPR-B[7].
C-type Natriuretic Peptide (CNP) NPR-BEC50 (cGMP): ~49 nMHigh affinity and selectivity for NPR-B[8].
Nesiritide (rhBNP) NPR-A, NPR-CKd: 7.3 pM (NPR-A), 13 pM (NPR-C)Recombinant human BNP with high affinity for NPR-A and NPR-C.
Neprilysin Inhibitors

An alternative approach to modulating the natriuretic peptide system is to inhibit the degradation of endogenous natriuretic peptides. Neprilysin is the key enzyme responsible for the breakdown of ANP, BNP, and CNP.

CompoundTargetPotency (IC50)Mechanism of Action
Sacubitrilat Neprilysin2.3 nMActive metabolite of the prodrug sacubitril; inhibits neprilysin, thereby increasing the bioavailability of endogenous natriuretic peptides.

Signaling Pathways and Modulator Action

The binding of natriuretic peptides to their receptors initiates distinct downstream signaling cascades. A-71915, as an NPR-A antagonist, blocks the signaling pathway initiated by ANP and BNP.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ANP/BNP ANP/BNP NPR-A NPR-A ANP/BNP->NPR-A Binds and Activates A-71915 A-71915 A-71915->NPR-A Binds and Inhibits Guanylyl Cyclase Guanylyl Cyclase NPR-A->Guanylyl Cyclase Activates cGMP cGMP Guanylyl Cyclase->cGMP Converts GTP GTP GTP->Guanylyl Cyclase PKG PKG cGMP->PKG Activates Vasodilation, Natriuresis Vasodilation, Natriuresis PKG->Vasodilation, Natriuresis Leads to cluster_extracellular Extracellular Space Natriuretic Peptides (ANP, BNP, CNP) Natriuretic Peptides (ANP, BNP, CNP) Neprilysin Neprilysin Natriuretic Peptides (ANP, BNP, CNP)->Neprilysin Degraded by Inactive Peptides Inactive Peptides Neprilysin->Inactive Peptides Sacubitrilat Sacubitrilat Sacubitrilat->Neprilysin Inhibits Start Start Prepare Membranes Prepare cell membranes expressing the target natriuretic peptide receptor Start->Prepare Membranes Incubate Incubate membranes with a fixed concentration of radiolabeled natriuretic peptide and varying concentrations of the test compound Prepare Membranes->Incubate Separate Separate bound from free radioligand by rapid filtration Incubate->Separate Measure Measure radioactivity of the filter-bound complex Separate->Measure Analyze Analyze data to determine the IC50 and calculate the Ki Measure->Analyze End End Analyze->End

References

Confirming the specificity of A 71915 for natriuretic peptide receptor A.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of A-71915's performance with respect to the natriuretic peptide receptors, supported by available experimental data. We will delve into its binding affinity and functional antagonism, offering insights into its selectivity profile. Detailed experimental methodologies for key assays are also provided to aid in the design and interpretation of related research.

Introduction to A-71915 and Natriuretic Peptide Receptors

A-71915 is a synthetic peptide analog of atrial natriuretic peptide (ANP) that has been identified as a potent antagonist of the natriuretic peptide receptor A (NPR-A)[1][2]. The natriuretic peptide system plays a crucial role in cardiovascular homeostasis, primarily through three distinct receptor subtypes:

  • Natriuretic Peptide Receptor A (NPR-A): Binds primarily to Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP). Its activation leads to the conversion of GTP to cyclic guanosine monophosphate (cGMP), a second messenger that mediates vasodilation, natriuresis, and diuresis[3][4].

  • Natriuretic Peptide Receptor B (NPR-B): Shows a preference for C-type Natriuretic Peptide (CNP) and is also a guanylyl cyclase-coupled receptor, leading to cGMP production. It is involved in various physiological processes, including bone growth and vascular remodeling[3].

  • Natriuretic Peptide Receptor C (NPR-C): Functions primarily as a clearance receptor, binding all natriuretic peptides with similar affinity to remove them from circulation. It can also couple to inhibitory G proteins, leading to the inhibition of adenylyl cyclase[5].

The specificity of a compound like A-71915 for a particular receptor subtype is paramount for its utility as a research tool and its potential as a therapeutic agent.

Comparative Performance of A-71915

Experimental data robustly demonstrates that A-71915 is a highly potent and competitive antagonist of NPR-A.

Binding Affinity

Radioligand binding assays are instrumental in determining the affinity of a compound for its receptor. In these assays, a radiolabeled ligand (e.g., [125I]ANP) competes with the unlabeled compound (A-71915) for binding to the receptor. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is known as the IC50, from which the inhibition constant (Ki) can be calculated.

CompoundReceptorCell LineRadioligandpKiKi (nM)
A-71915 NPR-A NB-OK-1[125I]ANP9.18 0.65

Table 1: Binding Affinity of A-71915 for NPR-A.[1][2]

Functional Antagonism

Functional assays measure the ability of an antagonist to inhibit the biological response induced by an agonist. For NPR-A, this is typically a cGMP production assay, where the antagonist's ability to block agonist-stimulated cGMP synthesis is quantified. The pA2 value is a measure of the antagonist's potency, representing the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's dose-response curve.

CompoundReceptorCell LineAgonistpA2
A-71915 NPR-A NB-OK-1rat ANP9.48

Table 2: Functional Antagonism of A-71915 at NPR-A.[2]

Similar to binding affinity data, direct comparative functional data for A-71915 at NPR-B is not available. Given its structural basis as an ANP analog, significant functional antagonism at NPR-B is unlikely. As NPR-C's primary signaling pathway involves the inhibition of adenylyl cyclase, a different functional assay would be required to assess any potential activity of A-71915 at this receptor.

Experimental Protocols

Radioligand Competition Binding Assay

This protocol is a standard method for determining the binding affinity of a test compound for a specific receptor.

1. Membrane Preparation:

  • Culture cells expressing the target natriuretic peptide receptor (e.g., NB-OK-1 cells for NPR-A) to confluence.
  • Harvest the cells and homogenize them in a cold lysis buffer.
  • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
  • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
  • Resuspend the membrane pellet in a suitable buffer and store at -80°C.

2. Binding Assay:

  • In a 96-well plate, add the cell membrane preparation.
  • Add increasing concentrations of the unlabeled test compound (A-71915).
  • Add a fixed concentration of a suitable radioligand (e.g., [125I]ANP for NPR-A).
  • To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled agonist.
  • Incubate the plate to allow the binding to reach equilibrium.

3. Separation and Detection:

  • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
  • Wash the filters with ice-cold buffer to remove any unbound radioligand.
  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Determine the IC50 value from the resulting sigmoidal curve.
  • Calculate the Ki value using the Cheng-Prusoff equation.

cGMP Functional Assay

This assay measures the ability of a compound to antagonize agonist-induced cGMP production.

1. Cell Culture and Treatment:

  • Seed cells expressing the target receptor (e.g., NB-OK-1) in a multi-well plate and grow to near confluence.
  • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.
  • Add increasing concentrations of the antagonist (A-71915) to the wells.
  • Add a fixed concentration of the agonist (e.g., ANP) to stimulate cGMP production.
  • Incubate for a defined period.

2. Cell Lysis and cGMP Measurement:

  • Lyse the cells to release intracellular cGMP.
  • Measure the concentration of cGMP in the cell lysates using a commercially available cGMP enzyme immunoassay (EIA) kit or radioimmunoassay (RIA) kit.

3. Data Analysis:

  • Generate a dose-response curve by plotting the cGMP concentration against the logarithm of the agonist concentration in the presence and absence of the antagonist.
  • Determine the pA2 value from the shift in the dose-response curve caused by the antagonist.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

G cluster_NPR_A NPR-A Signaling Pathway cluster_NPR_B NPR-B Signaling Pathway cluster_NPR_C NPR-C Signaling Pathway ANP ANP / BNP NPRA NPR-A ANP->NPRA GC Guanylyl Cyclase (activated) NPRA->GC A71915 A-71915 A71915->NPRA GTP GTP cGMP cGMP GTP->cGMP GC PKG Protein Kinase G (PKG) cGMP->PKG Effects_A Vasodilation, Natriuresis PKG->Effects_A CNP CNP NPRB NPR-B CNP->NPRB GC_B Guanylyl Cyclase (activated) NPRB->GC_B GTP_B GTP cGMP_B cGMP GTP_B->cGMP_B GC PKG_B PKG cGMP_B->PKG_B Effects_B Cell Growth, Vascular Tone PKG_B->Effects_B NPs ANP / BNP / CNP NPRC NPR-C NPs->NPRC Gi Gi Protein NPRC->Gi Clearance Ligand Internalization & Degradation NPRC->Clearance AC Adenylyl Cyclase (inhibited) Gi->AC cAMP ↓ cAMP AC->cAMP

Caption: Signaling pathways of NPR-A, NPR-B, and NPR-C.

G cluster_workflow Radioligand Binding Assay Workflow cluster_workflow_cgmp cGMP Functional Assay Workflow start Start prep Membrane Preparation start->prep incubation Incubation: Membranes + Radioligand + A-71915 prep->incubation filtration Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50, Ki) counting->analysis end End analysis->end start_c Start cell_culture Cell Culture start_c->cell_culture treatment Treatment: Cells + A-71915 + Agonist cell_culture->treatment lysis Cell Lysis treatment->lysis measurement cGMP Measurement (EIA/RIA) lysis->measurement analysis_c Data Analysis (pA2) measurement->analysis_c end_c End analysis_c->end_c

References

A Guide to the Reproducibility of A-71915's Effects for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the reproducibility of a compound's effects is paramount. This guide provides a comparative analysis of the in vitro effects of A-71915, a potent antagonist of the Natriuretic Peptide Receptor-A (NPRA), across different laboratory settings.

This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visually represents the underlying biological pathways and workflows to offer a comprehensive overview of A-71915's performance and its comparison with other alternatives.

Mechanism of Action: Targeting the NPRA Signaling Pathway

A-71915 functions as a competitive antagonist at the Natriuretic Peptide Receptor-A (NPRA). This receptor is the primary target for endogenous ligands such as Atrial Natriuretic Peptide (ANP) and B-type Natriuretic Peptide (BNP). The binding of these peptides to NPRA activates its intracellular guanylyl cyclase domain, leading to the conversion of GTP to cyclic guanosine monophosphate (cGMP). This second messenger, cGMP, then activates downstream effectors like cGMP-dependent protein kinases (PKG), which mediate a variety of physiological responses including vasodilation, natriuresis, and inhibition of lipolysis. By competitively binding to NPRA, A-71915 blocks the binding of ANP and BNP, thereby inhibiting the production of cGMP and antagonizing the physiological effects mediated by this pathway.[1][2]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ANP/BNP ANP/BNP NPRA NPRA ANP/BNP->NPRA Binds and Activates A71915 A71915 A71915->NPRA Competitively Binds and Inhibits GC Guanylyl Cyclase Domain GTP GTP cGMP cGMP GTP->cGMP Converts PKG PKG cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., Vasodilation, Natriuresis, Inhibition of Lipolysis) PKG->Physiological_Effects Mediates

Figure 1. Signaling pathway of NPRA and the inhibitory action of A-71915.

A Comparative Look at A-71915's Potency

The potency of A-71915 has been quantified in various in vitro systems, primarily through the determination of its inhibition constant (Kᵢ) and its pA₂ value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. A summary of these values from different studies is presented below, highlighting the variability that can be observed across different cell types and experimental assays. This variability underscores the importance of considering the specific experimental context when interpreting potency data.

ParameterValueCell TypeAssayReference
pKᵢ 9.18Human Neuroblastoma (NB-OK-1)Competitive Binding[3][4][5]
Kᵢ 0.65 nMHuman Neuroblastoma (NB-OK-1)Competitive Binding[3][5]
pA₂ 9.48Human Neuroblastoma (NB-OK-1)ANP-stimulated cGMP production[3][5]
pA₂ 7.51Human Fat CellsANP-induced Lipolysis[1]

The observed difference in pA₂ values between the cGMP production assay in neuroblastoma cells and the lipolysis assay in human fat cells may be attributed to several factors, including differences in receptor density, downstream signaling amplification, and the specific experimental conditions of each assay. This highlights the necessity for standardized protocols to ensure better comparability of results across laboratories.

In-Depth Experimental Protocols

To facilitate the replication and comparison of findings, this section provides detailed methodologies for key experiments used to characterize the effects of A-71915.

Protocol 1: Competitive Radioligand Binding Assay

This assay is employed to determine the binding affinity (Kᵢ) of A-71915 for the NPRA receptor.

start Start prepare_membranes Prepare cell membranes expressing NPRA start->prepare_membranes incubate Incubate membranes with a fixed concentration of radiolabeled ANP and varying concentrations of A-71915 prepare_membranes->incubate separate Separate bound from free radioligand (e.g., via filtration) incubate->separate quantify Quantify bound radioactivity separate->quantify analyze Analyze data to determine IC50 and calculate Ki quantify->analyze end End analyze->end

Figure 2. Workflow for a competitive binding assay.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture human neuroblastoma NB-OK-1 cells, which endogenously express NPRA.

    • Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of radiolabeled ANP (e.g., ¹²⁵I-ANP) to each well.

    • Add increasing concentrations of A-71915 to the wells.

    • Include control wells for total binding (radiolabeled ANP only) and non-specific binding (radiolabeled ANP in the presence of a high concentration of unlabeled ANP).

    • Add the prepared cell membranes to each well to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of A-71915 by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the A-71915 concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of A-71915 that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Protocol 2: ANP-Stimulated cGMP Production Assay

This functional assay measures the ability of A-71915 to antagonize the ANP-mediated production of cGMP.

start Start culture_cells Culture cells (e.g., NB-OK-1) start->culture_cells preincubate Pre-incubate cells with varying concentrations of A-71915 culture_cells->preincubate stimulate Stimulate cells with a fixed concentration of ANP preincubate->stimulate terminate Terminate the reaction and lyse the cells stimulate->terminate measure_cgmp Measure intracellular cGMP levels (e.g., by RIA or ELISA) terminate->measure_cgmp analyze Analyze data to determine the pA2 value measure_cgmp->analyze end End analyze->end

Figure 3. Workflow for an ANP-stimulated cGMP assay.

Methodology:

  • Cell Culture:

    • Seed NB-OK-1 cells in 24-well plates and grow to near confluency.

  • Assay Procedure:

    • Wash the cells with a serum-free medium.

    • Pre-incubate the cells with increasing concentrations of A-71915 for a defined period (e.g., 15-30 minutes) at 37°C. Include a vehicle control.

    • Add a fixed, submaximal concentration of ANP to stimulate cGMP production.

    • Incubate for a specific time (e.g., 10-15 minutes) at 37°C.

    • Terminate the reaction by adding an acid (e.g., trichloroacetic acid or HCl) to the wells.

    • Lyse the cells by freeze-thawing.

  • cGMP Quantification:

    • Centrifuge the cell lysates to remove cellular debris.

    • Measure the cGMP concentration in the supernatants using a commercially available cGMP radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis:

    • Construct concentration-response curves for ANP in the absence and presence of different concentrations of A-71915.

    • Determine the EC₅₀ values for ANP from each curve.

    • Calculate the dose ratio (DR) for each concentration of A-71915 (DR = EC₅₀ in the presence of antagonist / EC₅₀ in the absence of antagonist).

    • Create a Schild plot by plotting log(DR-1) against the negative logarithm of the molar concentration of A-71915.

    • The x-intercept of the linear regression of the Schild plot provides the pA₂ value.

Protocol 3: ANP-Induced Lipolysis Assay in Human Adipocytes

This assay assesses the antagonistic effect of A-71915 on the lipolytic action of ANP in primary human fat cells.

start Start isolate_adipocytes Isolate primary human adipocytes start->isolate_adipocytes preincubate Pre-incubate adipocytes with varying concentrations of A-71915 isolate_adipocytes->preincubate stimulate Stimulate lipolysis with a fixed concentration of ANP preincubate->stimulate incubate_lipolysis Incubate to allow for glycerol/FFA release stimulate->incubate_lipolysis collect_media Collect the incubation medium incubate_lipolysis->collect_media measure_lipolysis Measure glycerol or free fatty acid (FFA) concentration collect_media->measure_lipolysis analyze Analyze data to determine the pA2 value measure_lipolysis->analyze end End analyze->end

References

A Comparative Guide to A-71915 and the Evaluation of Novel NPRA Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a performance overview of the established Natriuretic Peptide Receptor-A (NPRA) antagonist, A-71915. Despite a comprehensive review of current scientific literature, publicly available data directly comparing A-71915 to a distinct "newer generation" of NPRA antagonists in head-to-head studies is not available. This document, therefore, serves as a foundational reference, presenting the known characteristics of A-71915 and detailing the essential experimental protocols required to evaluate and compare its performance against any newly developed NPRA antagonists.

Performance Data of A-71915

A-71915 is recognized as a highly potent and competitive antagonist of the NPRA receptor. Its performance has been characterized through various in vitro assays, with key quantitative data summarized below.

ParameterValueCell Line/SystemDescription
pKi 9.18NB-OK-1 CellsThe negative logarithm of the inhibition constant (Ki), indicating high binding affinity.
Ki 0.65 nMNB-OK-1 CellsThe inhibition constant, representing the concentration of A-71915 that will bind to 50% of the NPRA receptors in the absence of the native ligand.
pA2 9.48NB-OK-1 CellsA measure of the potency of a competitive antagonist. It is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's dose-response curve. This value indicates that A-71915 is a potent antagonist of ANP-induced cGMP production.

NPRA Signaling Pathway

The NPRA signaling cascade is initiated by the binding of its endogenous ligands, Atrial Natriuretic Peptide (ANP) or B-type Natriuretic Peptide (BNP). This binding event triggers the intracellular guanylate cyclase domain of the receptor, leading to the conversion of GTP to cyclic GMP (cGMP). Elevated intracellular cGMP levels then activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates downstream target proteins, mediating physiological effects such as vasodilation, natriuresis, and diuresis.

NPRA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ANP ANP / BNP NPRA NPRA Receptor ANP->NPRA Binds GC Guanylate Cyclase Domain NPRA->GC GTP GTP cGMP cGMP GTP->cGMP Activated by GC PKG Protein Kinase G (PKG) cGMP->PKG Activates Downstream Downstream Effectors PKG->Downstream Phosphorylates Response Physiological Response Downstream->Response A71915 A-71915 (Antagonist) A71915->NPRA Blocks ANP Binding Competitive_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes NPRA-expressing Cell Membranes Incubate Incubate at Equilibrium Membranes->Incubate Radio Radiolabeled Ligand ([125I]-ANP) Radio->Incubate Antagonist Unlabeled Antagonist (Test Compound or A-71915) Antagonist->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Plot Plot % Binding vs. [Antagonist] Count->Plot IC50 Determine IC50 Plot->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Safety Operating Guide

Proper Disposal of A-71915: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling A-71915 must adhere to specific disposal procedures to mitigate environmental and health risks. This guide provides essential safety and logistical information for the proper disposal of A-71915, a potent natriuretic peptide receptor A (NPRA) antagonist.

Safety and Handling

A-71915 is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is of paramount importance. When handling A-71915, it is crucial to wash skin thoroughly after contact and to refrain from eating, drinking, or smoking[1]. In case of accidental ingestion, it is advised to call a poison center or physician immediately[1].

Personal protective equipment, including safety goggles with side-shields, protective gloves, and impervious clothing, should be worn to avoid exposure[1]. Work should be conducted in a well-ventilated area, preferably with an appropriate exhaust ventilation system, to prevent inhalation of dust or aerosols[1]. An accessible safety shower and eyewash station are mandatory in areas where A-71915 is handled[1].

Disposal Procedures

The primary directive for the disposal of A-71915 is to avoid release to the environment [1]. The substance and its container must be disposed of at an approved waste disposal plant[1]. Any spillage should be collected promptly[1].

Key Disposal Steps:

  • Containment: Ensure all waste containing A-71915, including unused product, contaminated consumables (e.g., pipette tips, vials), and cleaning materials, is collected in a designated and properly labeled waste container.

  • Waste Segregation: Segregate A-71915 waste from other laboratory waste streams to ensure it receives the correct disposal treatment.

  • Approved Waste Disposal: Transfer the sealed waste container to an approved hazardous waste disposal facility. Consult your institution's environmental health and safety (EHS) department for specific procedures and approved vendors.

  • Documentation: Maintain accurate records of the amount of A-71915 disposed of, in accordance with institutional and local regulations.

Chemical and Physical Properties

Understanding the properties of A-71915 is essential for safe handling and storage.

PropertyValue
Molecular Formula C69H116N26O15S2
Molecular Weight 1613.95 g/mol [1][2]
CAS Number 132956-87-7[1][2]
Appearance Powder
Storage (Powder) -20°C[1]
Storage (in Solvent) -80°C[1]

Hazard Information

The following table summarizes the hazard classifications for A-71915 according to the Globally Harmonized System (GHS)[1].

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral 4H302: Harmful if swallowed
Acute Aquatic Toxicity 1H400: Very toxic to aquatic life
Chronic Aquatic Toxicity 1H410: Very toxic to aquatic life with long lasting effects

Experimental Workflow for A-71915 Disposal

The following diagram illustrates the logical workflow for the proper disposal of A-71915 in a laboratory setting.

G cluster_0 Laboratory Operations cluster_1 Waste Handling & Segregation cluster_2 Disposal Protocol A A-71915 Use in Experiments B Generation of A-71915 Waste (Unused product, contaminated labware) A->B C Collect Waste in Designated, Labeled Container B->C D Segregate from Non-Hazardous Waste C->D E Store Securely in Designated Waste Area D->E F Arrange for Pickup by Approved Waste Disposal Vendor E->F G Transport to Approved Waste Disposal Plant F->G ANP ANP (Atrial Natriuretic Peptide) NPRA NPRA Receptor ANP->NPRA Binds and Activates GC Guanylyl Cyclase (Intracellular Domain) NPRA->GC Activates A71915 A-71915 A71915->NPRA Blocks Binding cGMP cGMP GC->cGMP Converts GTP GTP

References

Comprehensive Safety and Handling Guide for A-71915

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the natriuretic peptide receptor A (NPRA) antagonist, A-71915. Adherence to these procedures is critical for minimizing risk and ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

A-71915 is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Therefore, appropriate personal protective equipment must be worn at all times when handling this compound. The recommended PPE is summarized in the table below.

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust have side-shields to protect against splashes.
Hand Protection Protective GlovesChemically impervious gloves are required.
Body Protection Impervious ClothingA lab coat or other impervious clothing should be worn.
Respiratory Protection Suitable RespiratorUse in a well-ventilated area. A respirator is necessary if dust or aerosols are generated.[1]
Safe Handling and Storage

Proper handling and storage procedures are crucial to maintain the integrity of A-71915 and the safety of laboratory personnel.

Handling:

  • Avoid inhalation, and contact with eyes and skin.[1]

  • Prevent the formation of dust and aerosols.[1]

  • Use only in areas with adequate exhaust ventilation.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Wash skin thoroughly after handling.[1]

Storage:

  • Keep the container tightly sealed.[1]

  • Store in a cool, well-ventilated area.[1]

  • Protect from direct sunlight and sources of ignition.[1]

  • Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]

Emergency Procedures

In the event of accidental exposure, follow these first aid measures immediately:

  • If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse your mouth.[1]

  • Eye Contact: Remove contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water. Separate eyelids to ensure adequate flushing and promptly call a physician.[1]

  • Skin Contact: Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.[1]

  • Inhalation: Immediately move the individual to fresh air.[1]

Disposal Plan

Proper disposal of A-71915 and its container is essential to prevent environmental contamination.

  • Dispose of the contents and container to an approved waste disposal plant.[1]

  • Avoid release to the environment and collect any spillage.[1]

Operational Workflow for Handling A-71915

To ensure a systematic and safe approach to working with A-71915, the following workflow should be followed. This diagram outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal A Review Safety Data Sheet B Don Personal Protective Equipment (PPE) A->B C Weigh/Measure A-71915 in Ventilated Area B->C D Perform Experiment C->D E Decontaminate Work Area D->E F Remove PPE E->F G Dispose of Waste in Approved Container F->G H Wash Hands Thoroughly G->H

Caption: A flowchart outlining the safe handling workflow for A-71915.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.